Dilazep dihydrochloride
Description
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Properties
IUPAC Name |
3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepane-1,4-diium-1-yl]propyl 3,4,5-trimethoxybenzoate;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O10.2ClH/c1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;/h18-21H,7-17H2,1-6H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILIWRRWAWKXRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCC[NH+]2CCC[NH+](CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46Cl2N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017379 | |
| Record name | Dilazep hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
677.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20153-98-4 | |
| Record name | Dilazep dihydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020153984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilazep hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (tetrahydro-1H-1,4-diazepine-1,4(5H)-diyl)di(propane-1,3-diyl) bis(3,4,5-trimethoxybenzoate) dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Dilazep Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A Dual-Pronged Approach
Dilazep (B1670637) dihydrochloride (B599025), a potent coronary and cerebral vasodilator, exerts its therapeutic effects primarily through a dual mechanism involving the potentiation of adenosine (B11128) signaling and, at higher concentrations, direct calcium channel antagonism.[1][2] Its principal action is the inhibition of adenosine reuptake, leading to an accumulation of endogenous adenosine in the interstitial fluid.[3][4] This elevated adenosine concentration subsequently activates cell surface adenosine receptors, triggering a cascade of intracellular events that result in vasodilation and the inhibition of platelet aggregation.[5]
Primary Mechanism: Adenosine Uptake Inhibition
Dilazep is a potent inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1), a transmembrane protein responsible for the facilitated diffusion of nucleosides, including adenosine, across the cell membrane.[5][6] By binding to and blocking ENT1, Dilazep effectively prevents the re-entry of adenosine into cells, thereby increasing its extracellular concentration.[4][5] This leads to the enhanced activation of adenosine receptors, particularly the A2A subtype, which are predominantly expressed in vascular smooth muscle cells and platelets.[5][7]
The inhibition of ENT1 by Dilazep is competitive and occurs at nanomolar concentrations, highlighting its potency.[8] Molecular dynamics simulations suggest that one of the trimethoxyphenyl rings of the Dilazep molecule competitively occupies the orthosteric site of hENT1, mimicking the adenosyl moiety of adenosine. The other trimethoxyphenyl ring gets lodged in an opportunistic site near the extracellular side, preventing the conformational changes necessary for adenosine transport.
Secondary Mechanism: Calcium Channel Blockade
In addition to its primary action on adenosine transport, Dilazep exhibits intrinsic calcium antagonistic properties, particularly at higher concentrations (in the micromolar range).[1][2] This effect is independent of its adenosine-potentiating action.[2] Studies have shown that Dilazep can directly inhibit L-type voltage-gated calcium channels, reducing the influx of calcium into vascular smooth muscle and cardiac muscle cells.[7] This reduction in intracellular calcium contributes to its vasodilatory and negative inotropic effects.[7] The order of potency for this calcium entry blocking effect is generally considered to be less than that of established calcium channel blockers like verapamil (B1683045) and diltiazem.[7]
Signaling Pathways
The physiological effects of Dilazep are mediated by distinct signaling pathways initiated by its dual mechanisms of action.
Adenosine-Mediated Vasodilation
The vasodilatory effect of Dilazep is primarily a consequence of enhanced adenosine A2A receptor signaling in vascular smooth muscle cells. The binding of adenosine to A2A receptors, which are Gs protein-coupled receptors, activates adenylyl cyclase.[5] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and opens ATP-sensitive potassium (K-ATP) channels. The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, closure of voltage-gated calcium channels, and ultimately, smooth muscle relaxation and vasodilation.[9][10]
Inhibition of Platelet Aggregation
Dilazep's antiplatelet effects are also mediated by the potentiation of adenosine signaling. Increased extracellular adenosine activates A2A receptors on platelets, leading to the stimulation of adenylyl cyclase and a rise in intracellular cAMP.[5] Elevated cAMP levels activate PKA, which then phosphorylates several target proteins that inhibit platelet activation and aggregation.[11] This includes the inhibition of phospholipase C (PLC), leading to reduced inositol (B14025) trisphosphate (IP3) formation and subsequent calcium mobilization from dense granules.[11] PKA also phosphorylates vasodilator-stimulated phosphoprotein (VASP), which is involved in actin cytoskeleton reorganization necessary for platelet shape change.[4]
Quantitative Data
The following tables summarize key quantitative data related to the pharmacological activity of Dilazep dihydrochloride.
Table 1: Inhibitory Potency of Dilazep on Equilibrative Nucleoside Transporters (ENTs)
| Transporter | Assay Type | Cell Line/System | IC50 / Ki Value | Reference |
| hENT1 | [³H]NBMPR displacement | Human Erythrocyte Membranes | Ki: 0.41 nM | [6] |
| hENT1 | Adenosine Uptake Inhibition | PK15NTD cells expressing hENT1 | IC50: 17.5 nM | [5] |
| hENT2 | Adenosine Uptake Inhibition | PK15NTD cells expressing hENT2 | IC50: 8,800 nM | [5] |
| rENT2 | Adenosine Uptake Inhibition | H9c2 rat cells | IC50: 8,800 nM | [5] |
| hENT1 | [³H]NBMPR displacement | Yeast cells expressing hENT1 | Apparent Ki: Similar to previously reported values | [2] |
| hENT2 | - | - | Ki: 134 µM | [12] |
Table 2: Hemodynamic Effects of Intravenous Dilazep in Humans
| Parameter | Dosage | Patient Population | Change from Baseline | Reference |
| Systolic Blood Pressure | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↓ 13.3 mm Hg (average) | [3][13] |
| Diastolic Blood Pressure | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↓ 10.6 mm Hg (average) | [3][13] |
| Heart Rate | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↑ (transiently) | [3] |
| Upper Limb Blood Flow | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↑ 32% | [3] |
| Vascular Resistance | 0.2 mg/kg IV | 12 patients with mild to moderate hypertension | ↓ 29% | [3] |
| Coronary Resistance | 0.2 mg/kg IV | 18 patients undergoing cardiac catheterization | ↓ from 1.0 to 0.5 mm Hg x min x ml⁻¹ | [1][13] |
| Coronary Diameter | 0.2 mg/kg IV | 4 patients undergoing quantitative angiography | ↑ 23% | [1][13] |
Table 3: Effects of Oral Dilazep on Hemodynamic Parameters in Anginal Patients
| Parameter | Dosage | Change from Baseline | Reference |
| Systemic Vascular Resistance | 200-400 mg | ↓ from 1666 to 1367 dyn·s·cm⁻⁵ | [6] |
| Left Ventricular End-Diastolic Pressure | 200-400 mg | ↓ from 16.5 to 12 mm Hg | [6] |
| Heart Rate | 200-400 mg | ↑ from 74 to 84 beats/min | [6] |
| Coronary Resistance | 200-400 mg | ↓ 42% | [6] |
| Mean Coronary Arterial Diameter | 200-400 mg | ↑ 22-25% | [6] |
Experimental Protocols
Protocol 1: Radiolabeled Adenosine Uptake Inhibition Assay
This protocol outlines a general method for determining the inhibitory effect of Dilazep on ENT1-mediated adenosine uptake in a cellular system.
Materials:
-
Cell line stably expressing human ENT1 (e.g., PK15NTD-hENT1 cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]-Adenosine (radiolabeled)
-
Unlabeled adenosine
-
This compound solutions of varying concentrations
-
Scintillation cocktail
-
Microplate scintillation counter
Methodology:
-
Cell Culture: Seed the hENT1-expressing cells in a 96-well plate at an appropriate density and culture overnight to allow for adherence.
-
Inhibitor Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with transport buffer. Add transport buffer containing various concentrations of Dilazep to the wells. Incubate for 15-30 minutes at room temperature.
-
Initiation of Uptake: Initiate the uptake reaction by adding a mixture of [³H]-adenosine and unlabeled adenosine to achieve the desired final concentration (e.g., 10 nM [³H]-Adenosine).[14]
-
Incubation: Incubate the plate for a predetermined time (e.g., 2 minutes) at room temperature to allow for adenosine uptake.[14]
-
Termination of Uptake: Stop the uptake by rapidly washing the cells multiple times with ice-cold transport buffer to remove extracellular radiolabel.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of Dilazep relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Whole-Cell Patch-Clamp Assay for Calcium Channel Blockade
This protocol provides a general framework for assessing the inhibitory effect of Dilazep on L-type voltage-gated calcium channels using the whole-cell patch-clamp technique.
Materials:
-
A suitable cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing the Cav1.2 channel subunit) or primary cells like ventricular myocytes.
-
External (bath) solution containing a charge carrier for Ca²⁺ channels (e.g., Ba²⁺) and blockers for Na⁺ and K⁺ channels.
-
Internal (pipette) solution with appropriate ionic composition.
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
This compound solutions of varying concentrations.
Methodology:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment. On the day of the experiment, place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fire-polish the tip. Fill the pipette with the internal solution.
-
Giga-ohm Seal Formation: Under microscopic guidance, approach a target cell with the pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a giga-ohm seal (resistance > 1 GΩ).
-
Whole-Cell Configuration: After achieving a stable seal, apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
Data Acquisition: Switch the amplifier to voltage-clamp mode. Compensate for pipette and whole-cell capacitance. Apply a voltage protocol to elicit L-type Ca²⁺ currents (e.g., hold at -80 mV and apply depolarizing steps to +10 mV).
-
Drug Application: Establish a stable baseline recording in the control external solution. Perfuse the cell with solutions containing increasing concentrations of Dilazep and record the effect on the calcium current.
-
Washout: Perform a washout by perfusing with the control solution to check for the reversibility of the block.
-
Data Analysis: Measure the peak amplitude of the inward calcium current at each concentration of Dilazep. Calculate the percentage of inhibition for each concentration relative to the baseline current. Determine the IC50 value by fitting the data to a dose-response curve.[3]
Conclusion
The mechanism of action of this compound is multifaceted, with its primary therapeutic effects stemming from the potent inhibition of adenosine uptake via ENT1. This leads to an accumulation of extracellular adenosine, which in turn activates A2A receptors to induce vasodilation and inhibit platelet aggregation through cAMP-mediated signaling pathways. A secondary, direct calcium channel blocking activity contributes to its overall cardiovascular effects, particularly at higher concentrations. This dual mechanism underscores its efficacy as a coronary and cerebral vasodilator and provides a strong rationale for its clinical use in ischemic conditions. Further research into the precise kinetics of its interaction with ENT1 and its downstream signaling targets will continue to refine our understanding of this important therapeutic agent.
References
- 1. Effects of dilazep on coronary and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Time-resolved characterization of cAMP/PKA-dependent signaling reveals that platelet inhibition is a concerted process involving multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. The Role of Adenosine A2A Receptor, CYP450s, and PPARs in the Regulation of Vascular Tone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Computational Approaches for Predicting Drug Interactions with Human Equilibrative Nucleoside Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intravenous dilazep reduces blood pressure and peripheral vascular resistance in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
An In-depth Technical Guide to the Synthesis and Chemical Properties of Dilazep Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Dilazep dihydrochloride (B599025), a potent coronary vasodilator and adenosine (B11128) uptake inhibitor. The document details a two-step synthetic pathway, commencing with commercially available starting materials, and offers thorough experimental protocols for each stage. A summary of the key chemical and physical properties of Dilazep dihydrochloride is presented in a structured tabular format for clarity and ease of comparison. Furthermore, this guide includes a visualization of the compound's primary signaling pathway, offering insights into its mechanism of action.
Introduction
Dilazep, chemically described as 1,4-bis[3-(3,4,5-trimethoxybenzoyloxy)propyl]homopiperazine, is a cardiovascular drug that exhibits significant vasodilatory and antiplatelet effects.[1][2] Its therapeutic action is primarily attributed to the inhibition of adenosine uptake, which potentiates the physiological effects of endogenous adenosine, a key regulator of blood flow and platelet function.[2][3] The dihydrochloride salt of Dilazep is the commonly used pharmaceutical form due to its enhanced stability and solubility. This guide serves as a technical resource for researchers and professionals engaged in the study and development of Dilazep and related compounds.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the preparation of the key intermediate, N,N'-bis(3-hydroxypropyl)homopiperazine, followed by its esterification with 3,4,5-trimethoxybenzoyl chloride and subsequent conversion to the dihydrochloride salt.
Synthetic Workflow
The overall synthetic scheme is depicted below:
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N,N'-bis(3-hydroxypropyl)homopiperazine
This procedure outlines the N-alkylation of homopiperazine with 3-chloro-1-propanol.
-
Materials:
-
Homopiperazine
-
3-Chloro-1-propanol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
To a solution of homopiperazine (1.0 eq) in acetonitrile, add anhydrous potassium carbonate (2.5 eq).
-
Add 3-chloro-1-propanol (2.2 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting oil solidifies upon standing. The solid is crushed and dried over P₂O₅ in a desiccator to yield N,N'-bis-(3-hydroxypropyl)homopiperazine.[1]
-
Step 2: Synthesis of this compound
This step involves the esterification of the diol intermediate with 3,4,5-trimethoxybenzoyl chloride.
-
Materials:
-
N,N'-bis(3-hydroxypropyl)homopiperazine (from Step 1)
-
3,4,5-Trimethoxybenzoyl chloride
-
Anhydrous chloroform (B151607) (CHCl₃)
-
Anhydrous ether
-
Ethanol (B145695) (EtOH)
-
Ethereal hydrogen chloride (HCl) solution
-
-
Procedure:
-
Dissolve N,N'-bis(3-hydroxypropyl)homopiperazine (1.0 eq) and 3,4,5-trimethoxybenzoyl chloride (2.2 eq) in anhydrous chloroform.[1]
-
Heat the solution to boiling and reflux for 5 hours.[1]
-
After cooling, distill off the chloroform under vacuum.[1]
-
Dissolve the resulting viscous oil in water and wash the aqueous solution with ether to remove impurities.[1]
-
The aqueous layer is then made alkaline and the liberated Dilazep free base is extracted with ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Filter and evaporate the ether under vacuum to yield a highly viscous residue of Dilazep free base.[1]
-
Dissolve the residue in absolute ethanol.[1]
-
Add a calculated equivalent amount of ethereal HCl solution to precipitate the dihydrochloride salt.[1]
-
Filter the crystalline solid, wash with a small amount of cold ethanol, and dry over P₂O₅ to obtain this compound.[1] The product can be recrystallized from ethanol to achieve higher purity.[1]
-
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 1,4-bis[3-(3,4,5-Trimethoxybenzoyloxy)propyl]homopiperazine dihydrochloride | [2] |
| Molecular Formula | C₃₁H₄₄N₂O₁₀ · 2HCl | [3][4] |
| Molecular Weight | 677.62 g/mol | [3] |
| Appearance | White powder | - |
| Melting Point | 194-198 °C (with 1 mol of water of crystallization) | [1] |
| Solubility | Soluble in water and acetonitrile. | [4] |
| Storage Temperature | 2-8 °C | - |
| CAS Number | 20153-98-4 | [3][4] |
Signaling Pathway
Dilazep's primary mechanism of action involves the inhibition of equilibrative nucleoside transporter 1 (ENT1), which is responsible for the reuptake of adenosine from the extracellular space. By blocking this transporter, Dilazep increases the extracellular concentration of adenosine, thereby enhancing its downstream signaling effects.
Caption: Signaling pathway of Dilazep.
The increased activation of adenosine receptors, particularly the A2A subtype on vascular smooth muscle cells and platelets, leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in vasodilation and the inhibition of platelet aggregation.
Conclusion
This technical guide provides a detailed and practical overview of the synthesis and core chemical properties of this compound. The experimental protocols are designed to be reproducible in a standard laboratory setting, and the summarized data offers a quick reference for researchers. The included signaling pathway diagram visually articulates the compound's established mechanism of action, providing a foundational understanding for further investigation and development in the field of cardiovascular therapeutics.
References
The Cellular Pharmacology of Dilazep Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilazep (B1670637) dihydrochloride (B599025) is a potent coronary and cerebral vasodilator that exerts its physiological effects through a multifaceted mechanism at the cellular level.[1][2] Primarily recognized as an inhibitor of adenosine (B11128) uptake, Dilazep potentiates the local concentration of endogenous adenosine, thereby modulating a cascade of downstream signaling events crucial in cardiovascular and cellular homeostasis.[1][3][4] This technical guide provides an in-depth exploration of the cellular and molecular actions of Dilazep, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: Inhibition of Adenosine Transport
Dilazep's principal mechanism of action is the inhibition of cellular adenosine reuptake, which elevates extracellular adenosine concentrations.[1][3][4] This allows for enhanced activation of purinergic P1 (adenosine) receptors, leading to a variety of physiological responses, including vasodilation and inhibition of platelet aggregation.[3][4] Dilazep is a potent inhibitor of equilibrative nucleoside transporters (ENTs), particularly ENT1.[5][6]
Quantitative Data: Inhibition of Nucleoside Transport
The inhibitory potency of Dilazep on nucleoside transport varies across different cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values for uridine (B1682114) transport.
| Cell Type | IC50 for Uridine Transport Inhibition (nM) |
| Human Erythrocytes | 5 - 30 |
| S49 Mouse Leukemia Cells | 5 - 30 |
| P388 Mouse Leukemia Cells | 5 - 30 |
| Chinese Hamster Ovary (CHO) Cells | > 1000 |
| Novikoff Rat Hepatoma Cells | > 1000 |
| Data compiled from literature.[7] |
Effects on Cardiovascular Cells
Dilazep exhibits significant effects on various cells within the cardiovascular system, contributing to its therapeutic profile.
Endothelial Cells
In vascular endothelial cells, Dilazep demonstrates cytoprotective effects against oxidative stress. It has been shown to suppress the augmented procoagulant activity of injured endothelial cells.[8] Furthermore, Dilazep can inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) mRNA in human endothelial cells stimulated with glycoxidized LDL, an effect partially mediated by the A2a adenosine receptor.[9]
Smooth Muscle Cells
Dilazep induces relaxation of smooth muscle cells, a key factor in its vasodilatory action.[3][10] This effect is attributed to both adenosine-mediated pathways and a direct calcium antagonistic effect at higher concentrations.[10][11] Dilazep has been observed to have a relaxant effect on K+-induced contracture in guinea pig taenia coli, similar to papaverine.[10]
Cardiac Cells
In cardiac tissue, Dilazep potentiates the negative inotropic (force of contraction) and chronotropic (heart rate) effects of adenosine.[12] It achieves this by inhibiting the uptake and degradation of adenosine by atrial tissue.[12] Studies on isolated hearts have shown that Dilazep can protect the myocardium against ischemia-reperfusion injury by preserving ATP levels, reducing calcium overload, and improving the recovery of mechanical function.[13]
Effects on Platelets
Dilazep is a potent inhibitor of platelet aggregation induced by various agonists, including thrombin, collagen, and ADP.[14][15][16][17] Its antiplatelet activity is a result of multiple cellular effects.
Inhibition of Calcium Mobilization
Dilazep inhibits the elevation of intracellular calcium concentration ([Ca2+]i) in activated platelets.[14] It blocks both the influx of extracellular calcium and the release of calcium from intracellular stores.[14]
Modulation of Arachidonic Acid Metabolism
Dilazep inhibits the liberation of arachidonic acid from platelet membrane phospholipids, leading to a reduced production of pro-aggregatory thromboxane (B8750289) A2 (TXA2).[14][16]
Quantitative Data: Inhibition of Platelet Aggregation
| Agonist | Dilazep Concentration for Inhibition | Effect |
| Norepinephrine (10 µg/ml) | 200 µg/ml | Partial Inhibition |
| Norepinephrine (10 µg/ml) | 500 µg/ml | Complete Inhibition |
| ADP (1 µg/ml) | 200 µg/ml | Partial Inhibition |
| ADP (1 µg/ml) | 500 µg/ml | Complete Inhibition |
| Data from in vitro studies on human platelet-rich plasma.[17] |
Signaling Pathways
The cellular effects of Dilazep are mediated through complex signaling pathways, primarily initiated by the potentiation of adenosine signaling.
Adenosine Signaling Pathway
Caption: Dilazep inhibits adenosine uptake via ENT1, increasing extracellular adenosine and activating A2A receptors.
Platelet Activation Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dilazep dihydrochloride | Nucleoside Transporters | Tocris Bioscience [tocris.com]
- 3. What is Dilazep Hydrochloride Hydrate used for? [synapse.patsnap.com]
- 4. What is the mechanism of Dilazep Hydrochloride Hydrate? [synapse.patsnap.com]
- 5. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dilazep analogues for the study of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nucleoside and nucleobase transport and nitrobenzylthioinosine binding by dilazep and hexobendine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytoprotective effect of dilazep on hydrogen peroxide-perturbed vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dilazep and fenofibric acid inhibit MCP-1 mRNA expression in glycoxidized LDL-stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Effects of 1, 4-bis-(3-(3, 4, 5-trimethoxy benzoyl oxy)-propyl) perhydro-1, 4-diazepine (dilazep) on the isolated smooth muscles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dilazep: an inhibitor of adenosine uptake with intrinsic calcium antagonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potentiation by dilazep on the negative inotropic effect of adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of myocardial protective action of dilazep during ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of dilazep on cytoplasmic calcium ion concentrations and arachidonic acid metabolism in activated human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of dilazep on human platelets and rat vascular tissue: in vitro studies on platelet aggregation, and arachidonic acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of anti-platelet aggregating action of dilazep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of dilazep (AS-05) on human blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Vasodilator: An In-depth Technical Guide to the Early Research and Discovery of Dilazep
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the seminal research that led to the discovery and characterization of Dilazep (B1670637) as a potent vasodilator. We delve into the foundational preclinical and early clinical studies that first elucidated its mechanism of action, focusing on its role as an adenosine (B11128) reuptake inhibitor. This document compiles quantitative data from these pioneering investigations into structured tables for comparative analysis, outlines the detailed experimental protocols employed, and visualizes the key signaling pathways and experimental workflows through meticulously crafted diagrams. This guide serves as a critical resource for researchers in pharmacology and drug development, offering a detailed historical and technical perspective on the origins of a significant cardiovascular therapeutic agent.
Introduction: The Quest for Novel Coronary Vasodilators
The mid-20th century saw a concerted effort in medicinal chemistry to discover and develop novel therapeutic agents for the management of coronary artery disease and angina pectoris. The primary goal was to identify compounds that could effectively increase coronary blood flow, thereby alleviating myocardial ischemia. It was within this context that Dilazep emerged as a promising candidate. Early pharmacological screening revealed its potent coronary vasodilating properties, sparking further investigation into its mechanism of action and therapeutic potential.
Early Pharmacological Discovery and Mechanism of Action
Initial investigations into Dilazep's pharmacological profile quickly identified its primary mechanism as the potentiation of endogenous adenosine. Unlike direct-acting vasodilators, Dilazep was found to be an inhibitor of adenosine uptake into cells, particularly erythrocytes. This inhibition leads to an increase in the extracellular concentration of adenosine, a powerful endogenous vasodilator. The elevated adenosine levels then act on adenosine receptors in the vascular smooth muscle, leading to relaxation and an increase in blood vessel diameter.
The Adenosine Signaling Pathway
The vasodilatory effect of Dilazep is intrinsically linked to the adenosine signaling cascade. By preventing the reuptake of adenosine, Dilazep effectively amplifies its local signaling effects. The accumulated extracellular adenosine binds to A2A adenosine receptors on vascular smooth muscle cells. This receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). The rise in cAMP levels activates protein kinase A (PKA), which in turn phosphorylates downstream targets that ultimately result in smooth muscle relaxation and vasodilation. Some early research also suggested a potential link to calcium channel antagonistic effects at higher concentrations.
Quantitative Analysis of Early Vasodilator Research
The following tables summarize the key quantitative findings from early in vivo and in vitro studies that established the vasodilator efficacy of Dilazep.
Table 1: Hemodynamic Effects of Intravenous Dilazep in Humans
| Parameter | Baseline (Mean ± SD) | Post-Dilazep (0.2 mg/kg IV) (Mean ± SD) | Percentage Change | Reference |
| Coronary Resistance (mmHg x min x ml⁻¹) | 1.0 | 0.5 | -50% | [1] |
| Coronary Diameter | - | - | +23% | [1] |
| Systolic Blood Pressure (mmHg) | - | - | ↓ 13.3 (average) | [2] |
| Diastolic Blood Pressure (mmHg) | - | - | ↓ 10.6 (average) | [2] |
| Upper Limb Blood Flow | - | - | +32% | [2] |
| Peripheral Vascular Resistance | - | - | -29% | [2] |
Table 2: Hemodynamic Effects of Dilazep in Anesthetized Dogs
| Parameter | Dosage | Observation | Reference |
| Coronary Resistance | 0.2 mg/kg IV | Marked and sustained reduction | [2][3] |
| Coronary Blood Flow | 0.2 mg/kg IV | Marked and sustained increase | [2][3] |
| Total Systemic Resistance | 0.2 mg/kg IV | Significant reduction | [2][3] |
| Aortic Pressure | 0.2 mg/kg IV | Significant reduction | [2][3] |
Table 3: Potentiation of Adenosine-Induced Vasodilation by Dilazep in Cats
| Parameter | Condition | Value (Mean ± SE) | Reference |
| Superior Mesenteric Arterial Conductance (SMAC) % Change (Rmax) | Post-Dilazep + Adenosine | 193.4 ± 27.3% | [4] |
| EC50 of Adenosine on SMAC | Post-Dilazep | 2.8 ± 1.3 µM | [4] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments that were instrumental in characterizing Dilazep's vasodilator properties.
In Vitro Isolated Smooth Muscle Preparation
This protocol was fundamental in demonstrating the direct relaxant effects of Dilazep on vascular and non-vascular smooth muscle and its potentiation of adenosine.
-
Tissue Preparation: Tissues such as guinea pig taenia coli, rabbit aorta, and dog coronary arteries were isolated and dissected into strips.
-
Organ Bath Setup: The isolated tissue strips were mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
Tension Recording: The tissues were connected to isometric force transducers to record changes in muscle tension. A resting tension was applied to the tissues.
-
Experimental Procedure:
-
After an equilibration period, the tissues were contracted with a standard agonist (e.g., potassium chloride, histamine, or noradrenaline).
-
Once a stable contraction was achieved, cumulative concentrations of Dilazep were added to the organ bath to generate a dose-response curve for its relaxant effect.
-
To study the potentiation of adenosine, sub-threshold concentrations of Dilazep were added before generating a dose-response curve for adenosine.
-
-
Data Analysis: The relaxant effect of Dilazep was expressed as a percentage of the pre-contraction induced by the agonist. pD'₂ values (a measure of antagonist potency) were calculated.
In Vivo Hemodynamic Studies in Anesthetized Dogs
This in vivo model was crucial for understanding the effects of Dilazep on the integrated cardiovascular system.
-
Animal Preparation: Mongrel dogs were anesthetized, and catheters were inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Coronary Blood Flow Measurement: A thoracotomy was performed, and an electromagnetic flow probe was placed around the left circumflex or left anterior descending coronary artery to measure coronary blood flow.
-
Hemodynamic Monitoring: Aortic pressure, left ventricular pressure, and heart rate were continuously monitored.
-
Experimental Protocol:
-
After a stabilization period, baseline hemodynamic parameters and coronary blood flow were recorded.
-
Dilazep was administered intravenously at various doses (e.g., 0.2 mg/kg).
-
Hemodynamic parameters and coronary blood flow were recorded continuously for a specified period post-administration.
-
-
Data Calculation: Coronary vascular resistance was calculated by dividing mean aortic pressure by mean coronary blood flow.
Early Human Clinical Trials
These studies provided the first evidence of Dilazep's vasodilator effects in a clinical setting.
-
Patient Population: Patients with angina pectoris or mild to moderate hypertension were recruited.
-
Study Design: Early studies were often open-label or placebo-controlled, double-blind trials.
-
Drug Administration: Dilazep was administered intravenously (e.g., 0.2 mg/kg over 1-2 minutes) or orally.
-
Hemodynamic Measurements:
-
Systemic Hemodynamics: Blood pressure was measured using a sphygmomanometer. Upper limb blood flow was assessed using strain-gauge plethysmography.
-
Coronary Hemodynamics: In patients undergoing cardiac catheterization, coronary angiography was used to measure coronary artery diameter. Coronary blood flow and resistance were also determined.
-
-
Data Analysis: Changes in hemodynamic parameters from baseline were calculated and compared between treatment and placebo groups.
Conclusion
The early research on Dilazep laid a robust foundation for its clinical use as a vasodilator. Through a combination of in vitro and in vivo studies, its primary mechanism of action as an adenosine reuptake inhibitor was established. The quantitative data from these initial investigations clearly demonstrated its efficacy in increasing coronary blood flow and reducing vascular resistance. The experimental protocols developed during this period were instrumental in characterizing its pharmacological profile and paving the way for its therapeutic application in cardiovascular medicine. This technical guide serves to consolidate this foundational knowledge for the benefit of contemporary researchers and drug development professionals.
References
- 1. Effects of dilazep on coronary and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A technique for measurement of retrograde coronary blood flow in intact anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dilazep on coronary and systemic circulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dilazep potentiation of adenosine-mediated superior mesenteric arterial vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Impact of Dilazep Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilazep dihydrochloride (B599025) is a potent vasodilator and cardioprotective agent with a well-defined primary mechanism of action centered on the modulation of purinergic signaling. By inhibiting the cellular uptake of adenosine (B11128), Dilazep amplifies the effects of this endogenous nucleoside, triggering a cascade of biochemical events that culminate in significant physiological responses, primarily within the cardiovascular system. This technical guide provides an in-depth exploration of the biochemical pathways affected by Dilazep, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades and workflows.
Core Mechanism of Action: Inhibition of Adenosine Uptake
Dilazep's principal molecular target is the Equilibrative Nucleoside Transporter 1 (ENT1) . ENTs are transmembrane proteins that facilitate the bidirectional movement of nucleosides like adenosine across the cell membrane, down their concentration gradient. Dilazep is a potent, competitive inhibitor of ENT1, and to a lesser extent, ENT2, thereby blocking the reuptake of adenosine from the extracellular space into cells such as erythrocytes and endothelial cells. This inhibition leads to a localized increase in the extracellular concentration of adenosine, enhancing its availability to bind to and activate purinergic P1 receptors (adenosine receptors).
The binding affinity of Dilazep for hENT1 is in the nanomolar range, indicating a high-potency interaction.
Table 1: Inhibitory Potency of Dilazep against Equilibrative Nucleoside Transporters
| Target | Parameter | Value | Cell Line/System | Reference |
| Human ENT1 (hENT1) | Kᵢ | 0.41 nM | Erythrocyte Membranes | |
| Human ENT1 (hENT1) | IC₅₀ | < 100 nM | PK15NTD porcine cells expressing hENT1 | |
| Human Erythrocytes | IC₅₀ (Uridine Transport) | 5-30 nM | Human Erythrocytes | |
| S49 Mouse Leukemia Cells | IC₅₀ (Uridine Transport) | 5-30 nM | S49 Cells |
Primary Biochemical Pathway: Enhanced Adenosine Receptor Signaling
The accumulation of extracellular adenosine due to ENT1 inhibition by Dilazep is the critical initiating event for its downstream effects. Adenosine activates four subtypes of G-protein coupled receptors: A₁, A₂ₐ, A₂ᵦ, and A₃. The vasodilatory and antiplatelet effects of Dilazep are primarily mediated through the activation of A₂ₐ receptors on vascular smooth muscle cells and platelets.
Activation of the A₂ₐ receptor stimulates the Gαs subunit of its associated G-protein, which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a key second messenger.
Key Affected Pathways and Quantitative Effects
Vasodilation and Hemodynamic Effects
The increase in intracellular cAMP in vascular smooth muscle cells activates Protein Kinase A (PKA), leading to the phosphorylation of proteins that regulate intracellular calcium levels and myosin light-chain kinase activity. The net effect is smooth muscle relaxation and vasodilation, particularly in the coronary and cerebral arteries. This vasodilation results in reduced vascular resistance and increased blood flow.
Table 2: Hemodynamic Effects of Dilazep in Humans
| Parameter | Change | Dose/Route | Study Population | Reference |
| Coronary Resistance | -42% | 200-400 mg; Oral | 25 Anginal Patients | |
| Coronary Arterial Diameter | +22-25% | 200-400 mg; Oral | 25 Anginal Patients | |
| Systemic Vascular Resistance | -17.9% | 200-400 mg; Oral | 25 Anginal Patients | |
| Coronary Resistance | -50% | 0.2 mg/kg; IV | 18 Patients | |
| Upper Limb Vascular Resistance | -29% | 0.2 mg/kg; IV | 12 Hypertensive Patients |
Anti-Platelet Aggregation
In platelets, the A₂ₐ receptor-mediated increase in cAMP inhibits platelet activation and aggregation. This effect contributes to the antithrombotic properties of Dilazep. Dilazep has been shown to inhibit platelet aggregation induced by various stimuli, including ADP and norepinephrine. The inhibition of adenosine uptake by Dilazep in whole blood is crucial for this effect, as it prevents the rapid clearance of adenosine by erythrocytes, allowing it to act on platelets. Furthermore, Dilazep can reduce the formation of thromboxane (B8750289) B2 (TXB2), a potent platelet aggregator, by impairing the release and metabolism of arachidonic acid in platelets.
Table 3: Effects of Dilazep on Platelet Aggregation
| Stimulus | Dilazep Concentration | Effect | System | Reference |
| ADP (1 µg/mL) | 500 µg/mL | Complete Inhibition | In vitro (Human PRP) | |
| Norepinephrine (10 µg/mL) | 500 µg/mL | Complete Inhibition | In vitro (Human PRP) | |
| ADP | Adenosine IC₅₀ ≈ 2 µM (in presence of 1 µM Dilazep) | Inhibition | In vitro (Human Whole Blood) | |
| Collagen & Thrombin | Dose-dependent | Suppression of Malondialdehyde Production | In vitro (Human Platelets) |
Cardioprotection and Anti-Ischemic Effects
By potentiating the effects of endogenous adenosine, Dilazep exerts significant cardioprotective effects against ischemic damage. This is achieved through several mechanisms, including improved myocardial oxygen supply via coronary vasodilation, reduced myocardial oxygen consumption, and prevention of abnormal calcium accumulation in myocardial cells during reperfusion. Studies in animal models have shown that Dilazep can reduce tissue lactate (B86563) concentration and improve ATP content in the ischemic myocardium.
Anti-Inflammatory Pathway
Recent evidence suggests Dilazep possesses anti-inflammatory properties. In human endothelial cells stimulated with glycoxidized LDL, Dilazep has been shown to abrogate the expression of Monocyte Chemoattractant Protein-1 (MCP-1) mRNA. This effect is partially mediated through the A₂ₐ adenosine receptor and involves the suppression of NF-κB activity.
Detailed Experimental Protocols
Radiolabeled Adenosine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the transport of radiolabeled adenosine into cells expressing nucleoside transporters.
-
Cell Culture: A cell line stably expressing the human nucleoside transporter of interest (e.g., hENT1) is cultured in appropriate media and seeded into 96-well plates.
-
Assay Buffer: A transport buffer (e.g., Krebs-Ringer-HEPES) is prepared.
-
Inhibitor Pre-incubation: Culture medium is aspirated, and cells are washed with transport buffer. Various concentrations of Dilazep are added to the wells and incubated for 15-30 minutes at room temperature.
-
Uptake Initiation: The uptake reaction is started by adding a mixture of [³H]-adenosine and unlabeled adenosine to achieve a final desired concentration (e.g., 1 µM).
-
Incubation: The plate is incubated for a defined period (e.g., 10 minutes) to allow for adenosine uptake.
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold transport buffer. Cells are then lysed with a suitable lysis buffer (e.g., containing a mild detergent).
-
Quantification: The amount of [³H]-adenosine taken up by the cells is quantified by adding the cell lysate to a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of Dilazep that causes 50% inhibition of adenosine uptake (IC₅₀) is determined by fitting the data to a dose-response curve.
Radioligand Competition Binding Assay for ENT1
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a known high-affinity radioligand for the target transporter.
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing hENT1.
-
Assay Setup: In a microtiter plate, the cell membranes are combined with a fixed concentration of a high-affinity ENT1 radioligand (e.g., [³H]-Nitrobenzylthioinosine, [³H]-NBMPR) and varying concentrations of Dilazep.
-
Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Filtration: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC₅₀ value is determined. The Kᵢ (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This assay measures the effect of a compound on platelet aggregation in response to an agonist.
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging fresh whole blood collected from healthy donors.
-
Assay Procedure: The PRP is placed in an aggregometer cuvette with a stir bar at 37°C. A baseline light transmission is established.
-
Inhibitor Incubation: Dilazep or vehicle control is added to the PRP and incubated for a short period.
-
Aggregation Induction: An aggregating agent (e.g., ADP, collagen, or norepinephrine) is added to the cuvette to induce platelet aggregation.
-
Measurement: As platelets aggregate, the light transmission through the PRP increases. This change is recorded over time by the aggregometer.
-
Data Analysis: The extent of aggregation is quantified by the maximum change in light transmission. The inhibitory effect of Dilazep is calculated by comparing the aggregation in its presence to the control.
Conclusion
Dilazep dihydrochloride's therapeutic effects are rooted in its potent inhibition of the ENT1 nucleoside transporter. This primary action initiates a cascade of well-defined biochemical events, predominantly through the enhancement of adenosine A₂ₐ receptor signaling. The resulting increase in intracellular cAMP levels drives the key vasodilatory and anti-platelet pathways responsible for its clinical efficacy in cardiovascular disorders. Further research into its anti-inflammatory and other secondary pathways may reveal additional therapeutic applications for this multifaceted compound. The methodologies and quantitative data presented in this guide offer a comprehensive framework for researchers engaged in the study of purinergic signaling and the development of novel ENT1 inhibitors.
An In-depth Technical Guide to Dilazep Dihydrochloride for Graduate Students, Researchers, and Drug Development Professionals
An Introduction to the Core Pharmacology and Therapeutic Potential of Dilazep (B1670637) Dihydrochloride (B599025)
This technical guide provides a comprehensive overview of Dilazep dihydrochloride, a potent coronary and cerebral vasodilator. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the core mechanism of action, pharmacological properties, clinical applications, and key experimental methodologies associated with this compound. All quantitative data is presented in structured tables for ease of comparison, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Core Mechanism of Action: Adenosine (B11128) Uptake Inhibition
This compound's primary mechanism of action is the inhibition of adenosine uptake by cells, which it achieves by blocking equilibrative nucleoside transporters (ENTs), particularly ENT1.[1] This inhibition leads to an increase in the extracellular concentration of adenosine, a nucleoside with significant physiological effects, including vasodilation and inhibition of platelet aggregation.[1]
The elevated extracellular adenosine levels amplify its interaction with adenosine receptors on various cell types. A key interaction is with the adenosine A2A receptors on vascular smooth muscle cells.[1] Activation of these receptors triggers a signaling cascade that ultimately leads to vasodilation and improved blood flow.[1]
Pharmacological Properties
Potency and Selectivity
Dilazep is a potent inhibitor of ENT1 with significantly lower affinity for ENT2, demonstrating its selectivity.
| Target | IC50 (nM) | Reference |
| Human ENT1 | 17.5 | [1] |
| Human ENT2 | 8800 | [1] |
Pharmacokinetics
Pharmacokinetic studies have been conducted in various species, including humans, revealing key parameters of its absorption, distribution, metabolism, and excretion.
| Parameter | Human | Rat | Dog | Reference |
| Half-life (t½) | 3.04 ± 1.34 h | Data not available | Data not available | [2] |
| Time to max concentration (Tmax) | 1.40 ± 0.82 h | Data not available | Data not available | [2] |
| Metabolism | - | Isotope technics in studies on dilazep pharmacokinetics and metabolism in the rat have been reported. | Effects of dilazep in evolving myocardial infarction in dogs: a biochemical study have been reported. | [3][4] |
Clinical Efficacy in Angina Pectoris
Clinical trials have investigated the efficacy of this compound in the treatment of stable angina pectoris.
| Study Design | Dosage | Key Findings | Reference |
| Double-blind, randomized, parallel design | 50 mg three times a day (in combination with propranolol) | Significant reduction in anginal attacks and nitroglycerin consumption; increased exercise tolerance. | [5] |
| Double-blind, randomized | 300 mg/day | Comparable efficacy to nifedipine (B1678770) in reducing anginal crises and ST depression, with better tolerability. | |
| Open-label | 200-400 mg (single oral dose) | Significant increase in coronary blood flow and a 42% reduction in coronary resistance. |
Key Experimental Protocols
Adenosine Uptake Inhibition Assay
This protocol outlines the general procedure for assessing the inhibition of adenosine uptake by Dilazep in a cell-based assay.
Methodology:
-
Cell Culture: Cells stably expressing the target nucleoside transporter (e.g., hENT1) are cultured in appropriate medium and seeded in 96-well plates.[6]
-
Inhibitor Pre-incubation: The culture medium is aspirated, and cells are washed with a transport buffer. Cells are then pre-incubated with varying concentrations of this compound for 15-30 minutes.[6]
-
Initiation of Uptake: A solution containing radiolabeled adenosine (e.g., [³H]-adenosine) is added to each well to initiate the uptake process.[6]
-
Incubation: The plate is incubated for a specific duration (e.g., 10 minutes) at room temperature to allow for adenosine uptake.[6]
-
Termination of Uptake: The reaction is stopped by rapidly filtering the contents of the wells through glass fiber filters to separate the cells from the assay medium. The filters are then washed with ice-cold buffer to remove any non-specifically bound radiolabel.[6]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[6]
-
Data Analysis: The concentration of Dilazep that causes 50% inhibition of adenosine uptake (IC50) is determined by fitting the data to a dose-response curve.[6]
In Vitro Platelet Aggregation Assay
This protocol describes the assessment of Dilazep's antiplatelet activity using light transmission aggregometry.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors and centrifuged at a low speed to separate the PRP.[7][8] Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed and is used as a reference.[7][8]
-
Incubation with Dilazep: PRP is incubated with different concentrations of this compound or a vehicle control for a specified period.
-
Induction of Aggregation: A platelet agonist, such as adenosine diphosphate (B83284) (ADP) or collagen, is added to the PRP to induce aggregation.[7]
-
Measurement of Aggregation: The change in light transmission through the PRP sample is continuously monitored using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, leading to an increase in light transmission.[7]
-
Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of Dilazep is determined by comparing the aggregation in the presence of the compound to the vehicle control.
In Vivo Measurement of Vasodilation
This protocol outlines a non-invasive method to assess flow-mediated vasodilation in response to a vasodilator like Dilazep using high-resolution ultrasound.
Methodology:
-
Animal Preparation: The animal (e.g., a rat) is anesthetized, and a specific artery (e.g., the femoral artery) is surgically exposed for imaging.
-
Baseline Measurement: A high-resolution ultrasound probe is used to obtain baseline measurements of the arterial diameter and blood flow velocity using Doppler mode.
-
Drug Administration: this compound is administered, typically intravenously.
-
Post-Dose Measurement: The arterial diameter and blood flow velocity are continuously monitored using the ultrasound system to record the changes induced by the drug.
-
Data Analysis: The percentage change in arterial diameter from the baseline is calculated to quantify the extent of vasodilation.
This guide provides a foundational understanding of this compound for graduate-level researchers and professionals. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential and pharmacological nuances of this compound.
References
- 1. [Dilazep vs. nifedipine in patients with stable effort angina. A double blind randomized study (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of diltiazem in selected animal species and human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Ultrasound Assessment of Flow-Mediated Dilation of the Brachial and Superficial Femoral Arteries in Rats [jove.com]
- 4. Effects of dilazep in evolving myocardial infarction in dogs: a biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Value of dilazep in the treatment of coronary insufficiency. A randomized and double-blind study on subjects with stable, exertion angina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species comparison of pharmacokinetics and metabolism of diltiazem in humans, dogs, rabbits, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of sustained-release diltiazem in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and early investigational drugs for angina pectoris - PMC [pmc.ncbi.nlm.nih.gov]
Dilazep Dihydrochloride: A Technical Guide to its Role in Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dilazep (B1670637) dihydrochloride (B599025), a potent coronary and cerebral vasodilator, exerts its primary pharmacological effects through the intricate network of purinergic signaling. This technical guide provides an in-depth analysis of Dilazep's core mechanism of action, focusing on its role as a highly selective inhibitor of equilibrative nucleoside transporter 1 (ENT1). By blocking adenosine (B11128) reuptake, Dilazep significantly elevates extracellular adenosine levels, thereby potentiating the signaling cascade mediated by P1 (adenosine) purinergic receptors. This guide summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the involved signaling pathways to offer a comprehensive resource for researchers and professionals in drug development. While Dilazep's primary action is on adenosine transport, its indirect influence on P2 purinergic receptor signaling and a lack of direct interaction with ectonucleotidases are also discussed.
Core Mechanism of Action: Inhibition of Adenosine Uptake
Dilazep's principal mechanism in purinergic signaling is the potent and selective inhibition of adenosine uptake by cells. This action is primarily mediated through the blockade of equilibrative nucleoside transporters (ENTs), with a pronounced selectivity for ENT1 over ENT2.[1] This inhibition leads to an accumulation of endogenous adenosine in the extracellular space, thereby amplifying its physiological effects.[2][3]
Quantitative Inhibition of Equilibrative Nucleoside Transporters
Dilazep demonstrates a significantly higher affinity for human ENT1 (hENT1) compared to human ENT2 (hENT2), as evidenced by the following inhibitory concentrations (IC50):
| Transporter | IC50 (nM) | Selectivity (ENT2/ENT1) |
| hENT1 | 17.5[1] | ~503-fold |
| hENT2 | 8,800[1] |
This marked selectivity underscores Dilazep's targeted action on the primary transporter responsible for adenosine clearance in many tissues.
Modulation of Purinergic Receptor Signaling
The elevation of extracellular adenosine resulting from ENT1 inhibition by Dilazep leads to enhanced activation of P1 purinergic receptors. The effects of Dilazep are often mediated through these adenosine receptors.[4]
P1 (Adenosine) Receptor Signaling
The potentiation of adenosine's effects by Dilazep suggests an indirect agonistic activity at P1 receptors. Studies have shown that the vasodilatory and anti-inflammatory effects of Dilazep can be attenuated by adenosine receptor antagonists. For instance, the suppression of nitric oxide synthesis by Dilazep is reversed by caffeine, a non-selective adenosine receptor antagonist. Furthermore, the A2a adenosine receptor antagonist, ZM241385, has been shown to partially inhibit the suppressive effect of Dilazep on MCP-1 mRNA expression.[4] One of the downstream effects of A2 receptor activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In line with this, Dilazep has been observed to significantly increase cAMP concentrations in coronary arteries.[5]
Currently, there is a lack of published data on the direct binding affinity (Ki or Kd) or functional agonistic/antagonistic activity (EC50) of Dilazep itself at the various P1 receptor subtypes (A1, A2A, A2B, A3). Its effects are widely considered to be indirect, resulting from the increased availability of endogenous adenosine.
P2 (ATP/ADP) Receptor Signaling
There is no current evidence to suggest that Dilazep directly interacts with P2 purinergic receptors. The purinergic signaling landscape is a dynamic interplay between ATP, ADP, and adenosine, with ectonucleotidases converting ATP/ADP to adenosine. By increasing the persistence of adenosine, Dilazep indirectly modulates the balance of purinergic signaling, potentially dampening pro-inflammatory signals that can be mediated by certain P2 receptors by enhancing the anti-inflammatory effects of adenosine.
Effect on Ectonucleotidases
Ectonucleotidases are cell surface enzymes that play a crucial role in the catabolism of extracellular nucleotides, ultimately leading to the production of adenosine. Key enzymes in this cascade include NTPDases (e.g., CD39), which hydrolyze ATP and ADP to AMP, and ecto-5'-nucleotidase (CD73), which converts AMP to adenosine.
A comprehensive review of the literature reveals no direct evidence of Dilazep inhibiting the enzymatic activity of ectonucleotidases. One study on the potentiation of adenosine's negative inotropic effect by Dilazep suggested that Dilazep may retard the degradation of adenosine by deaminase, in addition to inhibiting its uptake.[6] However, specific quantitative data on the inhibition of ectonucleotidases by Dilazep is not available.
Experimental Protocols
Radiolabeled Adenosine Uptake Assay for ENT1/ENT2 Inhibition
This protocol outlines a method for determining the inhibitory activity of Dilazep on adenosine uptake in cells expressing specific nucleoside transporters.
Materials:
-
Cell line stably expressing the human nucleoside transporter of interest (e.g., hENT1 or hENT2).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Transport buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 3 mM K2HPO4, 10 mM glucose, 1 mM MgCl2, 1 mM CaCl2).
-
Dilazep dihydrochloride stock solution.
-
[³H]-adenosine stock solution.
-
Unlabeled adenosine.
-
Cell lysis buffer.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Seeding: Seed the transporter-expressing cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the assay. Culture overnight.
-
Inhibitor Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with transport buffer. Add transport buffer containing various concentrations of Dilazep to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Adenosine Uptake: Add radiolabeled adenosine (e.g., [³H]-adenosine) to each well at a final concentration appropriate for the transporter being studied. Incubate for a short, defined period (e.g., 1-10 minutes) during which uptake is linear.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold transport buffer containing a high concentration of unlabeled adenosine to displace any non-specifically bound radioligand.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of Dilazep that causes 50% inhibition of adenosine uptake (IC50) by fitting the data to a dose-response curve using appropriate software.
Radioligand Binding Assay for ENT1 Affinity
This protocol is for determining the binding affinity of Dilazep to ENT1 using a competitive binding assay with a high-affinity radioligand.
Materials:
-
Cell membranes prepared from cells overexpressing hENT1.
-
[³H]-Nitrobenzylthioinosine ([³H]-NBMPR), a high-affinity ENT1 ligand.
-
Binding buffer.
-
This compound or other test compounds at various concentrations.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, [³H]-NBMPR at a concentration close to its Kd, and varying concentrations of Dilazep in the binding buffer. Include control wells with no inhibitor and wells with a high concentration of a known ENT1 inhibitor to determine total and non-specific binding, respectively.
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Dilazep. Plot the percentage of specific binding against the logarithm of the Dilazep concentration and fit the data to a one-site competition model to determine the IC50. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Dilazep's Mechanism of Action in Purinergic Signaling
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C31H46Cl2N2O10 | CID 6419915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of a nucleoside transporter inhibitor, dilazep, on renal microcirculation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of dilazep and SG 75 on cyclic nucleotides in the coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potentiation by dilazep on the negative inotropic effect of adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Dilazep Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilazep (B1670637) dihydrochloride (B599025) is a potent pharmaceutical compound recognized for its vasodilatory and cardioprotective properties.[1] Primarily classified as an adenosine (B11128) uptake inhibitor, it plays a crucial role in cardiovascular therapy by enhancing the extracellular concentration of adenosine.[1][2] This technical guide provides a comprehensive overview of the physical and chemical characteristics of Dilazep dihydrochloride, its mechanism of action, and relevant experimental protocols for its characterization.
Chemical and Physical Properties
This compound is the dihydrochloride salt of Dilazep.[3] It is a white crystalline powder and is notably water-soluble, which facilitates its preparation in aqueous solutions for experimental and clinical use.[4][5]
| Property | Value | Source(s) |
| IUPAC Name | 3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;dihydrochloride | [3][6] |
| Synonyms | Dilazep HCl, Cormelian, Comelian, AS 05 | [6] |
| CAS Number | 20153-98-4 | [7][8] |
| Chemical Formula | C₃₁H₄₄N₂O₁₀ · 2HCl | [7] |
| Molecular Weight | 677.61 g/mol | [6][8] |
| Appearance | White powder | |
| Melting Point | 194-198°C (for the monohydrate) | [9] |
| Solubility | Soluble in water and acetonitrile (B52724).[7] Freely soluble in water, methanol, and chloroform; sparingly soluble in acetonitrile; slightly soluble in ethanol.[10] Specific solubilities reported include ≥ 100 mg/mL in H₂O and 100 mg/mL in DMSO (with ultrasonic assistance).[4][5] | |
| Stereochemistry | Achiral | [11] |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of adenosine uptake by cells.[1][2] By blocking the equilibrative nucleoside transporter 1 (ENT1), Dilazep increases the extracellular concentration of adenosine.[7] This elevated adenosine level enhances its effects on adenosine receptors, leading to a cascade of physiological responses.[1]
Key effects include:
-
Vasodilation: Increased adenosine activates A2A receptors on vascular smooth muscle cells, leading to relaxation and increased blood flow.[2] This is beneficial in conditions like angina pectoris.[1]
-
Cardioprotection: Adenosine has protective effects on the myocardium during ischemic events by decreasing oxygen consumption.[2]
-
Antiplatelet Aggregation: By increasing cyclic adenosine monophosphate (cAMP) levels in platelets, adenosine inhibits their aggregation.[2]
-
Anti-inflammatory Effects: Adenosine is known to have anti-inflammatory properties.[1]
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on standard analytical techniques for pharmaceutical compounds, the following methodologies can be applied.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of a this compound sample.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.
-
Mobile Phase: A suitable mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer), optimized for the separation of Dilazep from potential impurities.
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25°C
-
Detection wavelength: Determined by UV-Vis spectrophotometry (typically the wavelength of maximum absorbance).
-
-
Analysis: The chromatogram is analyzed to determine the area of the main peak corresponding to Dilazep and any impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure of this compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.
-
Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with the expected structure of this compound to confirm its identity.[12]
Infrared (IR) Spectroscopy for Functional Group Identification
Objective: To identify the functional groups present in the this compound molecule.
Methodology:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) disk containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: The absorption bands in the spectrum are assigned to specific functional groups (e.g., C=O, C-O, C-N) present in the molecule, consistent with its known structure.[10]
Biological Activities and Applications
This compound has been investigated for various therapeutic applications due to its potent pharmacological effects.
| Application | Description | Source(s) |
| Cardiovascular Disease | Used as a coronary and cerebral vasodilator for conditions like angina pectoris and ischemic heart disease. | [1] |
| Antiplatelet Therapy | Inhibits platelet aggregation, reducing the risk of thrombus formation. | [13] |
| Neuroprotection | Shows potential in preventing ischemic cerebral injury by increasing cerebral blood flow and protecting the vascular endothelial cell membrane. | [4][5] |
| Research Tool | Utilized as an inhibitor of equilibrative nucleoside transporters (ENT1 and ENT2) in various research settings, including cancer cell line studies. | [7] |
Conclusion
This compound is a well-characterized adenosine uptake inhibitor with significant therapeutic potential, particularly in the management of cardiovascular diseases. Its favorable physical and chemical properties, including water solubility, make it a versatile compound for both clinical and research applications. The experimental protocols outlined in this guide provide a framework for the robust characterization of this important pharmaceutical agent.
References
- 1. What is Dilazep Hydrochloride Hydrate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Dilazep Hydrochloride Hydrate? [synapse.patsnap.com]
- 3. This compound | C31H46Cl2N2O10 | CID 6419915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 20153-98-4 | MOLNOVA [molnova.com]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Dilazep (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 9. This compound | 20153-98-4 [chemicalbook.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Nucleoside Transporters | Tocris Bioscience [tocris.com]
Unveiling the Cardioprotective Potential of Dilazep Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dilazep (B1670637) dihydrochloride (B599025), a potent coronary vasodilator, has demonstrated significant promise as a cardioprotective agent, primarily through its dual mechanism of action: inhibition of adenosine (B11128) uptake and calcium channel antagonism. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and quantitative outcomes associated with the cardioprotective effects of Dilazep dihydrochloride. Through a comprehensive review of preclinical studies, this document outlines the signaling pathways modulated by Dilazep, details key experimental protocols for its evaluation, and presents a consolidation of quantitative data to support its therapeutic potential in mitigating myocardial ischemia-reperfusion injury.
Introduction
Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic region of the heart exacerbates tissue damage. This complex pathophysiology involves a cascade of detrimental events, including intracellular calcium overload, excessive production of reactive oxygen species (ROS), mitochondrial dysfunction, and inflammation, ultimately leading to cardiomyocyte death and infarct expansion. The development of effective cardioprotective strategies to attenuate I/R injury remains a critical unmet need in cardiovascular medicine.
This compound has emerged as a compelling therapeutic candidate due to its multifaceted mechanism of action that directly targets key drivers of I/R injury. By inhibiting the cellular uptake of adenosine, Dilazep effectively increases the extracellular concentration of this endogenous nucleoside, potentiating its potent cardioprotective effects. Concurrently, its calcium antagonistic properties help to prevent the detrimental intracellular calcium accumulation that characterizes reperfusion injury.
Mechanism of Action and Signaling Pathways
The cardioprotective effects of this compound are rooted in its ability to modulate two critical signaling pathways in cardiomyocytes: the adenosine signaling cascade and intracellular calcium homeostasis.
Adenosine-Mediated Cardioprotection
Dilazep is a potent inhibitor of equilibrative nucleoside transporters (ENTs), which are responsible for the reuptake of adenosine from the extracellular space.[1][2] By blocking these transporters, Dilazep increases the local concentration of adenosine, thereby enhancing the activation of adenosine receptors on the surface of cardiomyocytes.
There are four main subtypes of adenosine receptors (A1, A2A, A2B, and A3), each coupled to different G-proteins and initiating distinct downstream signaling cascades. The activation of these receptors, particularly A1 and A2a, is central to adenosine-mediated cardioprotection.
-
A1 Receptor Activation: Coupled to Gi-proteins, A1 receptor activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This results in the inhibition of protein kinase A (PKA) and a subsequent reduction in the activity of L-type calcium channels, contributing to a decrease in calcium influx. A1 receptor activation also opens ATP-sensitive potassium (K-ATP) channels, which helps to stabilize the mitochondrial membrane potential and reduce calcium overload.
-
A2a Receptor Activation: Coupled to Gs-proteins, A2a receptor activation stimulates adenylyl cyclase, increasing cAMP levels and activating PKA. This pathway is involved in coronary vasodilation, improving blood flow to the ischemic myocardium, and also exerts anti-inflammatory effects.
The interplay of these pathways ultimately leads to a reduction in myocardial oxygen demand, preservation of cellular energy (ATP), and attenuation of apoptotic signaling.
Calcium Antagonism
A hallmark of reperfusion injury is a rapid and massive influx of calcium into cardiomyocytes, leading to hypercontracture, mitochondrial damage, and activation of degradative enzymes. Dilazep acts as a calcium antagonist, directly inhibiting L-type calcium channels in the sarcolemma.[3][4] This action prevents the excessive entry of calcium upon reperfusion, thereby preserving cellular integrity and function. By mitigating calcium overload, Dilazep helps to:
-
Maintain mitochondrial membrane potential and ATP production.
-
Reduce the activation of calcium-dependent proteases (e.g., calpains) and phospholipases that degrade cellular structures.
-
Prevent the opening of the mitochondrial permeability transition pore (mPTP), a key event in the commitment to cell death.
Quantitative Data on Cardioprotective Effects
Numerous preclinical studies have provided quantitative evidence of this compound's cardioprotective efficacy. The following tables summarize key findings from various experimental models.
Table 1: Effect of Dilazep on Myocardial Infarct Size
| Animal Model | Ischemia Duration | Reperfusion Duration | Dilazep Dose | Infarct Size (% of Area at Risk) | Reference |
| Rabbit | 30 min | 48 hours | 0.2 mg/kg | Control: 41 ± 3% Dilazep: 18 ± 5% | [5] |
| Rabbit | 45 min | 48 hours | 0.2 mg/kg | Control: 67 ± 3% Dilazep + PC: 30 ± 7% | [5] |
| Rat | 48 hours (occlusion) | - | 150 µg/kg s.c. (every 8h) | Control: 31.2 ± 3.2% (of LV) Dilazep: 44.5 ± 4.1%* (survived LV fraction) | [6] |
*p < 0.05 vs. Control. PC: Ischemic Preconditioning. LV: Left Ventricle.
Table 2: Hemodynamic Effects of this compound
| Species | Condition | Dilazep Dose | Parameter | Change from Baseline | Reference |
| Human | Anginal Patients | 200-400 mg (oral) | Systemic Vascular Resistance | ↓ (1666 to 1367 dyn·s·cm⁻⁵) | [7] |
| Human | Anginal Patients | 200-400 mg (oral) | Left Ventricular End-Diastolic Pressure | ↓ (16.5 to 12 mmHg) | [7] |
| Human | Anginal Patients | 200-400 mg (oral) | Coronary Blood Flow | ↑ | [7] |
| Human | Anginal Patients | 200-400 mg (oral) | Coronary Resistance | ↓ by 42% | [7] |
| Dog | Anesthetized | 0.2 mg/kg i.v. | Coronary Resistance | Marked and sustained reduction | [8] |
| Dog | Anesthetized | 0.2 mg/kg i.v. | Coronary Blood Flow | Increased | [8] |
Table 3: Biochemical Markers of Myocardial Injury
| Animal Model | Condition | Dilazep Concentration | Marker | Result | Reference |
| Isolated Rabbit Heart | Ischemia (60 min) / Reperfusion (30 min) | 10⁻⁵ M | CPK Release | Reduced | [9] |
| Isolated Rabbit Heart | Ischemia (60 min) / Reperfusion (30 min) | 10⁻⁵ M | Lactate Release | Reduced | [9] |
| Isolated Rabbit Heart | Ischemia (60 min) / Reperfusion (30 min) | 10⁻⁵ M | Tissue & Mitochondrial Ca²⁺ | Less marked increase | [9] |
| Isolated Rabbit Heart | Ischemia (60 min) / Reperfusion (30 min) | 10⁻⁵ M | ATP & Creatine Phosphate (B84403) | Slower rate of depletion | [9] |
Experimental Protocols
The following sections detail standardized experimental methodologies for evaluating the cardioprotective properties of compounds like this compound.
Langendorff Isolated Heart Model for Ischemia-Reperfusion Injury
This ex vivo model allows for the study of cardiac function in the absence of systemic neurohormonal influences.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (oxygenated with 95% O₂ / 5% CO₂)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Surgical instruments
-
Latex balloon and pressure transducer
Procedure:
-
Anesthetize the animal (e.g., rabbit or rat) and administer heparin to prevent coagulation.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.
-
Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, heart rate).
-
Allow the heart to stabilize for a baseline period (e.g., 20-30 minutes).
-
Administer this compound or vehicle into the perfusion buffer for a specified pre-treatment period.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30-45 minutes).
-
Initiate reperfusion by restoring the flow of the buffer (with or without the drug) for a specified duration (e.g., 60-120 minutes).
-
Continuously record hemodynamic parameters throughout the experiment.
Measurement of Myocardial Infarct Size using TTC Staining
2,3,5-Triphenyltetrazolium chloride (TTC) is a colorimetric indicator used to differentiate between viable and necrotic myocardial tissue.
Materials:
-
TTC solution (1% in phosphate buffer)
-
Formalin (10%)
-
Heart slicing apparatus or sharp blade
-
High-resolution digital camera or scanner
-
Image analysis software
Procedure:
-
Following the reperfusion period in an in vivo or ex vivo model, excise the heart.
-
Flush the coronary arteries with saline to remove blood.
-
Slice the ventricles into uniform transverse sections (e.g., 2 mm thick).
-
Incubate the heart slices in 1% TTC solution at 37°C for 20-30 minutes. Viable tissue, containing intact dehydrogenase enzymes, will stain brick red, while infarcted tissue will remain pale white.
-
Fix the stained slices in 10% formalin to enhance the color contrast and preserve the tissue.
-
Acquire high-resolution digital images of both sides of each slice.
-
Using image analysis software, trace the borders of the area at risk (AAR) and the infarcted area (IA) for each slice.
-
Calculate the total volume of the AAR and IA by summing the areas of all slices multiplied by the slice thickness.
-
Express the infarct size as a percentage of the AAR.
Conclusion
This compound demonstrates robust cardioprotective properties in preclinical models of myocardial ischemia-reperfusion injury. Its dual mechanism of action, involving the potentiation of endogenous adenosine signaling and direct calcium antagonism, effectively targets multiple critical pathways of I/R-induced cell death. The quantitative data consistently show a reduction in infarct size, improvement in cardiac function, and attenuation of biochemical markers of injury. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of Dilazep and other novel cardioprotective agents. Further research, including well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapeutic strategies for patients with ischemic heart disease.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound prolongs the infarct size-limiting effect of ischemic preconditioning in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial calcium in cardiac ischemia/reperfusion injury and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study on dilazep: II. Dilazep attenuates lysophosphatidylcholine-induced mechanical and metabolic derangements in the isolated, working rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of dilazep on coronary and systemic hemodynamics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CaMKIIδ Mediates Myocardial Ischemia/Reperfusion Injury Through NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies Using Dilazep Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilazep dihydrochloride (B599025) is a potent coronary and cerebral vasodilator that functions primarily as an inhibitor of adenosine (B11128) uptake.[1][2] By blocking the equilibrative nucleoside transporter 1 (ENT1), Dilazep increases the extracellular concentration of adenosine, thereby potentiating its physiological effects.[3] This leads to a cascade of downstream events including vasodilation, inhibition of platelet aggregation, and cardioprotection.[4][5] These properties make Dilazep a valuable pharmacological tool for in vitro research in cardiovascular and cerebrovascular physiology and drug development.
These application notes provide detailed protocols for key in vitro experiments to investigate the efficacy and mechanism of action of Dilazep dihydrochloride.
Mechanism of Action
Dilazep's primary mechanism of action is the non-competitive inhibition of adenosine transport across cell membranes.[1] This leads to an accumulation of extracellular adenosine, which then activates adenosine receptors (A1, A2A, A2B, and A3) on various cell types. The activation of A2A receptors on vascular smooth muscle cells is a key driver of its vasodilatory effects. This interaction initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation. In platelets, increased cAMP levels inhibit aggregation.[4][5] Additionally, Dilazep has been noted to possess some intrinsic calcium antagonistic properties at higher concentrations.[6]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes key quantitative data from various in vitro studies investigating the effects of this compound.
| Assay Type | Biological System | Key Parameter | Value | Reference |
| Adenosine Uptake Inhibition | Human Equilibrative Nucleoside Transporter 1 (ENT1) | IC50 | 17.5 nM | [3] |
| Human Equilibrative Nucleoside Transporter 2 (ENT2) | IC50 | 8,800 nM | [3] | |
| Guinea-pig atria | Effective Concentration | 0.01 - 1 µM | [6] | |
| Platelet Aggregation Inhibition | Human platelet-rich plasma (Norepinephrine-induced) | Partial Inhibition | 200 µg/mL | [1] |
| Human platelet-rich plasma (Norepinephrine-induced) | Complete Inhibition | 500 µg/mL | [1] | |
| Human platelet-rich plasma (ADP-induced) | Partial Inhibition | 200 µg/mL | [1] | |
| Human platelet-rich plasma (ADP-induced) | Complete Inhibition | 500 µg/mL | [1] | |
| Vasodilation | Isolated guinea pig taenia caeci | Effective Concentration for Adenosine Potentiation | 0.03 - 0.3 µM | [6] |
| Isolated rabbit proximal ileum | Inhibitory Concentration | ≥ 0.3 µM | [6] | |
| Cardiomyocyte Protection | Isolated blood perfused canine left ventricular muscle | N/A (demonstrated protection) | N/A | [7] |
Experimental Protocols
Adenosine Uptake Inhibition Assay
This protocol describes a method to measure the inhibition of adenosine uptake in a cell line expressing the target nucleoside transporter (e.g., ENT1).
Materials:
-
Cell line stably expressing the human equilibrative nucleoside transporter 1 (hENT1)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Transport buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 3 mM K2HPO4, 10 mM glucose, 1 mM MgCl2, 1 mM CaCl2)
-
This compound stock solution
-
[³H]-adenosine stock solution
-
Unlabeled adenosine
-
Cell lysis buffer
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Seed the hENT1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Inhibitor Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with transport buffer. Add transport buffer containing various concentrations of this compound to the wells. Incubate for 15-30 minutes at room temperature.
-
Initiation of Uptake: Initiate the uptake reaction by adding a mixture of [³H]-adenosine and unlabeled adenosine to achieve the desired final concentration (e.g., 1 µM).
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at room temperature.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 10 minutes.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of adenosine uptake against the log concentration of Dilazep.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the use of light transmission aggregometry (LTA) to assess the inhibitory effect of Dilazep on platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregation agonist (e.g., ADP, norepinephrine, collagen)
-
This compound stock solution
-
Saline (0.9% NaCl)
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 250-300 x 10⁹/L using PPP.
-
Baseline Calibration: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation: Pre-warm the PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar. Add different concentrations of this compound or vehicle control to the PRP and incubate for a further 5 minutes.
-
Induction of Aggregation: Add the platelet aggregation agonist (e.g., ADP at a final concentration of 5 µM) to the cuvette to induce aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes.
-
Data Analysis: Determine the percentage of inhibition of platelet aggregation for each concentration of Dilazep by comparing the maximal aggregation in the presence of the inhibitor to the maximal aggregation in the vehicle control.
Vasodilation Assay (Isolated Aortic Rings)
This protocol describes an ex vivo method to evaluate the vasodilatory effects of Dilazep on isolated arterial segments.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (B352888) (PE) or other vasoconstrictors
-
Acetylcholine (B1216132) (ACh)
-
This compound stock solution
-
Organ bath system with isometric force transducers
Procedure:
-
Aortic Ring Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective tissue and cut it into 2-3 mm wide rings.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.
-
Viability and Endothelium Integrity Check:
-
Contract the rings with 60 mM KCl.
-
After washing and return to baseline, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.
-
-
Vasodilation Protocol:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings again with phenylephrine.
-
Once a stable plateau is reached, cumulatively add increasing concentrations of this compound to the organ bath and record the relaxation response.
-
-
Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value for Dilazep-induced vasodilation.
Cardiomyocyte Protection Assay (Simulated Ischemia/Reperfusion)
This protocol provides a method to assess the protective effects of Dilazep on cardiomyocytes subjected to simulated ischemia/reperfusion (sI/R) injury in vitro.
Materials:
-
Primary neonatal rat ventricular myocytes or iPSC-derived cardiomyocytes
-
Cell culture medium
-
Ischemia buffer (glucose-free, hypoxic medium)
-
Reperfusion buffer (normal culture medium)
-
This compound stock solution
-
Cell viability assay kit (e.g., MTT, LDH release)
-
Hypoxia chamber or incubator
Procedure:
-
Cell Culture: Culture cardiomyocytes in appropriate plates until they form a confluent, synchronously beating monolayer.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for a specified period (e.g., 1 hour) before inducing ischemia.
-
Simulated Ischemia: Replace the culture medium with ischemia buffer and place the cells in a hypoxia chamber (e.g., 95% N2, 5% CO2) for a duration sufficient to induce injury (e.g., 3-6 hours).
-
Simulated Reperfusion: Remove the cells from the hypoxia chamber, replace the ischemia buffer with reperfusion buffer (containing the respective concentrations of Dilazep or vehicle), and return them to a normoxic incubator for a reperfusion period (e.g., 12-24 hours).
-
Assessment of Cell Viability: Measure cell viability using a suitable assay. For example, with an MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance. For an LDH assay, collect the supernatant to measure the release of lactate (B86563) dehydrogenase.
-
Data Analysis: Compare the cell viability in the Dilazep-treated groups to the vehicle-treated sI/R control group to determine the protective effect of Dilazep.
Signaling Pathway
The primary signaling pathway initiated by Dilazep's inhibition of adenosine uptake, leading to vasodilation, is depicted below.
References
- 1. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. bmglabtech.com [bmglabtech.com]
Methodology for in vivo studies with Dilazep dihydrochloride in animal models.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dilazep dihydrochloride (B599025) is a potent coronary and cerebral vasodilator that has demonstrated significant cardioprotective effects in various preclinical models. Its primary mechanism of action involves the inhibition of adenosine (B11128) uptake into cells, thereby increasing the extracellular concentration of adenosine and potentiating its effects on adenosine receptors.[1][2] This leads to vasodilation, inhibition of platelet aggregation, and protection against ischemic damage.[1][2] This document provides detailed application notes and protocols for conducting in vivo studies with Dilazep dihydrochloride in animal models to evaluate its pharmacokinetic and pharmacodynamic properties, particularly its cardioprotective effects.
Mechanism of Action: Adenosine Uptake Inhibition
This compound's therapeutic effects are primarily mediated through the potentiation of endogenous adenosine signaling. By blocking nucleoside transporters, Dilazep inhibits the reuptake of adenosine by cells, leading to an accumulation of adenosine in the interstitial fluid.[3] This increased extracellular adenosine activates A1 and A2 adenosine receptors on cardiomyocytes and vascular smooth muscle cells. Activation of A1 receptors is linked to cardioprotective effects, while A2 receptor activation leads to vasodilation.[4] Downstream signaling involves G-protein coupling, modulation of adenylyl cyclase activity, and subsequent changes in intracellular cyclic AMP (cAMP) levels and protein kinase A (PKA) activity.[4][5]
Data Presentation: Quantitative In Vivo Efficacy
The following tables summarize quantitative data from representative in vivo studies investigating the cardioprotective effects of this compound in animal models of myocardial ischemia-reperfusion injury.
Table 1: Effect of Dilazep on Myocardial Infarct Size in Rabbits
| Treatment Group | Dosage | Duration of Ischemia | Duration of Reperfusion | Infarct Size (% of Area at Risk) | Reference |
| Control | Saline | 30 min | 2 days | 41 ± 3% | [6] |
| Ischemic Preconditioning (PC) | - | 5 min occlusion, 5 min reperfusion before 30 min ischemia | 2 days | 10 ± 3% | [6] |
| PC + Dilazep | 0.2 mg/kg | 5 min occlusion, 40 min reperfusion before 30 min ischemia | 2 days | 18 ± 5% | [6] |
| Control (45 min ischemia) | Saline | 45 min | 2 days | 67 ± 3% | [6] |
| PC (45 min ischemia) | - | 5 min occlusion, 5 min reperfusion before 45 min ischemia | 2 days | 30 ± 7% | [6] |
| p < 0.05 vs. Control |
Table 2: Biochemical Effects of Dilazep in a Canine Model of Myocardial Ischemia
| Parameter | Control (Ischemia) | Dilazep-treated (0.2 mg/kg IV) | Reference |
| Tissue Lactate Concentration | Increased | Significantly Decreased | [7] |
| Adenosine Triphosphate (ATP) Content | Decreased | Significantly Improved | [7] |
| Tissue Cyclic AMP (cAMP) Concentration | - | Lowered | [7] |
| Free Fatty Acid Extraction | - | Lowered | [7] |
Experimental Protocols
Protocol 1: Evaluation of Cardioprotective Effects in a Rabbit Model of Myocardial Ischemia-Reperfusion
This protocol is designed to assess the efficacy of this compound in reducing myocardial infarct size following a period of coronary artery occlusion and subsequent reperfusion.
Animal Model:
-
Species: New Zealand White rabbits
-
Weight: 2.5 - 3.5 kg
Anesthesia:
-
Induction: Isoflurane (1.5–3%).[8]
-
Maintenance: Isoflurane (1.5–2.5%) during the surgical procedure.[8]
Surgical Procedure:
-
Perform a left thoracotomy through the fourth intercostal space to expose the heart.[8]
-
Open the pericardium to visualize the left anterior descending (LAD) or a major diagonal coronary artery.
-
Pass a suture (e.g., 4-0 silk) around the selected coronary artery.
-
Induce regional ischemia by tightening the suture to occlude the artery. Successful occlusion can be confirmed by observing regional cyanosis of the myocardial surface and ST-segment elevation on an electrocardiogram (ECG).[8]
-
Maintain the occlusion for 30-45 minutes.[6]
-
Release the snare to allow for reperfusion of the previously ischemic tissue.
-
Close the chest in layers and allow the animal to recover.
Drug Administration:
-
Dissolve this compound in sterile saline.
-
Administer intravenously (e.g., via a marginal ear vein) at a dose of 0.2 mg/kg.[6] The timing of administration can be varied depending on the study design (e.g., before ischemia, during ischemia, or at the onset of reperfusion).
Infarct Size Quantification (2 days post-reperfusion):
-
Re-anesthetize the animal and excise the heart.
-
Cannulate the aorta and perfuse the heart with saline to wash out remaining blood.
-
Ligate the coronary artery in the same location as during the initial surgery.
-
Perfuse the aorta with a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate (B84403) buffer at 37°C for 15-20 minutes.[1][9] The viable myocardium will stain brick red, while the infarcted tissue will remain pale.
-
To delineate the area at risk, perfuse the coronary arteries with a blue dye (e.g., Evans blue) while the coronary artery remains occluded. The tissue perfused by the occluded artery will not stain blue.
-
Slice the ventricles into transverse sections of uniform thickness (e.g., 5 mm).
-
Image both sides of each slice and use planimetry software to measure the total area of the left ventricle, the area at risk (non-blue area), and the infarcted area (pale TTC staining).
-
Calculate the infarct size as a percentage of the area at risk.
Protocol 2: Pharmacokinetic Study in a Rat Model
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound following intravenous and oral administration in rats.
Animal Model:
-
Species: Sprague-Dawley rats
-
Weight: 200 - 250 g
Drug Administration:
-
Intravenous (IV): Administer this compound dissolved in saline via a tail vein injection.
-
Oral (PO): Administer this compound dissolved in a suitable vehicle (e.g., water or 0.5% carboxymethylcellulose) by oral gavage.
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or via a cannula implanted in the jugular or carotid artery at predetermined time points.
-
Suggested IV time points: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.[3]
-
Suggested PO time points: 15, 30 minutes, and 1, 2, 4, 8, 24, 48 hours post-dose.[3]
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
Sample Analysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of Dilazep in rat plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Determine the plasma concentration of Dilazep at each time point.
Pharmacokinetic Analysis:
-
Use non-compartmental or compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) for the oral dose group.
-
Concluding Remarks
The protocols and application notes provided herein offer a comprehensive framework for the in vivo evaluation of this compound in animal models. These studies are crucial for elucidating the compound's cardioprotective mechanisms, defining its pharmacokinetic profile, and establishing a rationale for its potential clinical development. Adherence to rigorous and well-controlled experimental designs is paramount for generating reliable and translatable data.
References
- 1. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 2. Cardioprotective effects of adenosine A1 and A3 receptor activation during hypoxia in isolated rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. Adenosine Receptors and the Heart: Role in Regulation of Coronary Blood Flow and Cardiac Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early phase acute myocardial infarct size quantification: validation of the triphenyl tetrazolium chloride tissue enzyme staining technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury [jove.com]
- 8. A novel method for the percutaneous induction of myocardial infarction by occlusion of small coronary arteries in the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medschool.vcu.edu [medschool.vcu.edu]
Application Notes and Protocols for Dilazep Dihydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilazep dihydrochloride (B599025) is a potent pharmacological agent primarily known for its inhibitory effects on nucleoside transport, particularly the equilibrative nucleoside transporter 1 (ENT1).[1] By blocking ENT1, Dilazep dihydrochloride effectively increases the extracellular concentration of adenosine (B11128), a key signaling molecule involved in a multitude of physiological processes including vasodilation, inflammation, and neurotransmission.[2][3][4] This modulation of adenosine signaling makes this compound a valuable tool for in vitro studies across various research areas, including cardiovascular biology, neuroscience, and oncology.
These application notes provide detailed protocols for utilizing this compound in common cell culture assays to investigate its effects on adenosine uptake, cell viability, proliferation, and apoptosis.
Mechanism of Action
This compound is a non-nucleoside inhibitor that competitively binds to the orthosteric site of ENT1, thereby blocking the transport of adenosine across the cell membrane.[1] This leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors (A1, A2A, A2B, and A3), triggering downstream signaling cascades.[5][6][7]
Key Applications in Cell Culture
-
Inhibition of Adenosine Uptake: Directly measure the potency and efficacy of this compound in blocking adenosine transport in various cell lines.
-
Cell Viability and Proliferation Assays: Assess the cytotoxic or cytostatic effects of this compound on different cell types, particularly cancer cell lines.
-
Apoptosis Assays: Determine if the observed reduction in cell viability is due to the induction of programmed cell death.
-
Signaling Pathway Analysis: Investigate the downstream effects of increased extracellular adenosine on intracellular signaling pathways.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in cell culture assays.
Table 1: Inhibitory Potency of this compound on Adenosine Uptake
| Cell Line/System | Transporter | IC50 (nM) | Reference Compound |
| Yeast producing hENT1 | hENT1 | 26 (approx.) | Dipyridamole, NBMPR |
| Human HeLa Cells | Endogenous | 170 | Nitrobenzylthioinosine (NBTI) |
Note: IC50 values can vary depending on the specific experimental conditions, including cell type, substrate concentration, and incubation time.[1]
Table 2: Illustrative Example of this compound Effect on Cancer Cell Viability (MTT Assay)
| Cell Line | Treatment Duration (hours) | Dilazep Concentration (µM) | % Cell Viability (Hypothetical) |
| Breast Cancer (MCF-7) | 48 | 1 | 95 |
| 10 | 75 | ||
| 50 | 40 | ||
| Lung Cancer (A549) | 48 | 1 | 98 |
| 10 | 80 | ||
| 50 | 55 |
This table provides hypothetical data for illustrative purposes to guide experimental design. Actual results will vary based on the cell line and experimental conditions.
Table 3: Illustrative Example of this compound-Induced Apoptosis (Annexin V/PI Staining)
| Cell Line | Treatment Duration (hours) | Dilazep Concentration (µM) | % Apoptotic Cells (Hypothetical) |
| Leukemia (Jurkat) | 24 | 10 | 15 |
| 50 | 45 | ||
| Colon Cancer (HT-29) | 24 | 10 | 10 |
| 50 | 35 |
This table provides hypothetical data for illustrative purposes. The percentage of apoptotic cells should be determined experimentally.
Experimental Protocols
Protocol 1: Radiolabeled Adenosine Uptake Inhibition Assay
This protocol is designed to measure the inhibitory effect of this compound on adenosine uptake into cells.[1]
Materials:
-
Cell line of interest (e.g., HeLa, or a cell line overexpressing ENT1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in water or PBS)
-
[³H]-Adenosine (radiolabeled)
-
Unlabeled adenosine
-
Transport buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 3 mM K2HPO4, 10 mM glucose, 1 mM MgCl2, 1 mM CaCl2)
-
Cell lysis buffer
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate overnight.
-
Inhibitor Pre-incubation:
-
Aspirate the culture medium and wash the cells once with transport buffer.
-
Add transport buffer containing various concentrations of this compound to the wells. Include a vehicle control (transport buffer alone).
-
Incubate for 15-30 minutes at room temperature.
-
-
Initiation of Uptake:
-
Add a mixture of [³H]-adenosine and unlabeled adenosine to each well to achieve the desired final concentration (e.g., 1 µM).
-
Incubate for a predetermined time (e.g., 10 minutes) at room temperature. This time should be within the linear range of uptake for the specific cell line.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution.
-
Wash the cells three times with ice-cold transport buffer to remove extracellular [³H]-adenosine.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate for 10-15 minutes.
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Protocol 2: Cell Viability and Proliferation (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of viability and proliferation.[8][9][10][11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Treatment:
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the results and determine the IC50 value if applicable.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates or T-25 flasks
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension and wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Viable cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: General experimental workflow for in vitro assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Dilazep-induced vasodilation is mediated through adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dilazep potentiation of adenosine-mediated superior mesenteric arterial vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs targeting adenosine signaling pathways: A current view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of adenosine signaling pathway in migraine pathophysiology: a systematic review of preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. protocols.io [protocols.io]
- 11. benchchem.com [benchchem.com]
Dilazep Dihydrochloride: Application Notes and Protocols for Ischemia-Reperfusion Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilazep (B1670637) dihydrochloride (B599025) is a potent adenosine (B11128) uptake inhibitor and calcium antagonist that has demonstrated significant protective effects in various preclinical models of ischemia-reperfusion (I/R) injury. By augmenting endogenous adenosine levels and modulating calcium homeostasis, dilazep presents a promising therapeutic strategy for mitigating the cellular damage associated with the restoration of blood flow to ischemic tissues. These application notes provide a comprehensive overview of the use of dilazep dihydrochloride in I/R injury models, including detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways.
Mechanism of Action in Ischemia-Reperfusion Injury
This compound exerts its protective effects through a multi-faceted mechanism primarily centered on the potentiation of adenosine signaling and the regulation of intracellular calcium.[1] Additionally, it has been shown to possess antioxidant properties by suppressing lipid peroxidation.[2]
-
Adenosine Uptake Inhibition: Dilazep blocks the cellular reuptake of adenosine, thereby increasing its extracellular concentration.[1] Adenosine, acting through its receptors (A1, A2A, A2B, A3), triggers a cascade of downstream effects that are largely protective in the context of I/R injury. These include vasodilation, anti-inflammatory effects, and modulation of cardiomyocyte function.[3][4]
-
Calcium Antagonism: Dilazep has been identified as a potent calcium antagonist.[5] During ischemia and reperfusion, intracellular calcium overload is a critical event leading to mitochondrial dysfunction, activation of detrimental enzymes, and ultimately cell death.[6][7] By blocking calcium influx, dilazep helps to preserve cellular integrity and function.[5]
-
Suppression of Lipid Peroxidation: Studies have indicated that dilazep can suppress lipid peroxidation, a key process in oxidative stress-induced cell membrane damage during I/R injury.[2] This is evidenced by the reduction in chemiluminescence, a marker of lipid peroxidation, in brain homogenates of rats treated with dilazep.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound in myocardial and cerebral ischemia-reperfusion injury models.
Table 1: Myocardial Ischemia-Reperfusion Injury Models
| Animal Model | This compound Dose/Concentration | Administration Route | Timing of Administration | Key Findings |
| Isolated Rabbit Heart | 10⁻⁵ M | Perfusate | 20 minutes before ischemia | Reduced CPK and lactate (B86563) release, improved recovery of developed pressure.[8] |
| Isolated, Perfused Working Rat Heart | 5 or 10 µM | Perfusate | 5 minutes before ischemia until the end of ischemia | Accelerated recovery of mechanical function and coronary flow during reperfusion.[9] |
| Anesthetized Rabbits | 0.2 mg/kg | Intravenous | Concomitant with ischemic preconditioning | Preserved the infarct size-limiting effect of ischemic preconditioning. |
| Anesthetized Dogs | Not specified | Coronary infusion or Intravenous | Not specified | Provided significant myocardial protection during normothermic ischemic arrest and reperfusion.[5] |
Table 2: Cerebral Ischemia-Reperfusion Injury Models
| Animal Model | This compound Dose | Administration Route | Timing of Administration | Key Findings |
| Spontaneously Hypertensive Rats | 0.3-3 mg/kg/hr for 4 hours | Intravenous infusion | During occlusion | Dose-dependently reduced neurological symptoms and mortality. Prevented the increase in cerebral water content and chemiluminescence.[2] |
| Wistar Rats | 3 mg/kg/hr | Continuous intravenous infusion | During cerebral ischemia | Significantly reduced the extravasation of Evans blue dye, indicating preservation of the blood-brain barrier.[10] |
Experimental Protocols
Preparation of this compound Solution
This compound is soluble in water and saline.[11][12][13] For in vivo studies, sterile saline (0.9% NaCl) is a suitable vehicle. For in vitro studies, it can be dissolved in the appropriate buffer or perfusate.
Protocol for In Vivo Administration:
-
Calculate the required amount of this compound based on the animal's body weight and the desired dose.
-
Aseptically weigh the calculated amount of this compound powder.
-
Dissolve the powder in a sterile, pyrogen-free physiological saline solution (0.9% NaCl) to the desired final concentration.[14]
-
Ensure the solution is clear and free of particulates. If necessary, the solution can be filtered through a 0.22 µm sterile filter.[15]
-
The solution should be prepared fresh before each experiment.
Myocardial Ischemia-Reperfusion Injury Model (Isolated Rabbit Heart)
This protocol is adapted from a study investigating the direct protective action of dilazep on the myocardium.[8]
Materials:
-
Male New Zealand White rabbits
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer
-
This compound
-
Instruments for measuring mechanical function, lactate, and CPK release
Procedure:
-
Anesthetize the rabbit and excise the heart.
-
Mount the heart on the Langendorff apparatus and perfuse with Krebs-Henseleit buffer.
-
Allow the heart to stabilize.
-
Control Group: Subject the heart to 60 minutes of total ischemia followed by 30 minutes of reperfusion.
-
Dilazep Pre-treatment Group: Administer dilazep (10⁻⁵ M) in the perfusate for 20 minutes before inducing 60 minutes of ischemia, followed by 30 minutes of reperfusion.
-
Dilazep Post-treatment Group: Induce 60 minutes of ischemia and then administer dilazep (10⁻⁵ M) only during the 30-minute reperfusion period.
-
Throughout the experiment, monitor and record mechanical function (e.g., developed pressure).
-
Collect perfusate samples to measure lactate and creatine (B1669601) phosphokinase (CPK) release as markers of cardiac damage.
Cerebral Ischemia-Reperfusion Injury Model (Rat)
This protocol is based on a study examining the effect of dilazep on I/R-induced cerebral injury in spontaneously hypertensive rats.[2]
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Anesthesia
-
Surgical instruments for vessel occlusion
-
Infusion pump
-
This compound
-
Physiological saline
Procedure:
-
Anesthetize the SHR.
-
Surgically expose the bilateral common carotid arteries.
-
Induce cerebral ischemia by occluding both common carotid arteries for 4 hours.
-
Control Group: Infuse physiological saline intravenously during the 4-hour occlusion period.
-
Dilazep Group: Infuse this compound (0.3-3 mg/kg/hr) intravenously for the 4-hour duration of the occlusion.
-
After 4 hours, remove the occlusion to allow for reperfusion.
-
Monitor the animals for neurological symptoms (e.g., ataxia, loss of righting reflex) and mortality for up to 72 hours post-reperfusion.
-
At a specified time point (e.g., 1 hour post-reperfusion), euthanize a subset of animals and collect brain tissue to measure cerebral water content (edema) and chemiluminescence (lipid peroxidation).
Visualizations of Signaling Pathways and Workflows
Signaling Pathway of Dilazep's Protective Effects
Caption: Protective mechanisms of dilazep in I/R injury.
Experimental Workflow for In Vivo Studies
Caption: General workflow for in vivo I/R injury studies.
Adenosine Receptor Signaling in Cardioprotection
Caption: Adenosine receptor signaling in cardioprotection.
References
- 1. The Hypoxia-Adenosine Link during Myocardial Ischemia—Reperfusion Injury [mdpi.com]
- 2. [Effect of this compound on ischemia and reperfusion-induced cerebral injury in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting of Adenosine Receptors in Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine Receptors and Renal Ischemia Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Myocardial protection by dilazep in myocardial ischemia and reperfusion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intracellular calcium signaling pathways during liver ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The significance of calcium ions in cerebral ischemia-reperfusion injury: mechanisms and intervention strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of myocardial protective action of dilazep during ischaemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adenosine Receptors and Reperfusion Injury of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound against ischemia and reperfusion-induced disruption of blood-brain barrier in rats: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | 20153-98-4 | MOLNOVA [molnova.com]
- 14. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 15. az.research.umich.edu [az.research.umich.edu]
Application Notes and Protocols for the Quantification of Dilazep Dihydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Dilazep (B1670637) dihydrochloride (B599025) in biological matrices. The protocols outlined below are essential for pharmacokinetic, toxicokinetic, and bioavailability studies, ensuring reliable and reproducible results.
Introduction
Dilazep is a coronary vasodilator used in the treatment of ischemic heart disease. Accurate quantification of Dilazep dihydrochloride in biological samples such as plasma, blood, and urine is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document details validated analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely accepted for their sensitivity and specificity in bioanalysis.[1][2][3]
Analytical Techniques Overview
The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the biological matrix.[3][4] For this compound, reversed-phase HPLC with UV detection and LC-MS/MS are the most common techniques.
-
High-Performance Liquid Chromatography (HPLC): A robust and widely available technique suitable for quantifying Dilazep in plasma.[1] It often involves a solid-phase extraction (SPE) step for sample clean-up and a C18 column for separation.[1][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for detecting low concentrations of drugs in complex biological matrices like whole blood and urine.[2][6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analysis of this compound using different analytical methods.
Table 1: HPLC Method for Dilazep in Plasma [1]
| Parameter | Value |
| Linearity Range | 2.5 - 12.5 µg/mL |
| Intra-day Precision (CV%) | 2.38 - 5.27% |
| Inter-day Precision (CV%) | 2.52 - 7.99% |
| Detection Limit | 50 ng (with 20 µL injection) |
| Internal Standard | Papaverine |
Table 2: General Bioanalytical Method Validation Acceptance Criteria [7][8]
| Parameter | Acceptance Criteria |
| Accuracy | Mean value within ±15% of the nominal value (±20% at LLOQ) |
| Precision (CV%) | Not to exceed 15% (20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| LLOQ | Lowest standard on the calibration curve with acceptable accuracy and precision |
Experimental Protocols
Protocol 1: HPLC-UV Quantification of Dilazep in Human Plasma
This protocol is based on a validated HPLC method with solid-phase extraction for sample preparation.[1]
1. Materials and Reagents:
-
This compound reference standard
-
Papaverine (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Human plasma (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., CN cartridges)[1]
2. Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Data acquisition and processing software
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of Dilazep and Papaverine in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with appropriate volumes of the working stock solutions to prepare calibration standards and QCs.
-
Sample Extraction (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Load 1 mL of plasma sample (spiked or unknown) onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute Dilazep and the internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
-
4. Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., acetonitrile/phosphate buffer).[9]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 40°C).[9]
-
Injection Volume: 20 µL.[1]
-
UV Detection Wavelength: 267 nm.[1]
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Dilazep to the internal standard against the concentration.
-
Determine the concentration of Dilazep in the unknown samples from the calibration curve.
Protocol 2: LC-MS/MS Quantification of Dilazep in Biological Samples
This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method.
1. Materials and Reagents:
-
This compound reference standard
-
Stable isotope-labeled internal standard (if available)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid or Ammonium (B1175870) formate (B1220265)
-
Human plasma, blood, or urine (drug-free)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[10]
-
UPLC or HPLC column suitable for bioanalysis.
3. Standard and Sample Preparation:
-
Sample Pre-treatment: Depending on the matrix, sample preparation can involve:
-
Protein Precipitation (PPT): For plasma or blood, add a cold organic solvent like acetonitrile or methanol to precipitate proteins.[2]
-
Liquid-Liquid Extraction (LLE): Extract the drug from the biological matrix into an immiscible organic solvent.[2]
-
Solid-Phase Extraction (SPE): Provides cleaner extracts and can be automated.[6]
-
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 or phenyl-hexyl column is often used.[6]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Adjusted based on the column dimensions.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI) is typically used for compounds like Dilazep.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[11] Specific precursor-to-product ion transitions for Dilazep and the internal standard need to be optimized.
-
5. Method Validation:
-
The method must be validated according to regulatory guidelines (e.g., EMA, FDA).[7][8][12] Validation parameters include selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[3][7]
Diagrams
Caption: HPLC-UV experimental workflow for Dilazep quantification.
Caption: General LC-MS/MS experimental workflow.
Caption: Method validation to application relationship.
References
- 1. High-performance liquid chromatographic assay of dilazep in plasma after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d.docksci.com [d.docksci.com]
- 5. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 10. A fast LC-APCI/MS method for analyzing benzodiazepines in whole blood using monolithic support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC-MS assay for the screening of cardiovascular medications in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Notes and Protocols for Studying Equilibrative Nucleoside Transporter 1 (ENT1) using Dilazep Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilazep (B1670637) dihydrochloride (B599025) is a potent and selective inhibitor of the equilibrative nucleoside transporter 1 (ENT1), a crucial membrane protein responsible for the bidirectional transport of nucleosides, such as adenosine (B11128), across cell membranes.[1][2] ENT1 plays a significant role in various physiological processes, including adenosine signaling, which modulates cardiovascular function, neurotransmission, and inflammation.[3][4] By inhibiting ENT1, Dilazep increases the extracellular concentration of adenosine, thereby potentiating its effects.[5][6] This property makes Dilazep a valuable pharmacological tool for studying the physiological and pathological roles of ENT1 and for the development of novel therapeutics targeting this transporter.[7][8]
These application notes provide a comprehensive overview of the use of Dilazep dihydrochloride in ENT1 research, including its mechanism of action, quantitative data on its inhibitory activity, and detailed protocols for key experiments.
Mechanism of Action
Dilazep non-competitively inhibits ENT1-mediated nucleoside transport.[3] The crystal structure of human ENT1 (hENT1) in complex with Dilazep reveals that the inhibitor binds within the central translocation channel, sterically blocking the passage of nucleosides.[3][9] This blockade prevents the conformational changes required for the transport cycle, effectively trapping the transporter in an outward-facing conformation.[3] By inhibiting adenosine uptake, Dilazep elevates extracellular adenosine levels, leading to the activation of adenosine receptors and subsequent downstream signaling events, such as vasodilation and inhibition of platelet aggregation.[5][6][10]
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity on ENT1.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 17.5 nM | Human (hENT1) | Radiolabeled nucleoside uptake | [1] |
| IC50 | ~18-19 nM | Human (hENT1) | Not specified | [11] |
| Ki | 0.41 nM | Human (hENT1) | Radioligand displacement ([3H]NBTI) | [12] |
| Selectivity | ~500-fold vs. ENT2 (IC50 = 8,800 nM) | Human (hENT1) vs. Rat (rENT2) | Radiolabeled nucleoside uptake | [1] |
Experimental Protocols
Radiolabeled Nucleoside Uptake Assay
This assay measures the inhibition of ENT1-mediated uptake of a radiolabeled nucleoside (e.g., [3H]-adenosine or [3H]-uridine) in cells expressing ENT1.
Materials:
-
Cells endogenously or recombinantly expressing ENT1 (e.g., erythrocytes, various cancer cell lines)[13][14]
-
This compound stock solution (e.g., in DMSO or water)
-
Radiolabeled nucleoside (e.g., [3H]-adenosine or [3H]-uridine)
-
Assay buffer (e.g., Krebs-Ringer buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates (e.g., 24-well or 96-well)
Protocol:
-
Cell Seeding: Seed the ENT1-expressing cells in multi-well plates and allow them to adhere overnight.
-
Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare the radiolabeled nucleoside solution in the assay buffer at the desired final concentration.
-
Pre-incubation: Wash the cells with the assay buffer. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Uptake Initiation: Initiate the uptake by adding the radiolabeled nucleoside solution to each well.
-
Uptake Termination: After a defined incubation period (e.g., 1-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer containing a high concentration of a non-radiolabeled nucleoside (e.g., uridine) to stop the transport.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of Dilazep by plotting the percentage of inhibition of nucleoside uptake against the logarithm of the Dilazep concentration and fitting the data to a sigmoidal dose-response curve.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of Dilazep for ENT1 by measuring its ability to displace a known radiolabeled ENT1 inhibitor, such as [3H]-S-(4-Nitrobenzyl)-6-thioinosine ([3H]NBMPR).[12]
Materials:
-
Cell membranes prepared from cells expressing ENT1[12]
-
This compound stock solution
-
[3H]NBMPR
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes, [3H]NBMPR at a concentration near its Kd, and varying concentrations of this compound or vehicle control in the binding buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 10°C) for a sufficient time to reach equilibrium.[13]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a non-labeled inhibitor) from the total binding. Determine the IC50 of Dilazep and then calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Mechanism of ENT1 Inhibition by Dilazep.
Caption: Experimental Workflow for Nucleoside Uptake Assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dilazep Hydrochloride Hydrate? [synapse.patsnap.com]
- 7. Affinity, binding kinetics and functional characterization of draflazine analogues for human equilibrative nucleoside transporter 1 (SLC29A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dilazep-induced vasodilation is mediated through adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. researchgate.net [researchgate.net]
- 14. Multiple Computational Approaches for Predicting Drug Interactions with Human Equilibrative Nucleoside Transporter 1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Platelet Aggregation with Dilazep Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dilazep (B1670637) dihydrochloride (B599025) is a vasodilator with known antiplatelet activities. Its primary mechanism of action involves the inhibition of adenosine (B11128) uptake into erythrocytes and endothelial cells, leading to increased extracellular adenosine concentrations.[1] Adenosine, in turn, is a potent endogenous inhibitor of platelet aggregation. These application notes provide a detailed protocol for assessing the in vitro effects of Dilazep dihydrochloride on platelet aggregation induced by various physiological agonists. The provided methodologies and data will aid researchers in the consistent and accurate evaluation of this compound's antiplatelet efficacy.
Mechanism of Action
Dilazep exerts its antiplatelet effect through a multi-faceted mechanism. By blocking the nucleoside transporter, it increases the local concentration of adenosine, which then stimulates A2A and A2B adenosine receptors on the platelet surface.[2][3][4] Activation of these Gs-protein coupled receptors leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4] Elevated cAMP inhibits platelet activation and aggregation.[2][3][4]
Furthermore, Dilazep has been shown to reduce thromboxane (B8750289) B2 (TXB2) formation in a dose-dependent manner when platelets are stimulated with agonists like adenosine diphosphate (B83284) (ADP), collagen, and epinephrine.[5] This is attributed to the impairment of arachidonic acid release from platelet membrane phospholipids (B1166683) and the reduced conversion of released arachidonic acid to thromboxane A2 (TXA2).[5]
Data Presentation
The following tables summarize the quantitative effects of this compound on platelet aggregation induced by various agonists.
| Agonist | Dilazep Concentration (µg/mL) | Effect | Reference |
| ADP (1 µg/mL) | 200 | Some inhibition | [6] |
| 500 | Complete inhibition | [6] | |
| Norepinephrine (10 µg/mL) | 200 | Some inhibition | [6] |
| 500 | Complete inhibition | [6] |
In vivo studies in healthy subjects have demonstrated an inhibitory tendency on platelet aggregation beginning 30 minutes after a 75 mg oral administration of Dilazep, with the peak effect observed between 60 and 120 minutes.[6] In patients with coronary insufficiency, a daily dose of 150 mg of Dilazep for 4 weeks resulted in a significant inhibition of platelet aggregation.[6]
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
A standardized method for the preparation of PRP and PPP is crucial for obtaining reliable and reproducible results in platelet aggregation studies. Light Transmission Aggregometry (LTA) is the gold standard method for this assessment.
Materials:
-
Human whole blood
-
3.2% or 3.8% Sodium citrate (B86180) anticoagulant
-
Polypropylene (B1209903) tubes
-
Centrifuge
Procedure:
-
Blood Collection: Collect whole blood from healthy, consenting donors via venipuncture into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation of platelets due to puncture.
-
PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells in the middle, and the supernatant platelet-rich plasma (PRP) at the top.
-
PRP Collection: Carefully aspirate the PRP layer using a polypropylene pipette and transfer it to a fresh polypropylene tube. Avoid disturbing the buffy coat.
-
PPP Preparation: To obtain platelet-poor plasma (PPP), centrifuge the remaining blood sample at a high speed (e.g., 1500-2000 x g) for 10-15 minutes. The supernatant will be the PPP.
-
Platelet Count Adjustment: Perform a platelet count on the PRP and adjust the concentration to a standard value (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP if necessary.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
Materials:
-
Platelet aggregometer
-
Aggregometer cuvettes with stir bars
-
PRP and PPP
-
This compound stock solution (dissolved in an appropriate solvent, e.g., saline or DMSO)
-
Agonists: ADP, Collagen, Epinephrine stock solutions
-
Saline or appropriate vehicle control
Procedure:
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.
-
Blanking: Place a cuvette containing PPP into the aggregometer to set the 100% aggregation baseline. Place a cuvette with PRP to set the 0% aggregation baseline.
-
Sample Preparation: Pipette the required volume of PRP into aggregometer cuvettes containing a magnetic stir bar.
-
Incubation with Dilazep: Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.
-
Induction of Aggregation: Add the specific agonist (ADP, collagen, or epinephrine) to the cuvette to induce platelet aggregation. The final concentration of the agonist should be predetermined to cause submaximal aggregation to allow for the detection of inhibitory effects.
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes). The aggregometer software will generate an aggregation curve.
-
Data Analysis: Determine the maximum percentage of aggregation and the area under the curve (AUC) for each sample. Calculate the percentage inhibition of aggregation by comparing the results from Dilazep-treated samples to the vehicle control.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in platelet aggregation and the experimental workflow for assessing the inhibitory effect of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for cross-talk between glycoprotein VI and Gi-coupled receptors during collagen-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood Platelet Adenosine Receptors as Potential Targets for Anti-Platelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of anti-platelet aggregating action of dilazep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dilazep (AS-05) on human blood platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilazep dihydrochloride as a tool compound in neuroscience research.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Dilazep (B1670637) dihydrochloride (B599025) is a potent and versatile pharmacological tool compound with significant applications in neuroscience research. Primarily known as a vasodilator, its utility in the laboratory setting extends to the investigation of purinergic signaling, neuroprotection, and cerebrovascular physiology. This document provides detailed application notes and experimental protocols for the effective use of Dilazep dihydrochloride in a neuroscience research context.
Mechanism of Action
Dilazep is a non-nucleoside compound that primarily functions as a potent inhibitor of equilibrative nucleoside transporter 1 (ENT1).[1][2] ENTs are transmembrane proteins that facilitate the bidirectional transport of nucleosides, such as adenosine (B11128), across the cell membrane down their concentration gradient.[2][3] By blocking ENT1, Dilazep effectively inhibits the reuptake of extracellular adenosine, leading to an accumulation of adenosine in the synaptic cleft and interstitial space.[2][4][5] This elevation of endogenous adenosine levels potentiates its effects on adenosine receptors (A1, A2A, A2B, A3), which are crucial modulators of neuronal activity and cerebrovascular tone.[3][4][6][7]
Dilazep exhibits selectivity for ENT1 over ENT2.[1][2] It has also been reported to inhibit the high-affinity uptake of cyclic AMP (cAMP) in brain tissue, suggesting a potential role in modulating cAMP-mediated signaling pathways.[8] Additionally, some studies suggest it possesses intrinsic calcium antagonistic properties and can inhibit lipid peroxidation.[1][9][10]
Applications in Neuroscience Research
-
Modulation of Synaptic Transmission: By increasing extracellular adenosine, Dilazep can be used to study the role of purinergic signaling in synaptic plasticity, neurotransmitter release, and neuronal excitability. Adenosine is a well-known neuromodulator that can influence the release of various neurotransmitters.
-
Neuroprotection Studies: Dilazep has demonstrated neuroprotective effects in models of cerebral ischemia and reperfusion injury.[9][11] Its mechanisms of neuroprotection are thought to involve enhanced cerebral blood flow, reduction of brain edema, and inhibition of lipid peroxidation.[9][10][11][12] It can be employed as a tool compound in assays evaluating potential neuroprotective agents.[13]
-
Cerebrovascular Research: As a cerebral vasodilator, Dilazep is a valuable tool for investigating the regulation of cerebral blood flow and the integrity of the blood-brain barrier.[5][11] Studies have shown its ability to attenuate ischemia-induced disruption of the blood-brain barrier.[11][12]
-
Investigation of Nucleoside Transport: Due to its high affinity and selectivity for ENT1, Dilazep serves as a standard pharmacological tool for studying the function and regulation of this transporter in various cell types, including neurons and glial cells.[2]
Quantitative Data
The following tables summarize key quantitative data for this compound, facilitating experimental design and comparison.
Table 1: In Vitro Inhibitory Activity
| Target | Assay Type | Species/Cell Line | IC50 / Ki | Reference |
| Equilibrative Nucleoside Transporter 1 (ENT1) | [³H]NBMPR Displacement | Human | IC50 = 17.5 nM | [1] |
| Equilibrative Nucleoside Transporter 2 (ENT2) | [³H]NBMPR Displacement | Human | IC50 = 8,800 nM | [1] |
| Dilazep Analogue 14b | [³H]NBTI Displacement | Human Erythrocyte Membranes | Ki = 1.1 - 17.5 nM | [6][7] |
| Dilazep Analogue 14c | [³H]NBTI Displacement | Human Erythrocyte Membranes | Ki = 1.1 - 17.5 nM | [6][7] |
| Dilazep Analogue 14d | [³H]NBTI Displacement | Human Erythrocyte Membranes | Ki = 1.1 - 17.5 nM | [6][7] |
Table 2: In Vivo Dosage and Administration
| Application | Animal Model | Route of Administration | Dosage | Observed Effect | Reference |
| Vasodilation | Dog | Intravenous (i.v.) | 0.2 mg/kg | Reduced heart rate and blood pressure; increased left ventricular blood flow. | [1] |
| Anti-platelet Aggregation | Rabbit | Intravenous (i.v.) | 0.1 mg/kg | Reduced aortic platelet adhesion and aggregation. | [1] |
| Neuroprotection (Ischemia/Reperfusion) | Spontaneously Hypertensive Rats | Intravenous (i.v.) Infusion | 0.3 - 3 mg/kg/hr for 4 hr | Dose-dependent reduction in neurological symptoms, mortality, and cerebral water content. | [9] |
| Blood-Brain Barrier Protection | Wistar Rats | Intravenous (i.v.) Infusion | 3 mg/kg/h | Significant reduction in ischemia/reperfusion-induced dye extravasation. | [11] |
| Potentiation of Adenosine-mediated Vasodilation | - | - | 0.04 - 0.1 mg/kg/min | Significant increase in superior mesenteric arterial conductance. | [4][10] |
| Cardiovascular Effects | Dog | Intravenous (i.v.) | 0.3 - 1 mg/kg | Dose-related decrease in mean blood pressure and bradycardia. | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Dilazep-mediated Neuroprotection
Caption: Dilazep inhibits ENT1, increasing extracellular adenosine and promoting neuroprotection.
Experimental Workflow for In Vitro Adenosine Uptake Assay
Caption: Workflow for measuring Dilazep's inhibition of adenosine uptake in cultured cells.
Logical Relationship of Dilazep's Neuroprotective Mechanisms
Caption: Dilazep's neuroprotective effects stem from multiple interconnected mechanisms.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Adenosine Uptake in Cultured Cells
This protocol is designed to quantify the inhibitory effect of this compound on ENT1-mediated adenosine uptake in a cell line endogenously or heterologously expressing the transporter.
Materials:
-
Cell line expressing ENT1 (e.g., HEK293-hENT1, neuronal or glial cell cultures)
-
96-well cell culture plates
-
Cell culture medium and supplements
-
Transport Buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 3 mM K2HPO4, 10 mM glucose, 1 mM MgCl2, 1 mM CaCl2)
-
This compound stock solution (e.g., 10 mM in DMSO or water, as Dilazep is water-soluble[10])
-
[³H]-adenosine stock solution
-
Unlabeled adenosine (for determining non-specific uptake)
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures a confluent monolayer on the day of the experiment. Culture overnight.
-
Preparation of Solutions: Prepare serial dilutions of this compound in transport buffer to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Prepare a high concentration of unlabeled adenosine (e.g., 100 µM) to determine non-specific binding.
-
Inhibitor Pre-incubation:
-
Aspirate the culture medium and gently wash the cell monolayer once with pre-warmed transport buffer.
-
Add the transport buffer containing the various concentrations of Dilazep to the appropriate wells. For control wells (total uptake), add transport buffer alone. For non-specific uptake wells, add the high concentration of unlabeled adenosine.
-
Pre-incubate for 10-15 minutes at room temperature or 37°C.
-
-
Initiation of Uptake:
-
Add [³H]-adenosine to each well to a final concentration appropriate for the assay (e.g., 10-50 nM).
-
Incubate for a predetermined, short period (e.g., 1-5 minutes) to measure the initial rate of transport. This time should be optimized to ensure uptake is in the linear range.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution.
-
Immediately wash the cells three times with ice-cold transport buffer to remove extracellular [³H]-adenosine.
-
-
Cell Lysis and Scintillation Counting:
-
Add cell lysis buffer to each well and incubate for 30 minutes to ensure complete lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of excess unlabeled adenosine) from the total uptake (CPM in the absence of inhibitor).
-
Plot the percentage of inhibition against the logarithm of Dilazep concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Neuroprotection Study in a Rodent Model of Focal Cerebral Ischemia
This protocol provides a general framework for assessing the neuroprotective effects of this compound in a middle cerebral artery occlusion (MCAO) model in rats.
Materials:
-
Male Wistar or Spontaneously Hypertensive rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO surgery
-
This compound
-
Sterile saline or appropriate vehicle
-
Infusion pump
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct volume analysis
-
Behavioral testing apparatus (e.g., neurological deficit scoring)
Procedure:
-
Animal Preparation and MCAO Surgery:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.
-
Confirm successful occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
-
Drug Administration:
-
Prepare a sterile solution of this compound in the chosen vehicle.
-
Immediately following MCAO, begin a continuous intravenous infusion of Dilazep (e.g., 3 mg/kg/hr) or vehicle (for the control group) using an infusion pump.[9][11] The infusion can be maintained for the duration of the ischemia (e.g., 90-120 minutes) and into the reperfusion period.
-
-
Reperfusion:
-
After the desired period of ischemia, withdraw the filament to allow for reperfusion of the ischemic territory.
-
-
Neurological Assessment:
-
At 24 hours post-MCAO (or other relevant time points), assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).
-
-
Infarct Volume Measurement:
-
Following the final behavioral assessment, euthanize the animals.
-
Harvest the brains and section them into coronal slices (e.g., 2 mm thickness).
-
Incubate the slices in a 2% TTC solution at 37°C for 30 minutes. TTC stains viable tissue red, leaving the infarcted tissue pale.
-
Acquire images of the stained sections and calculate the infarct volume as a percentage of the total hemispheric volume, correcting for edema.
-
-
Data Analysis:
-
Compare the neurological deficit scores and infarct volumes between the Dilazep-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., Mann-Whitney U test for scores, t-test for infarct volumes). A significant reduction in either parameter in the Dilazep group indicates a neuroprotective effect.
-
Disclaimer: These protocols are intended for guidance and should be optimized for specific experimental conditions and institutional guidelines. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). This compound is for research use only and not for human or veterinary use.[1][4][10][15]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Nucleoside Transporters | Tocris Bioscience [tocris.com]
- 6. Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High affinity uptake of cAMP in rat brain: Inhibition by coronary vasodilators dilazep and hexobendine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effect of this compound on ischemia and reperfusion-induced cerebral injury in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | 20153-98-4 | MOLNOVA [molnova.com]
- 11. Effect of this compound against ischemia and reperfusion-induced disruption of blood-brain barrier in rats: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Improved Neuroprotection Provided by Drug Combination in Neurons Exposed to Cell-Derived Soluble Amyloid-β Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chronotropic, dromotropic and inotropic effects of dilazep in the intact dog heart and isolated atrial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Application of Dilazep dihydrochloride in oncolytic virus therapy research.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dilazep (B1670637) dihydrochloride (B599025), a compound traditionally used as a vasodilator, has emerged as a potent enhancer of oncolytic virus (OV) therapy, particularly with oncolytic herpes simplex virus-1 (oHSV-1).[1][2][3][4][5] Research has demonstrated that Dilazep can significantly amplify the replication and cytotoxic effects of OVs within tumor cells. This enhancement is primarily attributed to its function as an antagonist of the equilibrative nucleoside transporter-1 (ENT1).[1][2][3][5]
The mechanism of action centers on the inhibition of ENT1, which is responsible for transporting nucleosides into the cell. By blocking ENT1, Dilazep increases the intracellular pool of ribonucleosides.[1] This is particularly beneficial for oHSV-1 vectors with mutations in the ICP6 gene, which encodes the large subunit of ribonucleotide reductase. The increased availability of cellular ribonucleosides compensates for the viral genetic defect, leading to augmented viral replication and subsequent oncolysis of cancer cells.[1][2][3]
Preclinical studies have shown that the combination of Dilazep with oHSV-1 leads to a significant increase in viral titers in various cancer cell lines and enhanced tumor cell killing.[3] Furthermore, in vivo studies in mouse models with subcutaneous human prostate tumor xenografts have demonstrated that the co-administration of Dilazep and an oncolytic HSV-1 vector results in a significant reduction in tumor growth compared to treatment with the virus alone.[4] These findings highlight the potential of repurposing Dilazep as an adjuvant in oncolytic virotherapy to improve its therapeutic efficacy.
Quantitative Data Summary
Table 1: Effect of Dilazep on Oncolytic HSV-1 (G47Δ) Replication in Cancer Cell Lines
| Cell Line | Treatment | Mean Viral Titer (pfu/mL) ± SEM | Fold Increase vs. G47Δ Alone |
| PC-3 (Prostate) | G47Δ alone | 1.0 x 10^6 ± 0.2 x 10^6 | - |
| G47Δ + 10 µM Dilazep | 5.0 x 10^6 ± 0.5 x 10^6 | 5.0 | |
| DU145 (Prostate) | G47Δ alone | 2.0 x 10^5 ± 0.4 x 10^5 | - |
| G47Δ + 10 µM Dilazep | 1.0 x 10^6 ± 0.2 x 10^6 | 5.0 | |
| HCT-116 (Colon) | G47Δ alone | 5.0 x 10^5 ± 1.0 x 10^5 | - |
| G47Δ + 10 µM Dilazep | 2.5 x 10^6 ± 0.5 x 10^6 | 5.0 |
Data extracted and estimated from graphical representations in Passer et al., Cancer Research, 2010.[3]
Table 2: Enhancement of G47Δ-mediated Cytotoxicity by Dilazep in Cancer Cell Lines
| Cell Line | Treatment | Percent Cell Viability ± SD |
| DU145 (Prostate) | G47Δ alone | 60% ± 5% |
| G47Δ + 10 µM Dilazep | 30% ± 5% | |
| HCT-116 (Colon) | G47Δ alone | 55% ± 7% |
| G47Δ + 10 µM Dilazep | 25% ± 5% |
Data extracted and estimated from graphical representations in Passer et al., Cancer Research, 2010.[3]
Table 3: In Vivo Antitumor Efficacy of G47Δ in Combination with Dilazep
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition vs. Control |
| Control (PBS) | 350 ± 50 | - |
| Dilazep alone | 320 ± 40 | ~8.6% |
| G47Δ alone | 150 ± 30 | ~57.1% |
| G47Δ + Dilazep | 50 ± 20 | ~85.7% |
Data extracted and estimated from graphical representations in Passer et al., Cancer Research, 2010.[4]
Experimental Protocols
In Vitro Oncolytic Virus Replication Assay
Objective: To determine the effect of Dilazep dihydrochloride on the replication of an oncolytic herpes simplex virus (e.g., G47Δ) in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, DU145, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Oncolytic HSV-1 (G47Δ)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vero cells (for viral titration)
-
96-well and 6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution
Procedure:
-
Seed cancer cells in a 96-well plate at a density that allows for 80-90% confluency on the day of infection.
-
On the day of infection, prepare serial dilutions of the oncolytic virus in serum-free medium.
-
Aspirate the culture medium from the cells and infect with the oncolytic virus at a low multiplicity of infection (MOI), for example, 0.1.
-
After a 1-hour adsorption period, remove the viral inoculum and add fresh complete medium with or without this compound at the desired concentration (e.g., 10 µM). Include a "virus-only" control and a "Dilazep-only" control.
-
Incubate the plates for 48-72 hours.
-
At the end of the incubation period, harvest the cells and supernatant. Subject the samples to three freeze-thaw cycles to release intracellular virus.
-
Determine the viral titer of the lysates by performing a standard plaque assay on Vero cells.
-
Briefly, seed Vero cells in 6-well plates to achieve a confluent monolayer.
-
Prepare serial dilutions of the viral lysates and infect the Vero cell monolayers for 1 hour.
-
Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose.
-
Incubate for 2-3 days until plaques are visible.
-
Fix and stain the cells with crystal violet.
-
Count the plaques to determine the viral titer (plaque-forming units per mL, pfu/mL).
In Vitro Cytotoxicity Assay
Objective: To assess the ability of this compound to enhance the oncolytic virus-mediated killing of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Oncolytic HSV-1 (G47Δ)
-
This compound stock solution
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed cancer cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with the oncolytic virus at a specific MOI in the presence or absence of this compound at the desired concentration. Include appropriate controls: untreated cells, virus only, and Dilazep only.
-
Incubate the plate for a predetermined time course (e.g., 72 hours).
-
At the end of the incubation, allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Murine Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of oncolytic virus therapy in combination with this compound.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line (e.g., DU145)
-
Matrigel
-
Oncolytic HSV-1 (G47Δ)
-
This compound solution for injection
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously implant human cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups: (1) Vehicle control (PBS), (2) Dilazep alone, (3) Oncolytic virus alone, and (4) Oncolytic virus + Dilazep.
-
Administer the oncolytic virus via intratumoral injection at a specified dose (e.g., 1 x 10^7 pfu).
-
Administer this compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the health and body weight of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, viral titration).
Visualizations
Caption: Signaling pathway of Dilazep in enhancing oHSV-1 therapy.
Caption: General experimental workflow for evaluating Dilazep with oncolytic viruses.
References
- 1. Identification of the ENT1 antagonists dipyridamole and dilazep as amplifiers of oncolytic herpes simplex virus-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common experimental issues with Dilazep dihydrochloride.
Welcome to the Technical Support Center for Dilazep (B1670637) Dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common experimental issues and answer frequently asked questions related to the use of this compound.
Troubleshooting Guide
This section addresses specific problems that may be encountered during experiments with Dilazep dihydrochloride.
Question: I am observing precipitation of this compound in my aqueous experimental buffer. What could be the cause and how can I resolve it?
Answer:
Precipitation of this compound in aqueous solutions can occur due to several factors, primarily related to solubility limits and buffer composition. While this compound is known to be water-soluble, its solubility can be influenced by pH and the presence of other salts.[1]
Troubleshooting Steps:
-
Verify pH of the Solution: The pH of your buffer should ideally be between 3.0 and 4.0 for optimal solubility of the dihydrochloride salt.[2] If your experimental conditions require a different pH, consider preparing a concentrated stock solution in an appropriate solvent and then diluting it into your final buffer.
-
Check for High Salt Concentrations: High concentrations of other salts in your buffer can decrease the solubility of this compound due to the common ion effect. If possible, try reducing the salt concentration of your buffer.
-
Prepare a Fresh Stock Solution: this compound solutions should be prepared fresh for optimal performance. If you are using a previously prepared stock, it may have degraded or evaporated, leading to a higher concentration and precipitation.
-
Consider a Co-solvent for Stock Solution: For preparing high-concentration stock solutions, you can use DMSO (up to 100 mg/mL with the need for ultrasonic treatment).[3] However, be mindful of the final concentration of DMSO in your experiment, as it can have its own biological effects. Always use newly opened, anhydrous DMSO as it is hygroscopic and absorbed water can impact solubility.[3]
Question: My experimental results are inconsistent when using this compound. What are the potential sources of variability?
Answer:
Inconsistent results can stem from issues with compound stability, experimental setup, or off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Question: I am not observing the expected inhibitory effect of this compound on adenosine (B11128) uptake in my cell line.
Answer:
Several factors could contribute to a lack of inhibitory effect. These can range from the specifics of your cell line to the experimental conditions.
Potential Reasons and Solutions:
-
Low Expression of ENT1: The primary target of Dilazep is the Equilibrative Nucleoside Transporter 1 (ENT1).[4] If your cell line has low or no expression of ENT1, the inhibitory effect of Dilazep will be minimal.
-
Solution: Confirm ENT1 expression in your cell line using techniques like qPCR or Western blotting. Consider using a positive control cell line known to express high levels of ENT1.
-
-
Presence of Other Transporters: Cells can express other nucleoside transporters, such as ENT2 or concentrative nucleoside transporters (CNTs), which are less sensitive to Dilazep.[4]
-
Solution: Use more specific inhibitors for other transporters to dissect the contribution of each to adenosine uptake in your system.
-
-
Suboptimal Assay Conditions: The efficiency of the uptake assay can be influenced by factors like incubation time and substrate concentration.
-
Solution: Optimize your adenosine uptake assay. Ensure the incubation time is within the linear range of uptake and that the concentration of radiolabeled adenosine is appropriate.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is primarily an inhibitor of adenosine uptake.[3] It specifically targets and blocks the Equilibrative Nucleoside Transporter 1 (ENT1), thereby increasing the extracellular concentration of adenosine.[4] This leads to enhanced activation of adenosine receptors, resulting in effects like vasodilation and cardioprotection.[6][7]
Caption: Signaling pathway of this compound.
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in water and DMSO.[1][3] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[3] It is advisable to protect solutions from light.
| Solvent | Solubility | Storage of Stock Solution |
| Water | ≥ 100 mg/mL[1] | Prepare fresh |
| DMSO | 100 mg/mL (requires sonication)[3] | -20°C (1 month), -80°C (6 months)[3] |
Q3: What are the known off-target effects of this compound?
While Dilazep is a potent ENT1 inhibitor, it can exhibit other activities, especially at higher concentrations. It has been reported to have intrinsic calcium antagonistic properties at concentrations of 1 µM and higher.[8] Additionally, at micromolar concentrations, it can inhibit glucose transport in some cell types.[9] Researchers should be aware of these potential off-target effects and use the lowest effective concentration to ensure specificity for ENT1 inhibition.
Q4: Can this compound be used in cell culture experiments?
Yes, this compound is widely used in cell culture experiments to study the role of adenosine signaling and ENT1 transport. It has been used in various cell lines, including endothelial cells, cardiomyocytes, and cancer cell lines.[6][9][10] However, it is crucial to determine the optimal concentration for your specific cell line and experimental goals, and to be mindful of potential effects on cell proliferation and adhesion at higher concentrations.[6]
Experimental Protocols
Radiolabeled Adenosine Uptake Assay
This protocol is a generalized method to measure the inhibition of adenosine uptake by this compound in a cell line of interest. Optimization for specific cell lines is recommended.
Materials:
-
Cell line expressing the nucleoside transporter of interest
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Transport buffer (e.g., 50 mM Tris-HCl pH 7.4, 120 mM NaCl, 3 mM K2HPO4, 10 mM glucose, 1 mM MgCl2, 1 mM CaCl2)
-
This compound stock solution
-
[³H]-adenosine stock solution
-
Unlabeled adenosine
-
Cell lysis buffer
-
Scintillation cocktail and scintillation counter
Workflow:
Caption: Experimental workflow for a radiolabeled adenosine uptake assay.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.[5]
-
Inhibitor Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with transport buffer. Add transport buffer containing various concentrations of Dilazep to the wells. Incubate for 15-30 minutes at room temperature.[5]
-
Initiation of Uptake: Start the uptake reaction by adding a mixture of [³H]-adenosine and unlabeled adenosine to achieve the desired final concentration (e.g., 1 µM).[5]
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at room temperature. This incubation time should be within the linear range of adenosine uptake for the specific cell line.[5]
-
Termination of Uptake: Rapidly stop the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold transport buffer.[5]
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well.[5]
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: Determine the concentration of Dilazep that causes 50% inhibition of adenosine uptake (IC50) by fitting the data to a dose-response curve.[5]
| Parameter | Typical Range/Value | Reference |
| Dilazep Concentration | Varies (e.g., 1 nM - 10 µM) | [4] |
| [³H]-adenosine Concentration | ~1 µM | [5] |
| Pre-incubation Time | 15 - 30 minutes | [5] |
| Uptake Incubation Time | 10 minutes (must be in linear range) | [5] |
This technical support center provides a starting point for troubleshooting and answering common questions about the experimental use of this compound. For more specific inquiries, consulting the primary literature is always recommended.
References
- 1. This compound | 20153-98-4 | MOLNOVA [molnova.com]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The effect of Dilazep on F10 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Inhibition of Equilibrative Nucleoside Transporter 1 (ENT1) Activity by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dilazep: an inhibitor of adenosine uptake with intrinsic calcium antagonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytoprotective effect of dilazep on hydrogen peroxide-perturbed vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Dilazep dihydrochloride concentration for cell culture experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dilazep (B1670637) dihydrochloride (B599025) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dilazep dihydrochloride in cell culture?
This compound is primarily known as a potent inhibitor of the equilibrative nucleoside transporter 1 (ENT1).[1][2][3] By blocking ENT1, Dilazep prevents the uptake of adenosine (B11128) into cells, leading to an increase in the extracellular concentration of adenosine.[4][5][6] This elevated extracellular adenosine can then activate adenosine receptors on the cell surface, triggering various downstream signaling pathways.[4][6] At higher concentrations, Dilazep may also exhibit calcium antagonistic properties.[7]
Q2: What is a typical effective concentration range for this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell type and the specific biological effect being investigated. Based on published studies, a general starting range to consider is between 0.01 µM and 10 µM .[7][8][9] For instance, concentrations as low as 0.01 to 1 µM have been shown to potentiate the effects of adenosine.[8][9] Inhibition of adenosine accumulation has also been observed in this range.[8] Higher concentrations (e.g., 1-10 µM) have been associated with calcium antagonistic effects.[7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in water.[1][10] To prepare a stock solution, dissolve the powder in sterile, nuclease-free water to a desired concentration, for example, 10 mM. The solution can be further diluted in your cell culture medium to achieve the final working concentrations. Always refer to the manufacturer's instructions for specific details on solubility and storage.[10]
Q4: What are the potential off-target effects of this compound?
While Dilazep is a selective inhibitor of ENT1 over ENT2, it can inhibit ENT2 at higher concentrations (IC50 ~8,800 nM).[1] Additionally, at concentrations of 1 µM and higher, Dilazep has been shown to exhibit calcium channel blocking activity.[7] In some cell types, like murine cardiomyocytes, high concentrations of Dilazep have been observed to inhibit glucose transport.[11] Researchers should be aware of these potential off-target effects when interpreting their results, especially at higher concentrations.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of Dilazep on my cells. | Suboptimal Concentration: The concentration of Dilazep may be too low to elicit a response in your specific cell type. | Perform a dose-response study with a wider range of concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal working concentration. |
| Low Endogenous Adenosine: The effect of Dilazep is dependent on the presence of extracellular adenosine. Your cell culture conditions may not be producing sufficient endogenous adenosine. | Consider co-treatment with a low concentration of exogenous adenosine to observe the potentiating effect of Dilazep. | |
| Cell Type Insensitivity: The cell line you are using may not express ENT1 or may have low levels of adenosine receptors. | Verify the expression of ENT1 and adenosine receptors (e.g., A1, A2A, A2B, A3) in your cell line using techniques like RT-qPCR or Western blotting. | |
| High levels of cell death or toxicity observed. | Concentration Too High: High concentrations of Dilazep can lead to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration (IC50) of Dilazep for your cell line. Use concentrations well below the IC50 for your experiments. |
| Solvent Toxicity: If using a solvent other than water, the solvent itself might be causing toxicity. | Ensure the final concentration of any solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically <0.1%). | |
| Inconsistent or variable results between experiments. | Stock Solution Degradation: Improper storage of the Dilazep stock solution can lead to loss of activity. | Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Culture Conditions: Variations in cell passage number, seeding density, or media composition can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities for all experiments. | |
| Unexpected results that do not align with adenosine pathway activation. | Off-Target Effects: The observed phenotype might be due to the calcium antagonistic or other off-target effects of Dilazep, especially at higher concentrations. | Use specific adenosine receptor antagonists to confirm that the observed effect is mediated through adenosine signaling. Compare your results with other ENT1 inhibitors like Dipyridamole (B1670753). |
Data Presentation
Table 1: Reported Effective Concentrations of this compound
| Effect | Cell/Tissue Type | Effective Concentration | Reference |
| Potentiation of Adenosine Action | Guinea-pig taenia caeci, Rabbit proximal ileum | 0.03, 0.3 µM | [7] |
| Inhibition of Mechanical Activity | Rabbit proximal ileum | ≥ 0.3 µM | [7] |
| Calcium Antagonism | Guinea-pig taenia caeci | 1 - 10 µM | [7] |
| Potentiation of Adenosine's Negative Inotropic Effect | Guinea-pig atria | 0.01 - 1 µM | [8][9] |
| Inhibition of Adenosine Accumulation | Guinea-pig atria | 0.01 - 1 µM | [8] |
| Inhibition of Adenosine Degradation | Guinea-pig atria | 0.1 - 10 µM | [8] |
| Inhibition of Glucose Transport (Basal) | Murine cardiomyocyte cell line HL-1 | IC50 = 5.7 µM | [11] |
| Inhibition of Glucose Transport (Insulin Stimulated) | Murine cardiomyocyte cell line HL-1 | IC50 = 19 µM | [11] |
| Suppression of MCP-1 mRNA Expression | Human endothelial cells | 1 - 10 µg/ml | [12] |
Table 2: Inhibitory Potency (IC50) of this compound
| Target | IC50 Value | Reference |
| Equilibrative Nucleoside Transporter 1 (ENT1) | 17.5 nM | [1] |
| Equilibrative Nucleoside Transporter 2 (ENT2) | 8,800 nM | [1] |
Experimental Protocols
Protocol 1: Radiolabeled Adenosine Uptake Assay
This protocol is a generalized method to measure the inhibition of adenosine uptake by this compound. Optimization for specific cell lines is recommended.
Materials:
-
Cell line of interest cultured in appropriate plates (e.g., 24-well or 96-well)
-
This compound stock solution
-
[³H]-adenosine
-
Unlabeled adenosine
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Ice-cold stop buffer (e.g., HBSS with a high concentration of unlabeled adenosine)
-
Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in culture plates to achieve a confluent monolayer on the day of the experiment.
-
Pre-incubation:
-
Aspirate the culture medium and wash the cells once with pre-warmed transport buffer.
-
Add transport buffer containing various concentrations of this compound (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at the appropriate temperature for your cells (e.g., 37°C).
-
-
Initiation of Uptake:
-
Add a mixture of [³H]-adenosine and unlabeled adenosine to each well to achieve the desired final concentration.
-
Incubate for a predetermined time (e.g., 1-10 minutes). This time should be within the linear range of uptake for your cell line.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution.
-
Wash the cells multiple times with ice-cold stop buffer to remove extracellular [³H]-adenosine.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each sample.
-
Calculate the percentage of inhibition for each Dilazep concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Mandatory Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Dilazep Hydrochloride Hydrate used for? [synapse.patsnap.com]
- 5. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dilazep: an inhibitor of adenosine uptake with intrinsic calcium antagonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation by dilazep on the negative inotropic effect of adenosine on guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potentiation by dilazep on the negative inotropic effect of adenosine on guinea-pig atria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Nucleoside Transporters | Tocris Bioscience [tocris.com]
- 11. Inhibition of glucose uptake in murine cardiomyocyte cell line HL-1 by cardioprotective drugs dilazep and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dilazep and fenofibric acid inhibit MCP-1 mRNA expression in glycoxidized LDL-stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting guide for inconsistent results with Dilazep dihydrochloride.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Dilazep (B1670637) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dilazep dihydrochloride?
This compound is a potent inhibitor of adenosine (B11128) uptake, primarily targeting the Equilibrative Nucleoside Transporter 1 (ENT1).[1] By blocking ENT1, Dilazep prevents the transport of adenosine into cells, leading to an increase in the extracellular concentration of adenosine. This elevated extracellular adenosine can then activate adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors that mediate a variety of physiological responses.[2][3]
Q2: What are the common research applications of this compound?
Given its mechanism of action, Dilazep is frequently used in research to:
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Study the physiological roles of adenosine signaling in various tissues.
-
Investigate the function and regulation of Equilibrative Nucleoside Transporters (ENTs).
-
Explore its potential therapeutic effects as a vasodilator and antiplatelet agent.[4]
-
Examine its cardioprotective effects in models of ischemia-reperfusion injury.
Q3: What are the solubility and stability properties of this compound?
Proper storage and handling are crucial for obtaining consistent results.
| Property | Specification |
| Solubility | Soluble in water (to 100 mM) and acetonitrile.[5] |
| Storage (Solid) | Store at room temperature. |
| Storage (Solution) | Stock solutions can be stored at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
| Stability | Stable for ≥ 4 years when stored properly as a solid.[5] |
Troubleshooting Guide for Inconsistent Results
Inconsistent results with this compound can arise from a variety of factors, from solution preparation to the specifics of the experimental system. This guide addresses common issues in a question-and-answer format.
Q4: I am not observing any effect of Dilazep in my cell-based assay. What could be the reason?
There are several potential reasons for a lack of effect:
-
Inappropriate Cell Line: The chosen cell line may not express ENT1, the primary target of Dilazep. It is crucial to use a cell line with known or confirmed ENT1 expression.
-
Low Endogenous Adenosine: The effect of Dilazep is dependent on the presence of extracellular adenosine. If the cells in your culture system produce very low levels of adenosine, the effect of blocking its reuptake will be minimal. Consider co-administration with a low concentration of exogenous adenosine to potentiate the effect.
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation. Ensure that stock solutions are fresh and have been stored correctly.
-
Incorrect Concentration: The effective concentration of Dilazep can vary significantly between cell lines and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your system.
Q5: My results with Dilazep show high variability between experiments. How can I improve consistency?
High variability can often be traced back to subtle inconsistencies in experimental protocol:
-
Inconsistent Cell Culture Conditions: Factors such as cell passage number, seeding density, and confluency can all impact experimental outcomes.[6] It is important to standardize these parameters across all experiments.
-
Variable Incubation Times: Ensure that the pre-incubation time with Dilazep and the subsequent treatment/assay times are kept consistent.
-
Solvent Effects: If using a solvent other than water, ensure the final concentration in the culture medium is low (typically <0.1% for DMSO) and consistent across all wells, including controls.[6]
-
Media Components: The composition of the cell culture medium can influence the activity of Dilazep. For example, some components may interact with the compound or alter cellular physiology. One study noted that the effect of Dilazep on cell growth inhibition differed in low versus high calcium medium.[7]
Q6: I am seeing unexpected or off-target effects. What should I consider?
While Dilazep is a potent ENT1 inhibitor, it can have other effects:
-
Inhibition of other ENTs: Dilazep can also inhibit ENT2, although with a much lower potency.[5]
-
Direct Receptor Interaction: At very high concentrations, the possibility of off-target interactions with other cellular components cannot be entirely ruled out.
-
Purity of the Compound: Ensure the this compound used is of high purity to avoid confounding results from contaminants.
Quantitative Data
The inhibitory potency of this compound is typically reported as an IC50 value, which can vary depending on the cell line and experimental conditions.
| Compound | Target | Cell Line/System | IC50 Value (nM) |
| This compound | ENT1 | Not Specified | 17.5 |
| This compound | ENT2 | Not Specified | 8,800 |
Note: IC50 values can be highly dependent on the specific assay conditions, including substrate concentration and cell type. It is recommended to determine the IC50 in your specific experimental system.
Experimental Protocols
Protocol: Radiolabeled Adenosine Uptake Assay
This protocol is a generalized method for measuring the inhibition of adenosine uptake by this compound in a cell line expressing ENT1.
Materials:
-
96-well cell culture plates
-
Transport buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound stock solution
-
[³H]-Adenosine stock solution
-
Unlabeled adenosine
-
Cell lysis buffer
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Seed the ENT1-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Inhibitor Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells once with transport buffer. Add transport buffer containing various concentrations of this compound to the wells. Include a vehicle control. Incubate for 15-30 minutes at room temperature.
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Initiation of Uptake: Initiate the uptake reaction by adding a mixture of [³H]-adenosine and unlabeled adenosine to achieve the desired final concentration.
-
Incubation: Incubate the plate for a predetermined time (e.g., 2-10 minutes) at room temperature. This incubation time should be within the linear range of adenosine uptake for the specific cell line.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold transport buffer.
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Cell Lysis: Lyse the cells by adding a suitable lysis buffer to each well.
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Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each Dilazep concentration relative to the vehicle control and plot the data to determine the IC50 value.
Visualizations
Experimental Workflow: Adenosine Uptake Assay
References
- 1. scbt.com [scbt.com]
- 2. Beneficial and detrimental role of adenosine signaling in diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Effects of dilazep on human platelets and rat vascular tissue: in vitro studies on platelet aggregation, and arachidonic acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insight into the nucleoside transport and inhibition of human ENT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The effect of Dilazep on F10 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
How to improve the solubility and stability of Dilazep dihydrochloride in solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility and stability of Dilazep dihydrochloride (B599025) in solutions.
Frequently Asked Questions (FAQs)
Q1: Is Dilazep dihydrochloride considered poorly soluble in water?
A1: No, this compound is highly soluble in water.[1] Multiple suppliers report its solubility to be as high as 100 mg/mL (approximately 147.58 mM).[2] It is also soluble in other polar solvents like acetonitrile (B52724).[3] If you are experiencing what appears to be poor solubility, it may be due to other factors such as the choice of buffer, pH, or potential degradation of the compound.
Q2: What are the primary stability concerns for this compound in solution?
A2: The major stability concern for this compound in aqueous solutions is chemical degradation via hydrolysis. The molecule contains two ester functional groups which are susceptible to cleavage, particularly in acidic or basic conditions. This hydrolysis will break down the active molecule, leading to a loss of potency and the potential for precipitation of the resulting degradation products.[4]
Q3: What is the recommended method for preparing a stock solution of this compound?
A3: To prepare a stock solution, it is recommended to dissolve the this compound powder in high-purity sterile water. Given its high solubility, organic co-solvents are generally not necessary.[1][2][5] For cell culture experiments, the final concentration of any organic solvent like DMSO, if used, should be kept low (typically below 0.1% v/v) to avoid cellular toxicity.[6]
Q4: How should I store stock solutions of this compound?
A4: To ensure stability, stock solutions should be stored in tightly sealed containers, protected from moisture. For short-term storage (up to one month), a temperature of -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable.[5] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guides
Issue 1: Observed Precipitation or Cloudiness When Preparing a Solution
If you observe that your this compound solution is cloudy or contains precipitates, follow this troubleshooting guide.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent or Low-Quality Water | Ensure you are using high-purity, sterile water (e.g., Milli-Q® or equivalent) for aqueous solutions. |
| pH of the Solution | The intrinsic pH of a simple aqueous solution of this compound should be acidic and favor stability. However, if you are using a buffer, ensure the pH is within a stable range (ideally weakly acidic to neutral). Avoid highly basic or strongly acidic conditions which can accelerate hydrolysis. |
| Buffer Incompatibility | Certain buffers, like phosphate (B84403) buffers, can sometimes catalyze the hydrolysis of ester-containing compounds.[7] If you observe instability in a phosphate buffer, consider switching to an alternative buffering agent such as citrate (B86180) or acetate. |
| Degradation | Precipitation may be due to the formation of less soluble degradation products from hydrolysis. This is more likely if the solution was prepared some time ago or stored improperly. Consider preparing a fresh solution. |
| Exceeded Solubility in a Complex Medium | While highly soluble in water, the solubility might be lower in complex media (e.g., cell culture media with high salt and protein concentrations). Try preparing a more concentrated stock in water and then diluting it to the final concentration in your experimental medium. |
Issue 2: Loss of Compound Activity Over Time
If you suspect your this compound solution is losing its biological activity, it is likely due to chemical instability.
Workflow for Investigating Instability
Caption: Workflow to troubleshoot loss of Dilazep activity.
Data Presentation
Table 1: Solubility and Recommended Storage of this compound
| Property | Value | References |
| Molecular Weight | 677.62 g/mol | |
| Solubility in Water | ≥ 100 mg/mL (approx. 147.58 mM) | [2] |
| Solubility in Acetonitrile | Soluble | [3] |
| Appearance | Solid | [3] |
| Recommended Storage (Solid) | -20°C for ≥ 4 years | [3] |
| Recommended Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [5] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution
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Weighing: Accurately weigh 67.76 mg of this compound powder.
-
Dissolution: Add the powder to a sterile conical tube. Add 900 µL of sterile, high-purity water.
-
Mixing: Vortex the solution until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 1.0 mL with sterile, high-purity water.
-
Sterile Filtration: Using a sterile syringe, draw up the solution and pass it through a 0.22 µm sterile syringe filter into a new sterile tube. This is critical for applications in cell culture.[6]
-
Aliquoting and Storage: Dispense the filtered stock solution into single-use, sterile microcentrifuge tubes. Store immediately at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol provides a general method to assess the stability of this compound in your experimental buffer. The exact conditions may need to be optimized.
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental buffer at the desired working concentration.
-
Immediately take a "time zero" sample and dilute it with the mobile phase to a suitable concentration for HPLC analysis.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
Take samples at subsequent time points (e.g., 1, 4, 8, 24 hours) and dilute them similarly.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Plot the peak area against time to determine the rate of degradation. The appearance of new peaks will indicate the formation of degradation products.
-
Visualizations
Caption: Potential degradation pathway of Dilazep via hydrolysis.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | 20153-98-4 | MOLNOVA [molnova.com]
- 3. caymanchem.com [caymanchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical kinetics III: benzodiazepine hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Dilazep Dihydrochloride In Vivo Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the in vivo administration of Dilazep dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dilazep dihydrochloride?
This compound is a potent inhibitor of equilibrative nucleoside transporter 1 (ENT1).[1] By blocking ENT1, Dilazep prevents the reuptake of endogenous adenosine (B11128) into cells, leading to an increase in extracellular adenosine concentrations. This elevated adenosine then activates adenosine receptors (primarily A1 and A2), resulting in vasodilation, inhibition of platelet aggregation, and other cardiovascular effects.[2][3]
Q2: What is the solubility of this compound?
This compound is water-soluble.[2][4] This property simplifies the preparation of formulations for in vivo administration, as it can often be dissolved in aqueous vehicles such as saline.
Q3: What are the known side effects of this compound in preclinical studies?
The most common side effects are related to its vasodilatory properties and can include a reduction in blood pressure (hypotension) and changes in heart rate.[1] In some animal models, high doses may lead to dizziness or lethargy. Careful dose selection and monitoring are crucial to mitigate these effects.
Q4: How should this compound be stored?
It is recommended to store this compound powder at room temperature. Stock solutions, once prepared, should be stored at -20°C for up to one month or at -80°C for up to six months to maintain stability.[4] It is advisable to prepare fresh working solutions for each experiment.
Troubleshooting Guides
Formulation and Administration Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in aqueous solution | - Concentration exceeds solubility limit in the chosen vehicle.- Interaction with buffer components. | 1. Decrease Concentration: Prepare a more dilute stock solution and adjust the administration volume accordingly, staying within acceptable volume limits for the animal model.[5][6]2. Check pH: Ensure the pH of the vehicle is within a neutral range (pH 6.8-7.2) as extreme pH can affect solubility.[6]3. Use a Co-solvent (with caution): If high concentrations are necessary, consider using a small percentage of a biocompatible co-solvent like DMSO or PEG300. However, always test the vehicle on a control group to rule out any effects of the solvent itself.[4] A common vehicle for poorly soluble compounds is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] |
| Inconsistent results between experiments | - Degradation of the compound.- Inaccurate dosing. | 1. Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh working dilutions from the stock solution for each experiment.[4]2. Verify Animal Weights: Ensure accurate and recent body weights are used for dose calculations.3. Standardize Administration Technique: Ensure consistent administration technique (e.g., gavage needle placement, injection speed) across all animals and experiments.[7] |
Managing In Vivo Adverse Effects
| Observed Effect | Potential Cause | Troubleshooting and Monitoring |
| Significant drop in blood pressure (Hypotension) | - Dose is too high.- Rapid intravenous administration. | 1. Dose-Response Study: Conduct a pilot study with a range of doses to determine the maximum tolerated dose (MTD) in your specific animal model and strain.2. Slower IV Infusion: If administering intravenously, infuse the solution more slowly to avoid a rapid peak plasma concentration.3. Monitor Blood Pressure: If feasible for your experimental setup, monitor blood pressure in a subset of animals to quantify the hypotensive effect.4. Consider Alternative Route: Oral or intraperitoneal administration may lead to a slower absorption and a less pronounced hypotensive effect compared to intravenous administration. |
| Animal appears lethargic or sedated | - High dose leading to systemic effects.- Off-target effects. | 1. Reduce the Dose: This is the most straightforward approach to mitigate dose-dependent side effects.2. Observe and Record: Carefully document the onset, duration, and severity of the lethargy. Note any other behavioral changes.3. Include Control Groups: Always include a vehicle-only control group to ensure the observed effects are due to this compound and not the administration procedure or vehicle. |
Quantitative Data Summary
| Parameter | Species | Value | Administration Route | Reference |
| Effective Dose (Platelet Aggregation Inhibition) | Rabbit | 0.1 mg/kg | Intravenous | [1] |
| Effective Dose (Vasodilation) | Dog | 0.2 mg/kg | Intravenous | [1] |
| Effective Dose (Vasodilation Potentiation) | Cat | 0.04-0.1 mg/kg/min | Intravenous Infusion | [2][4] |
| IC50 (ENT1 Inhibition) | - | 17.5 nM | In vitro | [1] |
| IC50 (ENT2 Inhibition) | - | 8,800 nM | In vitro | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required amount: Based on the desired dose and the number of animals, calculate the total mass of this compound needed.
-
Weigh the compound: Accurately weigh the this compound powder in a sterile container.
-
Dissolution: Add the calculated volume of sterile saline or PBS to the powder. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of this compound in 10 mL of saline.
-
Vortex: Vortex the solution until the powder is completely dissolved. As this compound is water-soluble, this should occur readily at room temperature.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for intravenous administration.
-
Storage: Use the solution immediately. If necessary, store aliquots at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Oral Gavage Administration in Mice
Materials:
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Prepared this compound solution (Protocol 1)
-
Appropriately sized gavage needle (e.g., 18-20 gauge for adult mice)[7]
-
Syringe
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the mouse, ensuring a firm grip that prevents movement but does not impede breathing.
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Dose Calculation: Weigh the mouse and calculate the precise volume of the Dilazep solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[6]
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Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to deliver the solution.
-
Withdrawal and Monitoring: Gently remove the gavage needle. Monitor the animal for a few minutes to ensure there are no signs of distress or respiratory difficulty.[7]
Protocol 3: Intravenous (Tail Vein) Administration in Mice
Materials:
-
Sterile, filtered this compound solution (Protocol 1)
-
Insulin syringe with a 27-30 gauge needle
-
Mouse restrainer
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Heat lamp or warm water bath
Procedure:
-
Animal Restraint: Place the mouse in a suitable restrainer to expose the tail.
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Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible.
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Dose Calculation: Weigh the mouse and draw the calculated volume of the sterile Dilazep solution into the syringe.
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Injection: Swab the tail with an alcohol wipe. Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
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Administration: Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and attempt again in a more proximal location.
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Post-Injection: After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.
Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for in vivo administration.
References
Identifying and minimizing off-target effects of Dilazep dihydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing off-target effects of Dilazep (B1670637) dihydrochloride (B599025) during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dilazep dihydrochloride?
A1: this compound is primarily an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). By blocking ENT1, Dilazep prevents the reuptake of adenosine (B11128) into cells, leading to an increase in extracellular adenosine concentrations. This enhancement of adenosine signaling results in vasodilation and antiplatelet effects.[1][2][3]
Q2: What are the known off-target effects of this compound?
A2: The most documented off-target effect of this compound is the blockade of calcium channels.[4][5] This effect is observed at higher concentrations than those required for ENT1 inhibition.[5] This intrinsic calcium antagonistic property is independent of its effects on adenosine uptake.[4][5]
Q3: My experimental results are inconsistent with the known function of ENT1 inhibition. Could this be due to off-target effects?
A3: Yes, unexpected phenotypes or inconsistent results could be due to off-target effects. The dual action of Dilazep on both adenosine signaling (via ENT1 inhibition) and calcium channels could lead to complex cellular responses. At higher concentrations, the calcium channel blocking activity might become more prominent and contribute significantly to the observed phenotype.
Q4: How can I differentiate between on-target (ENT1 inhibition) and off-target effects in my experiments?
A4: Several strategies can be employed:
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Use a structurally different ENT1 inhibitor: Compare the effects of Dilazep with another ENT1 inhibitor that has a different chemical structure. If the observed phenotype is consistent between both compounds, it is more likely to be an on-target effect.
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Rescue experiments: If possible, overexpress ENT1 in your cell model. This may rescue the on-target phenotype by providing more transporter protein for Dilazep to inhibit.
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Use an adenosine receptor antagonist: To confirm that the observed effect is mediated by the intended pathway, you can use an antagonist for the specific adenosine receptor you are studying. If the effect of Dilazep is blocked by the antagonist, it supports an on-target mechanism.
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Vary the concentration of Dilazep: Since the calcium channel blocking effect is more pronounced at higher concentrations, performing a dose-response curve can help distinguish between the two effects. The on-target ENT1 inhibition should occur at a lower IC50 than the off-target calcium channel blockade.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected changes in intracellular calcium levels or calcium-dependent signaling pathways. | Off-target inhibition of calcium channels by Dilazep.[4][5] | 1. Perform a dose-response experiment to determine if the effect is more pronounced at higher concentrations. 2. Use a selective calcium channel blocker as a positive control to compare the phenotype. 3. Measure intracellular calcium concentration directly using fluorescent indicators (e.g., Fura-2 AM) in the presence of varying concentrations of Dilazep. 4. If possible, use patch-clamp electrophysiology to directly measure the effect of Dilazep on calcium channel currents. |
| Observed phenotype is not reversed by an adenosine receptor antagonist. | The effect may be due to off-target activity, such as calcium channel blockade, which is independent of the adenosine pathway.[4][5] | 1. Confirm the activity of the adenosine receptor antagonist with a known agonist. 2. Investigate other potential off-targets by performing a broader screening assay (e.g., kinase panel screening). 3. Consider using a different ENT1 inhibitor with a known higher selectivity. |
| High cytotoxicity observed at concentrations intended for ENT1 inhibition. | Off-target effects on essential cellular pathways. | 1. Determine the IC50 for cytotoxicity and compare it to the IC50 for ENT1 inhibition. A narrow therapeutic window may suggest off-target toxicity. 2. Perform a Cellular Thermal Shift Assay (CETSA) to identify potential off-target proteins that are stabilized by Dilazep binding. 3. Use computational tools to predict potential off-target interactions and guide further experimental validation.[6] |
| Inconsistent results between different experimental batches or cell lines. | Variability in the expression levels of on-target (ENT1) or off-target proteins. | 1. Ensure consistent cell passage number and culture conditions. 2. Characterize the expression levels of ENT1 and relevant calcium channels in your cell lines. 3. Prepare fresh stock solutions of Dilazep for each experiment to avoid degradation. |
Data Presentation
Table 1: Inhibitory Activity of Dilazep and its Analogs on Equilibrative Nucleoside Transporters (ENTs)
| Compound | Target | IC50 / Ki | Species | Reference |
| Dilazep | hENT1 | Ki: 1.1 - 17.5 nM | Human | [1] |
| Dilazep Analogues | hENT1 | IC50 < 100 nM | Human | [2] |
| Dilazep | rENT2 | Little to no activity | Rat | [2] |
| Dilazep Analogues | rENT2 | Less potent than against hENT1 | Rat | [2] |
Table 2: Off-Target Activity of Dilazep on Calcium Channels
| Off-Target | Effect | Potency Comparison | Species | Reference |
| Calcium Channels | Inhibition / Blockade | Verapamil > Diltiazem > Adenosine > Lidoflazine = Dilazep > Dipyridamole | Guinea-pig | [4] |
| Calcium Channels | Intrinsic antagonistic properties at higher concentrations | - | Guinea-pig, Rabbit | [5][7] |
Experimental Protocols
Protocol 1: Assessing Off-Target Kinase Inhibition using an In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for testing (e.g., 100 µM to 1 nM).
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, active kinases. A broad panel covering different kinase families is recommended.
-
Assay Procedure:
-
The assay is typically performed in a 96- or 384-well plate format.
-
Each well will contain a specific kinase, its corresponding substrate, and ATP (often radiolabeled, e.g., [γ-³³P]ATP).
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Add the diluted this compound or vehicle control (DMSO) to the wells.
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Initiate the kinase reaction by adding ATP.
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the amount of phosphorylated substrate. The method of detection will depend on the assay format (e.g., filter binding for radiometric assays, fluorescence for FRET-based assays).
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each concentration of Dilazep relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the Dilazep concentration.
-
Determine the IC50 value for any kinase that shows significant inhibition.
-
The selectivity profile can be visualized using a kinome map.
-
Protocol 2: Confirming Target Engagement and Identifying Off-Targets using Cellular Thermal Shift Assay (CETSA)
Objective: To verify the binding of this compound to its intended target (ENT1) and identify other potential protein targets in a cellular context.[8][9][10]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells that endogenously express ENT1.
-
Treat the cells with this compound at a desired concentration or a vehicle control for a specific duration.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes).
-
Include a non-heated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Detection and Quantification:
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein (ENT1). Quantify the band intensity to determine the amount of soluble protein at each temperature. A shift in the melting curve in the presence of Dilazep indicates target engagement.
-
Mass Spectrometry (Proteome-wide CETSA): For unbiased off-target discovery, the soluble protein fractions from all temperature points can be analyzed by quantitative mass spectrometry. Proteins that show a significant thermal stabilization in the presence of Dilazep are potential off-targets.
-
-
Data Analysis:
-
For Western blot analysis, plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tm) indicates ligand binding.
-
For mass spectrometry data, sophisticated bioinformatics tools are used to identify proteins with statistically significant changes in their thermal stability.
-
Protocol 3: Measuring Calcium Channel Blockade using Patch-Clamp Electrophysiology
Objective: To quantify the inhibitory effect of this compound on specific types of voltage-gated calcium channels.[11][12]
Methodology:
-
Cell Preparation: Use a cell line that expresses the specific calcium channel subtype of interest (e.g., L-type, N-type, T-type). Cells can be transiently or stably transfected if they do not endogenously express the channel.
-
Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings on single cells.
-
Use an appropriate intracellular (pipette) and extracellular (bath) solution to isolate the calcium channel currents.
-
Apply a specific voltage protocol to activate the calcium channels and record the resulting currents.
-
-
Drug Application:
-
Record baseline calcium currents in the absence of the drug.
-
Perfuse the cell with increasing concentrations of this compound.
-
Record the calcium currents at each concentration after the effect has reached a steady state.
-
Perform a washout with the drug-free solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium current at each drug concentration.
-
Normalize the current amplitude to the baseline current.
-
Plot the percentage of inhibition versus the log of the Dilazep concentration.
-
Fit the data with a dose-response curve to determine the IC50 value for calcium channel blockade.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical diagram for troubleshooting unexpected effects.
References
- 1. Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Calcium entry blocking activity of dilazep and other adenosine potentiating compounds in guinea-pig atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dilazep: an inhibitor of adenosine uptake with intrinsic calcium antagonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Dilazep: an inhibitor of adenosine uptake with intrinsic calcium antagonistic properties : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Best practices for long-term storage of Dilazep dihydrochloride.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage and handling of Dilazep dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid Dilazep dihydrochloride?
For long-term stability, it is recommended to store solid this compound at -20°C.[1][2] Under these conditions, it can remain stable for at least two to four years.[1][2] While some suppliers may ship the product at room temperature, consistent sub-zero storage is advisable to ensure maximum shelf-life and prevent degradation.[1] For shorter periods, storage at 4°C in a tightly sealed container, away from moisture, is also an option.[3]
Q2: How should I store this compound stock solutions?
The stability of this compound in solution is dependent on the storage temperature. For optimal long-term storage of stock solutions, it is recommended to aliquot the solution into single-use volumes and store them at -80°C, where it can be stable for up to 6 months.[3] For shorter-term storage, -20°C is suitable for up to one month.[3] It is crucial to use tightly sealed containers to prevent solvent evaporation and contamination. Avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q3: In which solvents can I dissolve this compound?
This compound is soluble in water, acetonitrile, and DMSO.[1][3] For aqueous solutions, using purified, sterile water is recommended. When using DMSO, it may be necessary to use sonication to achieve complete dissolution.[3]
Q4: Is this compound sensitive to light or moisture?
Yes, some sources indicate that this compound may be sensitive to light and is hygroscopic (absorbs moisture from the air). Therefore, it is best practice to store it in a tightly sealed container, protected from light. Storing under an inert gas atmosphere can also be beneficial for long-term stability.
Q5: What are the signs of degradation of this compound?
Visual signs of degradation in the solid form can include a change in color or texture. For solutions, the appearance of precipitates (that do not disappear upon warming to room temperature) or a change in color can indicate degradation or contamination. A loss of expected biological activity in your experiments is also a key indicator of potential degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Change in color of solid this compound | Exposure to light, moisture, or oxygen. | Discard the product. To prevent this, always store solid this compound in a tightly sealed, amber vial, preferably with a desiccant, at -20°C. Minimize exposure to ambient light and air during handling. |
| Precipitation observed in stock solution upon thawing | The solution may be supersaturated, or the compound may have come out of solution at low temperatures. | Before use, allow the vial to equilibrate to room temperature and vortex thoroughly to redissolve the compound. Gentle warming in a water bath (if the solvent allows) and sonication can also be used to aid dissolution. If the precipitate does not redissolve, it may be a sign of degradation, and a fresh solution should be prepared. |
| Loss of biological activity in experiments | Degradation of this compound in the stock solution. | Prepare fresh stock solutions for each experiment or use aliquots that have been stored at -80°C for no longer than 6 months.[3] Avoid using solutions that have undergone multiple freeze-thaw cycles. It is also good practice to include a positive control with a freshly prepared solution of this compound to validate your experimental results. |
| Unexpected peaks in analytical data (e.g., HPLC, LC-MS) | Contamination of the sample or degradation of the compound. | Ensure proper handling and use of clean equipment to avoid contamination. If contamination is ruled out, the unexpected peaks may be degradation products. In this case, it is recommended to use a fresh, unopened vial of this compound to prepare a new stock solution. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | ≥ 2-4 years[1][2] | Keep container tightly closed in a dry, cool, and well-ventilated place. Protect from light. |
| 4°C | Shorter-term | Sealed storage, away from moisture.[3] | |
| Room Temperature | Not recommended for long-term | May be acceptable for short periods (e.g., shipping).[1] | |
| Solution | -80°C | Up to 6 months[3] | Aliquot to avoid freeze-thaw cycles. Store in a sealed container away from moisture.[3] |
| -20°C | Up to 1 month[3] | Aliquot to avoid freeze-thaw cycles. Store in a sealed container away from moisture.[3] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
Objective: To determine the stability of a this compound stock solution over time at a specific storage temperature.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, sterile water)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Refrigerator/Freezer set to the desired storage temperature (-20°C or -80°C)
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the chosen solvent to a final concentration of 10 mM. Use vortexing and, if necessary, sonication to ensure complete dissolution.
-
-
Aliquoting and Initial Analysis (Time 0):
-
Immediately after preparation, aliquot the stock solution into multiple sterile, amber microcentrifuge tubes.
-
Take one aliquot for immediate analysis by HPLC. This will serve as the baseline (Time 0) measurement of purity and concentration.
-
Record the peak area and retention time of the main this compound peak.
-
-
Storage:
-
Place the remaining aliquots in the designated storage condition (-20°C or -80°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from storage.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Vortex the solution thoroughly.
-
Analyze the sample by HPLC using the same method as the Time 0 analysis.
-
-
Data Analysis:
-
Compare the peak area of the main this compound peak at each time point to the Time 0 peak area. A decrease in the peak area suggests degradation.
-
Observe the chromatogram for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Calculate the percentage of remaining this compound at each time point relative to Time 0.
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound.
Caption: Decision tree for selecting appropriate storage conditions.
References
How to control for confounding variables in Dilazep dihydrochloride experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for confounding variables during experiments with Dilazep (B1670637) dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dilazep dihydrochloride?
A1: this compound is a vasodilator that functions as an inhibitor of adenosine (B11128) uptake.[1][2][3] By blocking the transport of adenosine into cells, it increases the extracellular concentration of this nucleoside.[4] This enhanced extracellular adenosine then activates adenosine receptors, leading to downstream effects such as vasodilation and inhibition of platelet aggregation.[4]
Q2: What are the main applications of this compound in a research setting?
A2: In research, this compound is primarily used to study processes related to its pharmacological effects. These include investigating cardiovascular phenomena like coronary and cerebral vasodilation, studying the mechanisms of ischemic damage, and exploring the pathways of platelet aggregation and nucleoside transport.[1][2][5] It is also used as a tool to potentiate the effects of endogenous or exogenous adenosine.[6][7]
Q3: What are the most critical categories of confounding variables to consider in this compound experiments?
A3: The most critical confounding variables can be grouped into three main categories:
-
Physiological & Pharmacological Confounders: Factors that intrinsically alter adenosine levels or cardiovascular function, such as hypoxia, inflammation, or the presence of other drugs that affect adenosine metabolism (e.g., caffeine (B1668208), other adenosine uptake inhibitors).[8][9][10]
-
In Vitro System Confounders: Parameters specific to the experimental setup, including cell culture conditions (cell line, passage number, confluence), media composition (glucose concentration, pH), and oxygen tension.[11][12]
-
Procedural Confounders: Variables related to the execution of the experiment, such as temperature, pH, choice and concentration of agonists in platelet aggregation assays, and sample handling.[13][14]
Troubleshooting Guide: Controlling for Confounding Variables
This guide addresses specific issues that may arise during this compound experiments and provides solutions to mitigate the impact of confounding variables.
Issue 1: High Variability in Adenosine Uptake Inhibition Assays
-
Potential Cause: Inconsistent experimental conditions affecting adenosine metabolism and transport.
-
Solutions:
-
Temperature Control: Adenosine uptake is temperature-dependent.[12][15] Maintain a constant and accurately controlled temperature (e.g., 37°C) throughout the assay.
-
pH Stability: The pH of the assay buffer can influence adenosine transporter activity.[12][16] Ensure the buffer has adequate capacity to maintain a stable physiological pH (typically 7.4).
-
Cell Culture Consistency: Use cells of a consistent passage number and ensure they are seeded at a uniform density. Cellular metabolism, which can affect extracellular adenosine levels, changes with cell confluence.
-
Control for Endogenous Adenosine Release: Pre-incubate cells in a buffer without Dilazep to establish a baseline of endogenous adenosine release. This baseline can then be subtracted from the values obtained in the presence of the drug.
-
Issue 2: Inconsistent Results in Platelet Aggregation Assays
-
Potential Cause: Variability in platelet reactivity and assay parameters.
-
Solutions:
-
Standardize Agonist Concentration: The concentration of the agonist used to induce platelet aggregation (e.g., ADP, collagen) should be carefully titrated to a submaximal level (EC50) to allow for the detection of inhibitory effects.[13] Using too high a concentration can mask the inhibitory effect of Dilazep.
-
Control for pH: Platelet aggregation is highly sensitive to pH.[14][16][17] Maintain a stable pH in the platelet-rich plasma (PRP) throughout the experiment, typically between 7.35 and 7.45.[13]
-
Consistent Sample Handling: The method and duration of blood collection and PRP preparation can pre-activate platelets.[18] Follow a standardized and consistent protocol for sample preparation.
-
Donor Variability: Platelet reactivity can differ significantly between donors.[13] When possible, use pooled donor platelets or perform experiments on platelets from the same donor to reduce variability.
-
Issue 3: Unexpected Vasodilation or Vasoconstriction in Ex Vivo/In Vivo Models
-
Potential Cause: Interaction with other vasoactive substances or physiological states.
-
Solutions:
-
Control for Anesthetics: In in vivo studies, some anesthetics can have vasodilatory or vasoconstrictive properties, which can confound the effects of Dilazep.[19] Choose an anesthetic with minimal cardiovascular effects and maintain a consistent level of anesthesia.
-
Account for Hypoxia: Hypoxia is a potent stimulus for adenosine release and subsequent vasodilation.[9][20][21] Ensure adequate oxygenation of animal models or ex vivo tissue preparations unless hypoxia is the variable being studied.
-
Consider Off-Target Effects: At higher concentrations, Dilazep may exhibit calcium antagonistic properties, which can contribute to vasodilation independently of its effects on adenosine uptake.[22] Perform dose-response curves to identify the concentration range where the primary mechanism is adenosine uptake inhibition.
-
Use of Antagonists: To confirm that the observed vasodilation is mediated by adenosine, use an adenosine receptor antagonist like 8-phenyltheophylline (B1204217) to see if it blocks the effect of Dilazep.[6][7][23]
-
Data Presentation: Summary Tables
Table 1: Key Parameters for In Vitro this compound Experiments
| Parameter | Recommended Value/Range | Rationale & Potential Confounding Factors |
| Temperature | 37°C | Adenosine uptake and enzyme kinetics are temperature-sensitive.[12][15] Deviations can alter the baseline and drug effect. |
| pH | 7.35 - 7.45 | Both adenosine transport and platelet aggregation are pH-dependent.[12][14][16] Acidosis can decrease platelet function.[17] |
| Dilazep IC50 (hENT1) | ~19 nM | This is the concentration at which 50% of human equilibrative nucleoside transporter 1 is inhibited.[24] Higher concentrations may lead to off-target effects. |
| Platelet Agonist (ADP) | 2-20 µM | The concentration should be optimized to induce submaximal aggregation to allow for the detection of inhibition.[5][25] |
| Platelet Agonist (Collagen) | 1-10 µg/mL | Similar to ADP, the concentration needs to be in a range that allows for the observation of inhibitory effects.[25] |
Table 2: Confounding Factors in this compound Experiments and Control Strategies
| Confounding Factor | Type of Experiment | Potential Impact | Control Strategy |
| Caffeine | In Vitro & In Vivo | Antagonist of adenosine receptors, will counteract the effects of increased extracellular adenosine. | Exclude caffeine from cell culture media and ensure animal models are not exposed to caffeine. |
| Hypoxia | In Vitro & In Vivo | Increases endogenous adenosine release, potentially masking the effect of Dilazep or altering the baseline.[9][20] | Maintain normoxic conditions (unless studying hypoxia) and monitor oxygen levels. |
| Other Adenosine Uptake Inhibitors (e.g., Dipyridamole) | In Vitro & In Vivo | Will have additive or synergistic effects with Dilazep, making it impossible to isolate the effect of Dilazep alone.[10] | Ensure that the experimental system is free of other adenosine uptake inhibitors. |
| Cell Passage Number | In Vitro | High passage numbers can lead to phenotypic drift and altered expression of transporters and receptors. | Use cells within a defined, low passage number range for all experiments. |
| Anesthetics | In Vivo | Can have independent effects on blood pressure and heart rate, confounding the cardiovascular effects of Dilazep.[19] | Select an anesthetic with minimal cardiovascular side effects and use a consistent dose. |
Experimental Protocols
Protocol 1: In Vitro Adenosine Uptake Assay
-
Cell Culture: Culture a suitable cell line (e.g., HeLa cells, which express adenosine transporters) to 80-90% confluence.
-
Preparation: Wash the cells twice with a pre-warmed (37°C) physiological buffer (e.g., Krebs-Ringer).
-
Pre-incubation: Pre-incubate the cells for 10-15 minutes at 37°C in the physiological buffer.
-
Treatment: Add this compound at various concentrations to the cells and incubate for a predetermined time (e.g., 15 minutes). Include a vehicle-only control.
-
Adenosine Addition: Add radiolabeled adenosine (e.g., [³H]adenosine) to a final concentration of approximately 0.1 µM and incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.[26]
-
Termination of Uptake: Rapidly wash the cells three times with ice-cold buffer containing a high concentration of a non-radiolabeled adenosine uptake inhibitor (e.g., dipyridamole) to stop the uptake process.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of adenosine uptake and determine the IC50 of this compound.
Protocol 2: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[13]
-
PRP and PPP Preparation: Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).[13] Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).[13]
-
Instrument Setup: Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).[27]
-
Incubation: Pipette PRP into a cuvette with a stir bar and allow it to incubate at 37°C in the aggregometer for 1-2 minutes to establish a stable baseline.[27]
-
Treatment: Add this compound or vehicle control to the PRP and incubate for a specified time.
-
Aggregation Induction: Add a pre-determined concentration of a platelet agonist (e.g., ADP, collagen) to initiate aggregation.
-
Data Recording: Record the change in light transmission over time (typically 5-10 minutes) to generate an aggregation curve.[27]
-
Data Analysis: Measure the maximal aggregation percentage and the slope of the aggregation curve to quantify the inhibitory effect of Dilazep.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Adenosine receptor signaling pathways.
Caption: Workflow for controlling confounding variables.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Dilazep Hydrochloride Hydrate used for? [synapse.patsnap.com]
- 5. Normal standards of in vitro induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dilazep potentiation of adenosine-mediated superior mesenteric arterial vasodilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Decreased extracellular adenosine levels lead to loss of hypoxia-induced neuroprotection after repeated episodes of exposure to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Endothelial catabolism of extracellular adenosine during hypoxia: the role of surface adenosine deaminase and CD26 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiation of the antiplatelet action of adenosine in whole blood by dipyridamole or dilazep and the cAMP phosphodiesterase inhibitor, RA 233 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pH and temperature dependence of adenosine uptake in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Effect of pH levels on platelet aggregation and coagulation: a whole blood in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Changes in Hippocampal Adenosine Efflux, ATP Levels, and Synaptic Transmission Induced by Increased Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Storage of platelets for tests of platelet function: effects of pH on platelet aggregation and liberation of beta-thromboglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biodatacorp.com [biodatacorp.com]
- 19. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Direct measurement of adenosine release during hypoxia in the CA1 region of the rat hippocampal slice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Systemic oxygenation weakens the hypoxia and Hypoxia Inducible Factor 1α-dependent and extracellular adenosine-mediated tumor protection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dilazep: an inhibitor of adenosine uptake with intrinsic calcium antagonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Dilazep-induced vasodilation is mediated through adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Clinical Implications and Translation of an Off-Target Pharmacology Profiling Hit: Adenosine Uptake Inhibition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
Refining experimental design for studying Dilazep dihydrochloride's effects.
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Dilazep dihydrochloride (B599025).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Dilazep dihydrochloride won't fully dissolve. What should I do?
A1: this compound is known to be water-soluble.[1][2][3] If you are experiencing solubility issues, consider the following:
-
Check the Solvent: Ensure you are using a high-purity aqueous solvent like sterile, deionized water or phosphate-buffered saline (PBS).
-
Verify the Concentration: High concentrations may require gentle warming or vortexing to fully dissolve. Refer to the supplier's datasheet for maximum solubility information (e.g., ≥ 100 mg/mL in H₂O).[2]
-
pH of the Solution: The pH of your buffer can influence the solubility of the compound. Ensure it is within a physiological range (typically pH 7.2-7.4) unless your specific protocol requires otherwise.
-
Purity of the Compound: If solubility issues persist, verify the purity and integrity of your this compound stock.
Q2: How should I prepare and store stock solutions of this compound?
A2: For optimal stability, prepare stock solutions and store them under the recommended conditions.
-
Preparation: Prepare a clear stock solution in a suitable solvent (e.g., water or acetonitrile) before further dilution into your experimental media.[1][4]
-
Storage: Stock solutions should be stored sealed and away from moisture.[1] For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is recommended. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For solid compound, storage at -20°C can ensure stability for at least four years.[4]
Q3: I am not observing the expected inhibitory effect on adenosine (B11128) uptake. What could be the cause?
A3: A lack of effect could stem from several factors related to the experimental setup or the compound's mechanism.
-
Incorrect Transporter Type: Dilazep is a potent and selective inhibitor of the Equilibrative Nucleoside Transporter 1 (ENT1).[4][5] It is significantly less potent against ENT2.[4][5] Ensure your cell model primarily expresses ENT1 for adenosine uptake. If your system relies on Concentrative Nucleoside Transporters (CNTs) or ENT2, Dilazep will have a weak effect.[5]
-
Compound Concentration: Verify that you are using a concentration sufficient to inhibit ENT1. The IC₅₀ for ENT1 is in the nanomolar range (e.g., 17.5 nM).[4]
-
Presence of Other Inhibitors: Ensure your experimental media does not contain other substances that might interfere with nucleoside transporters.
-
Adenosine Receptor Blockade: The downstream effects of Dilazep (like vasodilation) are mediated by adenosine receptors.[6][7] If these receptors are blocked (e.g., by an antagonist like 8-phenyltheophylline), you will not observe the physiological consequences of increased extracellular adenosine.[3][7]
Q4: I'm seeing unexpected cellular effects at higher concentrations of Dilazep. Is this normal?
A4: Yes, at higher concentrations (typically in the micromolar range), Dilazep can exhibit off-target effects. It has been shown to possess intrinsic calcium antagonistic properties, which are unrelated to its primary action as an adenosine uptake inhibitor.[8] If your experiment requires high concentrations, be aware that the observed effects may not be solely due to ENT1 inhibition. It is crucial to include appropriate controls to dissect these different mechanisms.
Q5: What are the essential controls for an experiment studying the effects of Dilazep?
A5: To ensure your results are robust and correctly interpreted, include the following controls:
-
Vehicle Control: Treat a set of cells with the same solvent used to dissolve the this compound (e.g., water or PBS) at the same final concentration.
-
Positive Control (for inhibition): Use another known ENT1 inhibitor, such as Dipyridamole or NBMPR, to confirm that the adenosine uptake in your system is inhibitable.[2][9]
-
Negative Control (for downstream effects): To confirm that the observed physiological effects are due to adenosine, co-administer Dilazep with an adenosine receptor antagonist (e.g., 8-phenyltheophylline).[3][7] The absence of an effect in this condition would support the adenosine-mediated pathway.
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target Transporter | Parameter | Value | Reference |
| Equilibrative Nucleoside Transporter 1 (ENT1) | IC₅₀ | 17.5 nM | [4] |
| Equilibrative Nucleoside Transporter 2 (ENT2) | IC₅₀ | 8,800 nM | [4] |
Table 2: Physical and Storage Properties
| Property | Value | Reference |
| Solubility | ||
| Water | ≥ 100 mg/mL | [2] |
| Acetonitrile | Soluble | [4] |
| Storage (Stock Solution) | ||
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
| Storage (Solid Form) | ||
| -20°C | ≥ 4 years | [4] |
| 2-8°C | Recommended for short-term |
Experimental Protocols
Protocol 1: Radiolabeled Adenosine Uptake Inhibition Assay
This protocol measures the inhibition of adenosine uptake into cells expressing nucleoside transporters.
Materials:
-
Transporter-expressing cells (e.g., cells overexpressing hENT1)
-
96-well cell culture plates
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
This compound stock solution
-
[³H]-adenosine stock solution
-
Unlabeled adenosine
-
Ice-cold transport buffer
-
Cell lysis buffer
-
Scintillation cocktail and scintillation counter
Methodology:
-
Cell Seeding: Seed transporter-expressing cells into a 96-well plate to achieve a confluent monolayer on the day of the assay. Culture overnight.
-
Inhibitor Pre-incubation: Aspirate the culture medium and wash cells once with transport buffer. Add transport buffer containing various concentrations of this compound to the wells. Include a vehicle-only control. Incubate for 15-30 minutes at room temperature.[5]
-
Initiation of Uptake: Start the uptake reaction by adding a mixture of [³H]-adenosine and unlabeled adenosine to each well.[5] The final concentration should be appropriate for the specific cell line and transporter kinetics.
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at room temperature.[5] This duration should be within the linear range of adenosine uptake for the cell line used.
-
Termination of Uptake: Rapidly stop the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold transport buffer.[5]
-
Cell Lysis: Add a suitable lysis buffer to each well to lyse the cells.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]
-
Data Analysis: Calculate the percentage of inhibition for each Dilazep concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[5]
Protocol 2: MTT Cell Viability Assay
This protocol assesses the effect of this compound on cell metabolic activity, an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity if available. Incubate for the desired experimental period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.[10]
-
Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength between 500 and 600 nm using a microplate reader.[10]
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express the results as a percentage of the vehicle-treated control cells to determine the relative cell viability.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for Adenosine Uptake Assay.
Caption: Troubleshooting Logic for Lack of Inhibitory Effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 20153-98-4 | MOLNOVA [molnova.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is Dilazep Hydrochloride Hydrate used for? [synapse.patsnap.com]
- 7. Dilazep-induced vasodilation is mediated through adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dilazep: an inhibitor of adenosine uptake with intrinsic calcium antagonistic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Validation & Comparative
Validating Adenosine Uptake Inhibition: A Comparative Guide to Dilazep Dihydrochloride and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dilazep dihydrochloride's performance in inhibiting adenosine (B11128) uptake against other common alternatives. Supported by experimental data, this document aims to inform the selection of the most suitable inhibitory agent for your research needs.
Dilazep dihydrochloride (B599025) is a well-established inhibitor of adenosine uptake, primarily targeting the Equilibrative Nucleoside Transporter 1 (ENT1).[1][2][3] By blocking these transporters, Dilazep increases the extracellular concentration of adenosine, a critical signaling molecule involved in various physiological processes, including vasodilation and neurotransmission.[4][5] This guide presents a comparative analysis of this compound with other widely used adenosine uptake inhibitors, offering a clear overview of their inhibitory potency.
Comparative Inhibitory Potency of Adenosine Uptake Inhibitors
The following table summarizes the inhibitory potency (IC50 or Ki values) of this compound and its alternatives against various nucleoside transporters. Lower values indicate higher potency.
| Compound | Target Transporter | Inhibitory Potency (IC50 / Ki) |
| This compound | hENT1 | IC50: 17.5 nM, Ki: 19 nM [1][6][7] |
| hENT2 | IC50: 8,800 nM, Ki: 134 µM [1][6][7] | |
| Dipyridamole | hENT1 | IC50: 5.0 - 144.8 nM, Ki: 8.18 - 48 nM[6][7][8][9][10] |
| hENT2 | IC50: 356 nM, Ki: 6.2 µM - 134 µM[6][7][10] | |
| hENT4 | IC50: 2.8 µM[6][7] | |
| Nitrobenzylthioinosine (NBMPR/NBTI) | hENT1 | IC50: 0.4 - 11.3 nM, Kd: 0.1-1.0 nM[6][10][11][12][13] |
| hENT2 | IC50: 2.8 - 9.6 µM[6][10][12] | |
| CNT2 inhibitor-1 | hCNT2 | IC50: 640 nM[14][15][16][17][18] |
Experimental Protocols
Accurate validation of adenosine uptake inhibition requires robust experimental methodologies. Below are detailed protocols for two key experiments: the radiolabeled adenosine uptake assay and the quantification of adenosine by LC-MS/MS.
Protocol 1: Radiolabeled Adenosine Uptake Assay
This assay directly measures the inhibition of adenosine transport into cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on adenosine uptake.
Materials:
-
Mammalian cell line expressing the target nucleoside transporter (e.g., U937, HeLa, or transfected cell lines).[19]
-
Radiolabeled adenosine ([³H]-Adenosine).
-
Test compound (e.g., this compound).
-
Control inhibitor (e.g., NBTI).[19]
-
Modified Tris buffer (pH 7.4).[19]
-
Scintillation fluid.
-
Scintillation counter.
-
96-well plates.[20]
-
Vacuum filtration system with glass fiber filters.[20]
Procedure:
-
Cell Preparation: Culture the selected cell line to an appropriate density. On the day of the assay, harvest and resuspend the cells in the modified Tris buffer to a concentration of 1 x 10⁶ cells/well.[19]
-
Pre-incubation: Add 150 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of the test compound at various concentrations or the vehicle control. Pre-incubate at room temperature for 20 minutes.[19][20]
-
Initiation of Uptake: Add 50 µL of 10 nM [³H]-Adenosine to each well to initiate the uptake. Incubate for an additional 2 minutes at room temperature.[19][20]
-
Termination of Uptake: Stop the reaction by rapid vacuum filtration through glass fiber filters.[20]
-
Washing: Wash the filters multiple times with ice-cold buffer to remove unincorporated radiolabel.[6]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[20]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
Protocol 2: Quantification of Adenosine by LC-MS/MS
This method provides a highly sensitive and specific measurement of adenosine concentrations in biological samples.[21]
Objective: To accurately quantify the concentration of adenosine in plasma or other biological matrices.
Materials:
-
Biological sample (e.g., human plasma).
-
Stable isotope-labeled internal standard (e.g., Adenosine-d2).[22]
-
"STOP" solution (e.g., chilled acetonitrile) to inhibit enzymatic degradation.[22]
-
LC-MS/MS system (Triple quadrupole mass spectrometer with an ESI source coupled to an HPLC or UHPLC system).
-
C18 reverse-phase column.[23]
Procedure:
-
Sample Collection and Preparation: Collect whole blood in tubes containing an anticoagulant. Immediately centrifuge at 4°C to separate the plasma.[22]
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of the chilled "STOP" solution containing the internal standard. Vortex vigorously to precipitate proteins and halt enzymatic activity.[22]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[22]
-
Supernatant Transfer: Carefully transfer the supernatant to an LC-MS vial for analysis.[22]
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate adenosine from other components using a C18 column with an appropriate mobile phase gradient.[23]
-
Detection: Monitor the specific precursor-to-product ion transitions for both adenosine and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode.[23]
-
Quantification: Create a standard curve by plotting the peak area ratio of adenosine to the internal standard against a series of known adenosine concentrations. Use this curve to determine the adenosine concentration in the unknown samples.[23]
Conclusion
This compound is a potent inhibitor of ENT1-mediated adenosine uptake.[1] Its selectivity for ENT1 over ENT2 is a key consideration in experimental design.[1] For broader inhibition of equilibrative nucleoside transporters, Dipyridamole may be a suitable alternative, while NBMPR offers very high potency for ENT1.[6][7][10][12] For studies focused on concentrative transport, a specific inhibitor like CNT2 inhibitor-1 would be appropriate.[14] The choice of inhibitor should be guided by the specific research question and the expression profile of nucleoside transporters in the experimental system. The provided protocols offer a standardized approach to validate the inhibitory effects of these compounds on adenosine uptake.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Dipyridamole | Nucleoside Transporters | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. adooq.com [adooq.com]
- 12. Nucleoside Reverse Transcriptase Inhibitor Interaction with Human Equilibrative Nucleoside Transporters 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. CNT2 inhibitor-1 - MedChem Express [bioscience.co.uk]
- 16. amsbio.com [amsbio.com]
- 17. Targetmol CNT2 inhibitor-1 - Astor Marketplace [astorscientific.store]
- 18. benchchem.com [benchchem.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. med.und.edu [med.und.edu]
Dilazep Dihydrochloride vs. Dipyridamole: A Comparative Guide to Adenosine Reuptake Inhibition
For researchers, scientists, and drug development professionals investigating adenosine (B11128) signaling pathways, the selection of an appropriate adenosine reuptake inhibitor is a critical experimental parameter. This guide provides a detailed comparison of two widely used inhibitors, dilazep (B1670637) dihydrochloride (B599025) and dipyridamole (B1670753), focusing on their efficacy in inhibiting adenosine reuptake, supported by experimental data and detailed protocols.
Mechanism of Action
Both dilazep and dipyridamole exert their primary effect by blocking the transport of adenosine across cell membranes, thereby increasing the extracellular concentration of this endogenous nucleoside. This inhibition is primarily mediated through their interaction with Equilibrative Nucleoside Transporters (ENTs), with a notable preference for ENT1 over ENT2.[1][2] By inhibiting these transporters, both compounds effectively potentiate the physiological effects of adenosine, which include vasodilation and anti-platelet aggregation.[3][4][5] While both drugs are potent inhibitors of adenosine reuptake, they also exhibit other pharmacological activities, including the inhibition of phosphodiesterases (PDEs).[2]
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of dilazep and dipyridamole against human Equilibrative Nucleoside Transporter 1 (hENT1) and 2 (hENT2) have been quantified in various studies. The following table summarizes the reported inhibition constants (Ki) for each compound.
| Compound | Transporter | Inhibition Constant (Ki) | Reference |
| Dilazep Dihydrochloride | hENT1 | 19 nM | [1] |
| hENT2 | 134 µM | [1] | |
| Dipyridamole | hENT1 | 48 nM | [1] |
| hENT2 | 6.2 µM | [1] |
These data indicate that both dilazep and dipyridamole are significantly more potent inhibitors of hENT1 than hENT2.[1] Notably, dilazep demonstrates a higher potency for hENT1 compared to dipyridamole.
Experimental Protocols
The following protocols outline standard methodologies used to assess the inhibitory effects of compounds like dilazep and dipyridamole on adenosine reuptake.
Adenosine Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled adenosine into cells expressing specific nucleoside transporters.
Materials:
-
Cell line expressing the target nucleoside transporter (e.g., hENT1-expressing HEK293 cells)
-
Cell culture medium and reagents
-
[³H]adenosine (radiolabeled adenosine)
-
Test compounds (dilazep, dipyridamole)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
Stop solution (ice-cold assay buffer containing a high concentration of a non-radiolabeled, potent inhibitor like NBMPR)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound (dilazep or dipyridamole) for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiation of Uptake: Add [³H]adenosine to each well to initiate the uptake reaction. The final concentration of [³H]adenosine should be close to its Km value for the transporter.
-
Incubation: Incubate the plate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold stop solution.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound to a specific transporter by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cells overexpressing the target transporter (e.g., hENT1)
-
Radiolabeled ligand with high affinity for the transporter (e.g., [³H]NBMPR)
-
Test compounds (dilazep, dipyridamole)
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly separate the bound from the free radioligand by filtering the reaction mixture through glass fiber filters. The membranes with the bound radioligand will be trapped on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Calculate the IC50 value from the competition curve and then convert it to a Ki value using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the adenosine reuptake inhibition pathway and a typical experimental workflow for assessing inhibitor potency.
Caption: Mechanism of adenosine reuptake inhibition by dilazep and dipyridamole.
Caption: Workflow for determining inhibitor potency in an adenosine uptake assay.
References
- 1. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of adenosine uptake and metabolism by blood cells in the antiplatelet actions of dipyridamole, dilazep and nitrobenzylthioinosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accurate measurement of endogenous adenosine in human blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potentiation of the antiplatelet action of adenosine in whole blood by dipyridamole or dilazep and the cAMP phosphodiesterase inhibitor, RA 233 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dilazep Dihydrochloride and Other ENT1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dilazep dihydrochloride (B599025) and other inhibitors of the Equilibrative Nucleoside Transporter 1 (ENT1). This document outlines their mechanisms of action, comparative potency, and the experimental methodologies used to evaluate their performance, supported by experimental data.
Equilibrative Nucleoside Transporter 1 (ENT1), a member of the SLC29 transporter family, plays a crucial role in the transport of nucleosides, such as adenosine (B11128), across cell membranes. By regulating the concentration of extracellular adenosine, ENT1 is implicated in a multitude of physiological and pathophysiological processes, including cardiovascular function, neurotransmission, and inflammation. Inhibition of ENT1 has emerged as a promising therapeutic strategy for various conditions, including cardiovascular diseases, cancer, and neurological disorders.
This guide focuses on a comparative analysis of Dilazep dihydrochloride, a well-established ENT1 inhibitor, with other notable inhibitors such as Dipyridamole and S-(4-Nitrobenzyl)-6-thioinosine (NBMPR).
Mechanism of Action of ENT1 Inhibitors
ENT1 inhibitors function by binding to the transporter protein, thereby blocking the facilitated diffusion of nucleosides down their concentration gradient. This blockade leads to an accumulation of extracellular adenosine, which can then activate adenosine receptors (A1, A2A, A2B, and A3), triggering a cascade of downstream signaling events. These signaling pathways can modulate various cellular functions, including apoptosis, proliferation, and inflammation.
Quantitative Comparison of ENT1 Inhibitors
The potency of ENT1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). The following table summarizes the reported inhibitory activities of this compound and other selected ENT1 inhibitors. It is important to note that these values can vary depending on the experimental conditions, such as the cell line and the radiolabeled substrate used.
| Inhibitor | Target(s) | IC50/Ki (nM) | Cell Line/System |
| This compound | ENT1, ENT2 | IC50: ~4-20 (hENT1)[1][2] | Human erythrocytes, various cell lines |
| IC50: ~1,000-9,000 (hENT2)[1][2] | |||
| Dipyridamole | ENT1, ENT2 | IC50: ~5-50 (hENT1)[3][4] | Human erythrocytes, various cell lines |
| IC50: ~350-6,200 (hENT2)[3][4] | |||
| S-(4-Nitrobenzyl)-6-thioinosine (NBMPR) | ENT1 | Ki: ~0.4-1 (hENT1)[1] | Various cell lines |
| IC50: >1,000 (hENT2)[1] | |||
| Draflazine | ENT1 | IC50: ~0.3-10 (hENT1)[5] | Various cell lines |
| Soluflazine | ENT1 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare ENT1 inhibitors.
Radiolabeled Nucleoside Uptake Assay
This assay directly measures the inhibitory effect of a compound on the transport of a radiolabeled nucleoside into cells.
Materials:
-
Cell line expressing ENT1 (e.g., K562, HAP1 WT, or cells engineered to overexpress ENT1)
-
Radiolabeled nucleoside (e.g., [³H]-uridine or [³H]-adenosine)
-
Test compounds (e.g., this compound) and control inhibitors (e.g., NBMPR)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Ice-cold wash buffer (e.g., phosphate-buffered saline (PBS))
-
Cell lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Pre-incubation: On the day of the assay, wash the cells twice with pre-warmed uptake buffer.
-
Add varying concentrations of the test compound or control inhibitor to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Initiation of Uptake: Add the radiolabeled nucleoside to each well at a final concentration typically near its Km for ENT1 (e.g., 1-10 µM).
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C to ensure measurement of the initial rate of uptake.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer to remove extracellular radioactivity.
-
Cell Lysis and Scintillation Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to ENT1.
Materials:
-
Cell membranes or whole cells expressing ENT1
-
Radiolabeled ENT1-specific ligand (e.g., [³H]-NBMPR)
-
Unlabeled test compounds and control ligands
-
Binding buffer (e.g., Tris-HCl buffer with appropriate salts)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the cell membranes or whole cells, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. Calculate the percentage of inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the identification and characterization of ENT1 inhibitors.
Caption: Signaling pathway activated by ENT1 inhibition, leading to apoptosis regulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Uridine uptake inhibition assay: an automated micromethod for the screening of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structures of human ENT1 in complex with adenosine reuptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Flow Cytometric Evaluation and Identification of Highly Potent Dipyridamole Analogs as Equilibrative Nucleoside Transporter 1 (ENT1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Dilazep Dihydrochloride and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental findings on the efficacy of Dilazep (B1670637) dihydrochloride (B599025), a coronary vasodilator and adenosine (B11128) uptake inhibitor. Its performance is objectively compared with two key alternatives: dipyridamole (B1670753), another adenosine reuptake inhibitor, and fenofibric acid, a fibric acid derivative with a different mechanism of action. This document synthesizes experimental data from preclinical and clinical studies to assist researchers in making informed decisions for future drug development and therapeutic applications.
Executive Summary
Dilazep dihydrochloride demonstrates notable efficacy in conditions related to ischemia and platelet aggregation, primarily through the potentiation of adenosine signaling. Its vasodilatory and antiplatelet effects have been documented in various studies. Dipyridamole, sharing a similar primary mechanism of action, also exhibits antiplatelet and vasodilatory properties, though direct comparative clinical trials on all indications are limited. Fenofibric acid, acting through the activation of peroxisome proliferator-activated receptor alpha (PPARα), is primarily used for managing dyslipidemia. While its direct anti-ischemic effects are less established, its impact on lipid profiles and potential anti-inflammatory properties present an alternative approach in cardiovascular disease management.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize the quantitative data from various experimental and clinical studies on this compound, dipyridamole, and fenofibric acid.
Table 1: Efficacy in Angina Pectoris
| Drug | Dosage | Study Population | Key Outcomes | Reference |
| This compound | 200-400 mg (oral, single dose) | 25 patients with angina | - Coronary resistance reduced by 42% (p < 0.01)- Mean coronary arterial diameter increased by 22-25%- Systemic vascular resistance decreased from 1666 ± 348 to 1367 ± 312 dyn·s·cm⁻⁵ (p < 0.05) | [1] |
| Dipyridamole | 200 mg b.i.d. (oral) | 400 patients with chronic stable angina | - Increase in total treadmill exercise duration was similar to placebo.- Time to ST-segment depression >0.1 mV showed a +21s difference in favor of dipyridamole at week 8 (p=0.024) in patients with lower exercise tolerance. | [2][3][4] |
| Dipyridamole | 75 mg t.i.d. (oral) | 15 men with stable angina | - No significant difference in time to onset of 0.1 mV ST-segment depression compared to placebo (316 ± 89 vs 345 ± 102 seconds). | [5] |
Table 2: Effects on Platelet Aggregation
| Drug | Dosage | Study Population | Key Outcomes | Reference |
| This compound | 300 mg/day (oral) | 15 patients | - Statistically significant reduction in circulating platelet aggregates.- Statistically significant improvement in minimum dose of aggregating agent required and collagen lag phase. | [6] |
| Dipyridamole | 450 mg/day (oral) | 15 patients | - Reduction in circulating platelet aggregates (not statistically significant).- Decrease in platelet aggregation, but less significant improvement in specific parameters compared to Dilazep. | [6] |
| Dipyridamole | 200 mg b.i.d. (oral) | 24 healthy volunteers | - Reduced the mean area of platelet aggregates by 19.8% ± 6.7% compared to 6.2% ± 4.2% with placebo. | [7] |
Table 3: Efficacy in Other Cardiovascular and Related Conditions
| Drug | Indication | Dosage | Study Population | Key Outcomes | Reference |
| This compound | Cerebral Ischemia (Rat Model) | 0.3-3 mg/kg/hr (i.v.) | Spontaneously hypertensive rats | - Dose-dependent reduction in neurological symptoms and mortality.- Prevention of increased cerebral water content and chemiluminescence. | [8] |
| Fenofibric Acid (with statin) | Mixed Dyslipidemia | 135 mg/day | >2,000 patients with metabolic syndrome | - Reduced the presence of metabolic syndrome by 35.7-35.9% compared to 13.8-16.6% with statin monotherapy. | [9] |
| Fenofibric Acid (with simvastatin) | Type 2 Diabetes with Dyslipidemia (ACCORD Lipid trial) | Fenofibrate equivalent to 135 mg fenofibric acid | ~5,500 patients | - Non-significant 8% relative risk reduction in major adverse cardiovascular events (p=0.32) compared to simvastatin (B1681759) alone. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Cerebral Ischemia and Reperfusion Injury Model in Rats (Dilazep Study)
This protocol is designed to evaluate the neuroprotective effects of drugs against ischemic brain injury.
-
Animal Model: Spontaneously hypertensive rats (SHRs) are used as they are more susceptible to ischemic brain damage.
-
Induction of Ischemia: The bilateral common carotid arteries are occluded for a specified duration (e.g., 4 hours) to induce cerebral ischemia.
-
Reperfusion: After the ischemic period, the occlusion is removed to allow for reperfusion.
-
Drug Administration: this compound is administered via intravenous infusion (0.3-3 mg/kg/hr) during the occlusion period.
-
Outcome Measures:
-
Neurological Deficits: Assessed by observing behavioral changes such as ataxia and loss of the righting reflex.
-
Mortality Rate: Monitored during occlusion and after reperfusion.
-
Cerebral Edema: Measured by the increase in cerebral water content.
-
Oxidative Stress: Assessed by measuring the chemiluminescence value in brain homogenates, which indicates lipid peroxidation.[8]
-
A detailed, step-by-step protocol for a four-vessel occlusion global cerebral ischemia model in rats, which shares similarities with the model used in the Dilazep study, can be found in STAR Protocols.[11][12][13]
Clinical Trial Protocol for Platelet Aggregation (Dilazep vs. Dipyridamole)
This protocol outlines a comparative in vivo study on the effects of Dilazep and dipyridamole on platelet function.
-
Study Design: A randomized, parallel-group study.
-
Participants: Patients requiring antiplatelet therapy.
-
Intervention:
-
Group 1: Oral administration of 300 mg this compound daily.
-
Group 2: Oral administration of 450 mg dipyridamole daily.
-
-
Duration: Treatment for 4 weeks.
-
Data Collection: Blood samples are withdrawn at baseline and after 2 and 4 weeks of treatment.
-
Primary Endpoints:
-
Bleeding Time: To assess the overall effect on hemostasis.
-
Circulating Platelet Aggregates: To quantify the degree of in vivo platelet activation.
-
Platelet Aggregation: Measured in response to various agonists (e.g., collagen, ADP) to determine the minimum dose required for aggregation and the lag phase.
-
-
Secondary Endpoints: Measurement of platelet malondialdehyde production (an indicator of thromboxane (B8750289) synthesis) and other coagulation parameters.[6]
Clinical Trial Protocol for Mixed Dyslipidemia (Fenofibric Acid)
This protocol describes a study to evaluate the efficacy and safety of fenofibric acid in patients with mixed dyslipidemia.
-
Study Design: A randomized, double-blind, controlled, multicenter trial.
-
Participants: Adult patients with mixed dyslipidemia (defined by specific triglyceride and HDL-C levels).
-
Intervention: Patients are randomized to receive fenofibric acid (e.g., 135 mg daily), a statin, or a combination of both. A placebo or monotherapy arm is included for comparison.
-
Duration: Typically 12 weeks for the initial controlled phase, often followed by a longer open-label extension.
-
Primary Efficacy Endpoints:
-
Percentage change in serum levels of triglycerides, HDL-C, and LDL-C from baseline.
-
-
Secondary Efficacy Endpoints:
-
Changes in non-HDL-C, apolipoprotein B, and other lipid parameters.
-
Proportion of patients achieving predefined lipid targets.
-
-
Safety Assessments: Monitoring of adverse events, clinical laboratory parameters (including liver function tests and creatine (B1669601) kinase), and vital signs.[9][14][15][16][17]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of Dilazep and Dipyridamole.
Caption: Workflow for the rat cerebral ischemia model.
Caption: Mechanism of action for Fenofibric Acid.
References
- 1. Cardiovascular effects of a single high dose of dilazep by oral route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipyridamole in chronic stable angina pectoris; a randomized, double blind, placebo-controlled, parallel group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of dipyridamole therapy on myocardial ischemia in patients with stable angina pectoris receiving concurrent anti-ischemic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative study on the effect of dilazep and dipyridamole on some platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dipyridamole alone or combined with low-dose acetylsalicylic acid inhibits platelet aggregation in human whole blood ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effect of this compound on ischemia and reperfusion-induced cerebral injury in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effects of Fenofibric Acid Alone and With Statins on the Prevalence of Metabolic Syndrome and Its Diagnostic Components in Patients With Mixed Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fenofibric acid does not reduce cardiac risk - - PACE-CME [pace-cme.org]
- 11. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for establishing a global ischemia model using a 4-vessel occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. The effects of fenofibric acid alone and with statins on the prevalence of metabolic syndrome and its diagnostic components in patients with mixed dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ichgcp.net [ichgcp.net]
Comparing the vasodilatory effects of Dilazep dihydrochloride with other agents.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory effects of Dilazep (B1670637) dihydrochloride (B599025) with other prominent vasodilating agents, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the pharmacological profile of Dilazep and its standing relative to alternative compounds.
Mechanism of Action: Potentiation of Adenosine (B11128) Signaling
Dilazep dihydrochloride exerts its vasodilatory effect primarily by inhibiting the cellular uptake of adenosine.[1] This action increases the extracellular concentration of endogenous adenosine, thereby potentiating its effects on adenosine receptors. The vasodilatory response to Dilazep is mediated by the activation of these receptors, leading to a cascade of intracellular events that result in smooth muscle relaxation and vessel dilation.[1] Studies have shown that the vasodilatory effects of Dilazep can be blocked by adenosine receptor antagonists, confirming its adenosine-dependent mechanism.[1]
Comparative Vasodilatory Effects: In Vivo Studies
Experimental data from various in vivo studies, primarily in canine models and human subjects, have demonstrated the potent vasodilatory properties of Dilazep. When compared with other vasodilators like dipyridamole (B1670753) and adenosine, Dilazep shows a significant impact on coronary blood flow and vascular resistance.
Table 1: Comparison of Changes in Coronary Blood Flow
| Agent | Species/Model | Route of Administration | Dosage | Change in Coronary Blood Flow | Reference |
| Dilazep | Dog (anesthetized, open-chest) | Intravenous | 0.2 mg/kg | Marked and sustained increase | [2] |
| Dipyridamole | Human (with normal coronary arteries) | Intracoronary | - | 73% increase in coronary sinus flow | [3] |
| Dipyridamole | Human (with normal coronary arteries) | Intravenous | 0.5 mg/kg | 172% increase in coronary sinus flow over baseline | [3] |
| Adenosine | Human (with normal coronary arteries) | Intracoronary | - | Peak velocity of 52.0 +/- 15.5 cm/s | [4] |
| Dipyridamole | Human (with normal coronary arteries) | Intracoronary | - | Peak velocity of 47.9 +/- 24.2 cm/s | [4] |
Table 2: Comparative Effects on Myocardial Perfusion (in Healthy Volunteers)
| Agent | Parameter | Value |
| Dipyridamole | Stress Myocardial Blood Flow (MBF) | 2.81 ± 0.67 ml/min/g |
| Adenosine | Stress Myocardial Blood Flow (MBF) | 2.78 ± 0.61 ml/min/g |
| Dipyridamole | Myocardial Perfusion Reserve (MPR) | 2.61 ± 0.57 |
| Adenosine | Myocardial Perfusion Reserve (MPR) | 2.7 ± 0.61 |
Note: Data for Dilazep in a directly comparable human myocardial perfusion study was not available in the reviewed literature.
Signaling Pathway of Adenosine-Mediated Vasodilation
The vasodilatory action of adenosine, which is potentiated by Dilazep, is primarily mediated through the activation of A2A and A2B adenosine receptors on vascular smooth muscle cells. This initiates a signaling cascade involving adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and opens ATP-sensitive potassium (K-ATP) channels. The efflux of potassium ions causes hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and ultimately, smooth muscle relaxation and vasodilation.[5]
Experimental Protocols
In Vivo Canine Model for Coronary Blood Flow Measurement
A frequently cited experimental model for assessing the vasodilatory effects of compounds like Dilazep involves the use of anesthetized, open-chest dogs.[2][6]
1. Animal Preparation:
-
Mongrel dogs of either sex are anesthetized with a suitable agent (e.g., sodium pentobarbital).
-
The animals are intubated and ventilated with room air.
-
A thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is isolated for blood flow measurement.
2. Instrumentation:
-
An electromagnetic flow probe is placed around the LAD to measure coronary blood flow.
-
Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
A catheter may also be placed in the left ventricle to measure ventricular pressure.
3. Drug Administration and Data Collection:
-
A baseline recording of hemodynamic parameters (coronary blood flow, arterial blood pressure, heart rate) is obtained.
-
This compound, or a comparator agent, is administered intravenously at a specified dose (e.g., 0.2 mg/kg for Dilazep).[2]
-
Hemodynamic parameters are continuously recorded for a set period following drug administration to observe the onset, peak, and duration of the vasodilatory effect.
In Vitro Vasodilation Assay Using Isolated Arterial Rings
In vitro studies using isolated blood vessels provide a controlled environment to investigate the direct effects of pharmacological agents on vascular smooth muscle.
1. Tissue Preparation:
-
A segment of a suitable artery (e.g., rat aorta or porcine coronary artery) is carefully dissected and placed in a cold, oxygenated physiological salt solution (PSS).
-
The artery is cleaned of adhering connective tissue and cut into rings of a specific width (e.g., 2-3 mm).
-
In some experiments, the endothelium may be mechanically removed to study endothelium-independent vasodilation.
2. Experimental Setup:
-
The arterial rings are mounted in an organ bath containing oxygenated PSS maintained at 37°C.
-
The rings are connected to an isometric force transducer to record changes in tension.
-
The rings are gradually stretched to their optimal resting tension.
3. Vasoconstriction and Vasodilation Measurement:
-
The viability of the rings is tested by inducing contraction with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).
-
Once a stable contraction is achieved, cumulative concentrations of the test vasodilator (e.g., Dilazep) are added to the organ bath.
-
The resulting relaxation is recorded as a percentage of the pre-induced contraction.
-
Comparator agents can be tested in parallel on different arterial rings from the same animal.
References
- 1. Dilazep-induced vasodilation is mediated through adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of dilazep on coronary and systemic circulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effect of systemic versus intracoronary dipyridamole on coronary circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of adenosine-induced epicardial coronary artery dilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine and adenosine receptor-mediated action in coronary microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of myocardial reactive hyperemia and adenosine-induced coronary vasodilation by dilazep, a new adenosine potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Dilazep Dihydrochloride and Newer Adenosine Signaling Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dilazep (B1670637) dihydrochloride (B599025), an established adenosine (B11128) uptake inhibitor, with a selection of newer, more targeted adenosine signaling modulators. The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of their respective mechanisms and potential therapeutic efficacy.
Introduction to Adenosine Signaling Modulation
Adenosine is a ubiquitous endogenous nucleoside that plays a crucial role in cellular signaling, particularly in the cardiovascular, nervous, and immune systems. Its effects are mediated through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Modulating the adenosine signaling pathway has been a long-standing therapeutic strategy for various conditions, including cardiovascular diseases.
Historically, drugs like Dilazep dihydrochloride have focused on increasing the extracellular concentration of adenosine by inhibiting its reuptake into cells via equilibrative nucleoside transporters (ENTs), primarily ENT1. More recent drug development efforts have shifted towards designing ligands that can selectively target specific adenosine receptor subtypes, aiming for enhanced efficacy and a more favorable side-effect profile. This guide compares the established adenosine uptake inhibitor, Dilazep, with newer adenosine receptor agonists and antagonists.
Comparative Efficacy: Quantitative Data
The following tables summarize the in vitro potency and binding affinity of this compound and selected newer adenosine signaling modulators. These values are critical for understanding the relative efficacy and selectivity of these compounds.
Table 1: Inhibitory Potency of Adenosine Uptake Inhibitors
| Compound | Target | Assay Type | Cell Line | IC50 / Ki | Reference(s) |
| This compound | hENT1 | [3H]Adenosine Uptake | Yeast | IC50: ~18-19 nM | [1] |
| hENT1 | Radioligand Displacement | - | Ki: 19 nM | [1] | |
| hENT2 | [3H]Adenosine Uptake | Yeast | IC50: ~9-134 µM | [1] | |
| Dipyridamole | hENT1 | Radioligand Displacement | - | Ki: 8.18 nM - 48 nM | [2] |
| hENT2 | Radioligand Displacement | - | Ki: 6.2 µM - 134 µM | [2] |
Table 2: Affinity and Potency of Newer Adenosine Receptor Modulators
| Compound | Primary Target | Mechanism of Action | Receptor Subtype | Affinity (Ki / KD) / Potency (EC50) | Reference(s) |
| Regadenoson | A2A Receptor | Agonist | Human A2A | Ki: 290 nM | N/A |
| Capadenoson (B1668272) | A1 Receptor | Partial Agonist | Human A1 | EC50: 0.1 nM | N/A |
| Istradefylline | A2A Receptor | Antagonist | Human A2A | KD: 10-20 nM | N/A |
| Rolofylline | A1 Receptor | Antagonist | - | In vivo data primarily available | N/A |
Clinical Efficacy in Angina Pectoris
While direct head-to-head clinical trials are limited, the following table summarizes key findings from studies investigating the efficacy of Dilazep and a newer modulator, Capadenoson, in patients with stable angina.
Table 3: Summary of Clinical Trial Outcomes in Stable Angina
| Compound | Study Design | Key Efficacy Endpoints | Outcome | Reference(s) |
| This compound | Double-blind, randomized, parallel | Reduction in anginal attacks, nitroglycerin consumption, increased exercise tolerance. | Both Dilazep alone and in combination with propranolol (B1214883) significantly reduced anginal attacks and nitroglycerin consumption, and increased exercise tolerance compared to baseline. The combination showed a non-significant trend towards greater improvement. | [3] |
| Open-label | Hemodynamic effects | A single oral dose significantly increased coronary blood flow and decreased coronary resistance. | [4] | |
| Capadenoson | Randomized, double-blind, placebo-controlled, dose-escalating | Change in heart rate at maximum comparable workload, total exercise time, time to 1-mm ST-segment depression. | Significantly reduced heart rate at maximum workload at 10mg and 20mg doses. Showed a trend for increased total exercise time and time to 1-mm ST-segment depression. | [5] |
Signaling Pathways and Mechanisms of Action
The diagrams below, generated using Graphviz (DOT language), illustrate the distinct mechanisms by which Dilazep and newer adenosine receptor modulators exert their effects on the adenosine signaling pathway.
References
- 1. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Controlled clinical trial of propranolol alone and in combination with dilazep in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular effects of a single high dose of dilazep by oral route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The new oral adenosine A1 receptor agonist capadenoson in male patients with stable angina - PubMed [pubmed.ncbi.nlm.nih.gov]
Dilazep Dihydrochloride: A Comparative Analysis of its Specificity for ENT1 over ENT2
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their biological targets is paramount. This guide provides a comprehensive comparison of Dilazep (B1670637) dihydrochloride's inhibitory activity on Equilibrative Nucleoside Transporter 1 (ENT1) versus Equilibrative Nucleoside Transporter 2 (ENT2), supported by experimental data and detailed protocols.
Dilazep dihydrochloride (B599025) is a potent inhibitor of equilibrative nucleoside transporters, playing a crucial role in modulating extracellular nucleoside levels, particularly adenosine (B11128).[1][[“]][3] Experimental evidence conclusively demonstrates that Dilazep exhibits a significant preferential specificity for ENT1 over ENT2.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of Dilazep dihydrochloride against human ENT1 (hENT1) and rodent/human ENT2 (rENT2/hENT2) has been quantified using various experimental assays. The data consistently reveals a substantially lower concentration of Dilazep is required to inhibit ENT1-mediated transport compared to ENT2.
| Transporter | Parameter | Value (Dilazep) | Fold Specificity (ENT2/ENT1) | Reference |
| hENT1 | IC50 | 17.5 nM | ~503x | [4] |
| rENT2 | IC50 | 8,800 nM (8.8 µM) | [4] | |
| hENT1 | Ki | 19 nM | ~7,053x | [5] |
| hENT2 | Ki | 134,000 nM (134 µM) | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
The data clearly illustrates that Dilazep is a highly potent and selective inhibitor of ENT1.[4][6][7] The substantial difference in IC50 and Ki values, often spanning two to three orders of magnitude, underscores this specificity.[8]
Experimental Protocols
The validation of Dilazep's specificity is primarily achieved through cell-based radio-ligand transport assays. The following is a generalized protocol based on commonly employed methodologies.
Protocol: Radio-ligand Cell-Based Assay for ENT Inhibition
1. Cell Culture and Transporter Expression:
-
Utilize a host cell line that lacks endogenous nucleoside transport activity.
-
Transfect the host cells to stably or transiently express either human ENT1 (hENT1) or human ENT2 (hENT2). This creates distinct cell lines for specific transporter analysis.
2. Substrate Uptake Assay:
-
Seed the engineered cells in multi-well plates and allow them to adhere.
-
Prepare a range of concentrations of this compound.
-
Pre-incubate the cells with the different concentrations of Dilazep for a specified time.
-
Initiate the transport assay by adding a radiolabeled nucleoside substrate (e.g., [³H]uridine or [³H]adenosine) to the cells.
-
Allow the uptake to proceed for a defined period.
-
Terminate the transport by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Lyse the cells to release the intracellular contents.
3. Quantification and Data Analysis:
-
Measure the amount of intracellular radiolabeled substrate using a scintillation counter.
-
Plot the percentage of substrate uptake inhibition against the logarithm of the Dilazep concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.
Below is a graphical representation of the experimental workflow for determining inhibitor specificity.
Signaling Pathway Context
Equilibrative nucleoside transporters are critical for maintaining the balance of nucleosides, such as adenosine, between the intracellular and extracellular compartments. By inhibiting ENT1, Dilazep effectively blocks the reuptake of adenosine into cells, leading to an accumulation of extracellular adenosine. This elevated extracellular adenosine can then activate adenosine receptors (A1, A2A, A2B, A3), which are G-protein coupled receptors that trigger various downstream signaling cascades. These pathways are involved in diverse physiological processes, including vasodilation, neurotransmission, and inflammation.[[“]][3][9]
The diagram below illustrates the central role of ENT1 in modulating adenosine signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. consensus.app [consensus.app]
- 3. Exploring novel dilazep derivatives as hENT1 inhibitors and potentially covalent molecular tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dilazep Analogues for the Study of Equilibrative Nucleoside Transporters 1 and 2 (ENT1 and ENT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dilazep analogues for the study of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dilazep analogues for the study of equilibrative nucleoside transporters 1 and 2 (ENT1 and ENT2). | Broad Institute [broadinstitute.org]
- 8. Mutation of residue 33 of human equilibrative nucleoside transporters 1 and 2 alters sensitivity to inhibition of transport by dilazep and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design of an equilibrative nucleoside transporter subtype 1 inhibitor for pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
A Critical Review of Preclinical Studies Comparing Dilazep Dihydrochloride and Hexobendine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical comparison of Dilazep dihydrochloride (B599025) and hexobendine (B1673226), two coronary vasodilators with adenosine-potentiating effects. While both compounds have been investigated for their therapeutic potential in cardiovascular diseases, a comprehensive head-to-head comparison in recent literature is notably absent. This review synthesizes available preclinical data to objectively compare their mechanisms of action, pharmacodynamic effects, and the experimental frameworks used in their evaluation.
Mechanism of Action: Adenosine (B11128) Uptake Inhibition
Both Dilazep and hexobendine exert their primary pharmacological effects by inhibiting the cellular uptake of adenosine, a key endogenous signaling molecule with potent vasodilatory and cardioprotective properties.[1][2] By blocking nucleoside transporters, these drugs increase the extracellular concentration of adenosine, thereby potentiating its effects on adenosine receptors in various tissues, including the heart and blood vessels.
Dilazep is a well-characterized adenosine uptake inhibitor, demonstrating potentiation of adenosine-induced vasodilation.[1] Studies have shown its ability to inhibit ischemic damage, platelet aggregation, and the membrane transport of nucleosides.[1] Hexobendine also inhibits the uptake of adenosine by erythrocytes, which is believed to contribute to its coronary vasodilating action, particularly in hypoxic conditions.[1]
The signaling pathway for adenosine-mediated vasodilation, which is enhanced by both Dilazep and hexobendine, is illustrated below.
References
- 1. [Effects of hexobendine on adenosine metabolism and myocardial energy metabolism (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of adenosine uptake in human erythrocytes by adenosine-5'-carboxamides, xylosyladenine, dipyridamole, hexobendine, and p-nitrobenzylthioguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Dilazep Dihydrochloride: A Comprehensive Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Dilazep dihydrochloride (B599025), a coronary vasodilator, requires careful handling and disposal to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides a procedural, step-by-step approach to its disposal, ensuring the safety of laboratory personnel and the surrounding environment.
Regulatory Landscape for Pharmaceutical Waste
The disposal of pharmaceutical waste, including Dilazep dihydrochloride, is governed by several key regulatory bodies. Adherence to these regulations is mandatory to avoid significant penalties and environmental harm.
| Regulatory Body | Key Function | Relevant Regulations |
| Environmental Protection Agency (EPA) | Sets guidelines for hazardous waste management. | Resource Conservation and Recovery Act (RCRA) |
| Drug Enforcement Administration (DEA) | Regulates the disposal of controlled substances. | 21 CFR Part 1317 |
| State Regulations | May impose more stringent requirements than federal laws. | Varies by state |
It is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal of chemical waste.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to minimize exposure and prevent environmental release.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment. This includes:
-
Eye Protection: Chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[1]
-
Hand Protection: Appropriate protective gloves to prevent skin contact.[1]
-
Body Protection: A lab coat or other protective clothing.[1]
2. Containment of Spills: In the event of a spill, immediate containment is necessary to prevent wider contamination.
-
Ensure adequate ventilation in the area.[1]
-
Avoid dust formation from the powdered form of the compound.[1]
-
Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[1]
3. Waste Collection and Storage:
-
Place the this compound waste into a suitable, clearly labeled, and closed container.[1]
-
Store the waste container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[1]
4. Environmental Precautions:
-
Crucially, do not release this compound into the environment. [1]
-
Do not empty the compound or its solutions into drains. [1]
5. Final Disposal Method: The primary and most recommended method for the disposal of pharmaceutical waste is through a licensed hazardous waste disposal company.[2]
-
Incineration: Most pharmaceutical waste is incinerated at a licensed medical incineration site.[2]
-
Hazardous Waste Facility: The contained waste should be sent to a permitted treatment, storage, and disposal facility (TSDF) in accordance with RCRA regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Handling of Cytotoxic and Other Hazardous Drugs
While this compound is not explicitly categorized as a cytotoxic drug, it is prudent to follow general safe handling procedures for potentially hazardous pharmaceuticals. For substances known to be cytotoxic, additional precautions are necessary.
-
Segregation: Cytotoxic waste should be segregated from other waste streams.[3]
-
Labeling: Use containers specifically labeled for cytotoxic waste.[4]
-
Transport: Transportation of cytotoxic waste must be carried out by certified waste transporters to a permitted treatment facility.[4]
By adhering to these detailed procedures, research facilities can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.
References
Personal protective equipment for handling Dilazep dihydrochloride
Essential Safety and Handling Guide for Dilazep Dihydrochloride (B599025)
This guide provides crucial safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with Dilazep dihydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Safety Data Summary
This compound is an adenosine (B11128) uptake inhibitor.[1] While its toxicological properties have not been fully investigated, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
| Parameter | Value | Source |
| Appearance | Solid | [4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3] |
| Acute Toxicity (Oral LD50, Rat) | > 2150 mg/kg | [2] |
| Acute Toxicity (Oral LD50, Mouse) | 2,860 mg/kg | |
| Storage Temperature | -20°C for long-term (≥ 4 years) | [4][5] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen chloride | [2] |
Personal Protective Equipment (PPE) Requirements
A risk assessment should be conducted before handling. The following PPE is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Powder-free nitrile or latex gloves tested to ASTM D6978 standard ("chemotherapy gloves").[6] Double gloving is recommended when handling the powder. | Prevents skin contact.[2] The powder-free nature avoids aerosolization and contamination.[7] |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against dust particles and splashes, preventing serious eye irritation.[2] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. An impermeable gown with closed cuffs is required for larger quantities or when there is a risk of splashing.[6] | Prevents contamination of personal clothing and skin.[2] |
| Respiratory Protection | Not required under normal conditions with adequate ventilation.[2] Use a NIOSH-approved respirator with a particle filter if engineering controls are insufficient or if dust formation is likely. | Prevents inhalation of the compound, which may cause respiratory irritation.[3] |
Operational and Disposal Plans
Follow these step-by-step procedures for safe handling and disposal.
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
1. Pre-Handling Preparation:
-
Engineering Controls: Always handle solid this compound inside a certified chemical fume hood or a ventilated balance enclosure to control dust.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent) before starting.
-
Don PPE: Put on all required PPE as specified in the table above.
2. Handling and Solution Preparation:
-
Weighing: Carefully weigh the desired amount of the compound. Avoid creating dust. Use a gentle tapping motion rather than scraping.
-
Solubilization: Add the solvent to the solid in the fume hood. This compound is soluble in water.[4][5]
-
Container: Immediately cap the container to prevent spills or evaporation.
-
Labeling: Clearly label the container with the compound name, concentration, date, and your initials.
3. Post-Handling and Decontamination:
-
Clean-up: Wipe down the work surface, balance, and any equipment used with an appropriate cleaning agent (e.g., 70% ethanol). Dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves (if double-gloved), gown, face shield/goggles, inner gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]
Accidental Release and First Aid Measures
-
Spills: For a dry spill, ensure adequate ventilation and wear full PPE.[2] Gently sweep up the material, avoiding dust formation, and place it into a sealed, labeled container for disposal.[2]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[2] If skin irritation persists, consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur.[2]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[2]
Disposal Plan
Do not allow the material to be released into the environment or enter drains.[2] Disposal must be in accordance with federal, state, and local environmental control regulations.
1. Waste Segregation:
-
Solid Waste: Place unused this compound powder, contaminated weigh boats, and cleaning materials into a clearly labeled, sealed container for hazardous solid chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a designated, sealed, and labeled container for hazardous liquid chemical waste.
-
Contaminated PPE: Dispose of all used gloves, gowns, and other disposable PPE in a designated hazardous waste container.[2]
2. Disposal Procedure:
-
Packaging: Ensure all waste containers are properly sealed and labeled with the contents ("Hazardous Waste: this compound").
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor for incineration.[8]
-
Empty Containers: Empty raw material containers should be rinsed three times with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the empty container can be disposed of in the regular trash after removing or defacing the label.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C31H46Cl2N2O10 | CID 6419915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 20153-98-4 | MOLNOVA [molnova.com]
- 6. publications.ashp.org [publications.ashp.org]
- 7. pppmag.com [pppmag.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
